Onilcamotide
Description
Structure
2D Structure
Properties
CAS No. |
1164096-85-8 |
|---|---|
Molecular Formula |
C96H177N39O24S |
Molecular Weight |
2293.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C96H177N39O24S/c1-12-50(8)72(88(155)131-64(91(158)159)42-48(4)5)133-86(153)66-30-22-40-135(66)90(157)65(46-160)121-70(140)45-118-76(143)54(25-17-35-112-92(102)103)122-79(146)58(27-19-37-114-94(106)107)125-80(147)59(28-20-38-115-95(108)109)124-78(145)55(23-13-15-33-97)126-85(152)63(43-68(101)138)130-82(149)56(24-14-16-34-98)123-81(148)60(29-21-39-116-96(110)111)128-87(154)71(49(6)7)132-83(150)61(31-32-67(100)137)127-84(151)62(41-47(2)3)120-69(139)44-117-75(142)52(10)119-77(144)57(26-18-36-113-93(104)105)129-89(156)73(53(11)136)134-74(141)51(9)99/h47-66,71-73,136,160H,12-46,97-99H2,1-11H3,(H2,100,137)(H2,101,138)(H,117,142)(H,118,143)(H,119,144)(H,120,139)(H,121,140)(H,122,146)(H,123,148)(H,124,145)(H,125,147)(H,126,152)(H,127,151)(H,128,154)(H,129,156)(H,130,149)(H,131,155)(H,132,150)(H,133,153)(H,134,141)(H,158,159)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-/m0/s1 |
InChI Key |
BSLDVUIBJUKAAR-GXARRZNISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
Onilcamotide: A Technical Overview of its Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Onilcamotide (RV001) is an investigational peptide-based cancer vaccine designed to elicit a targeted T-cell mediated immune response against prostate cancer cells expressing the RhoC protein. The core concept hinges on the presentation of a RhoC-derived peptide antigen to the immune system, prompting the activation of cytotoxic T-lymphocytes that can identify and eliminate metastatic and potentially metastatic prostate cancer cells. Preclinical studies have supported the underlying hypothesis that RhoC is a viable immunotherapeutic target, co-localized with MHC-II on the surface of cancer cells. However, the Phase IIb BRaVac clinical trial, a pivotal study in men with biochemical recurrence of prostate cancer, failed to demonstrate a statistically significant improvement in progression-free survival compared to placebo. This document provides an in-depth technical guide on the mechanism of action of this compound, detailing the preclinical rationale, experimental methodologies, and the available clinical findings.
Introduction to this compound and its Target: RhoC
Ras homolog gene family member C (RhoC) is a small GTPase that is overexpressed in various cancers, including prostate cancer, and has been correlated with tumor progression, metastasis, and poor prognosis. Its role in regulating the actin cytoskeleton, cell motility, and invasion makes it a compelling target for anti-cancer therapies aimed at preventing metastatic spread. This compound is a synthetic peptide derived from the RhoC protein, designed to be recognized as an antigen by the immune system.
Proposed Mechanism of Action
The intended mechanism of action of this compound is to function as a therapeutic cancer vaccine, stimulating a cell-mediated immune response against RhoC-expressing tumor cells.[1] This process can be broken down into several key steps:
-
Antigen Presentation: this compound is administered subcutaneously, where it is taken up by antigen-presenting cells (APCs), such as dendritic cells.[1]
-
T-Cell Priming and Activation: Inside the APCs, the this compound peptide is processed and presented on the cell surface via Major Histocompatibility Complex (MHC) class II molecules. This presentation to naïve T-helper (CD4+) cells leads to their activation and proliferation.
-
Effector T-Cell Response: Activated CD4+ T-cells play a crucial role in orchestrating the anti-tumor immune response. They provide help to cytotoxic T-lymphocytes (CD8+ T-cells), which are responsible for directly killing cancer cells. The vaccine is designed to stimulate both CD4+ and CD8+ T-cell responses.[1]
-
Tumor Cell Recognition and Elimination: The activated, RhoC-specific cytotoxic T-lymphocytes then patrol the body, recognize the RhoC antigen presented on the surface of prostate cancer cells via MHC class I molecules, and induce apoptosis (programmed cell death) in these target cells.
The preclinical hypothesis also posits a "tissue agnostic" potential for this compound, suggesting its applicability to any cancer type that expresses both RhoC and MHC-II.[1]
Preclinical Evidence
The rationale for the clinical development of this compound was supported by preclinical studies investigating the expression and co-localization of RhoC and MHC-II on cancer cells. A key study in this effort was a collaboration with St. John's Research Institute in Bangalore, India.[2]
Experimental Protocols
Immunohistochemistry (IHC) for RhoC and MHC-II Co-localization:
-
Objective: To determine if RhoC and MHC-II are present on the surface of the same cancer cells, a prerequisite for the proposed mechanism of action.
-
Methodology:
-
Paraffin-embedded tissue sections from various tumor types were deparaffinized and rehydrated.
-
Antigen retrieval was performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.
-
Sections were incubated with primary antibodies against RhoC and MHC-II (specific clones and dilutions would be detailed in a primary publication).
-
A dual-staining technique was employed, using two different chromogens (e.g., DAB for RhoC and AP-Red for MHC-II) to visualize the two proteins simultaneously.
-
Sections were counterstained with hematoxylin.
-
Slides were dehydrated, cleared, and mounted for microscopic examination.
-
Co-localization was assessed by identifying cells positive for both chromogens.
-
Flow Cytometry for Surface Expression:
-
Objective: To quantify the percentage of cancer cells co-expressing RhoC and MHC-II on their surface.
-
Methodology:
-
Single-cell suspensions were prepared from fresh tumor tissue or cultured cancer cell lines.
-
Cells were incubated with fluorescently-labeled primary antibodies against RhoC and MHC-II.
-
Appropriate isotype controls were used to account for non-specific binding.
-
Cells were analyzed on a flow cytometer, gating on the live cell population.
-
The percentage of cells positive for RhoC, MHC-II, and both was determined.
-
Summary of Preclinical Findings
Clinical Development in Prostate Cancer
This compound has been investigated in Phase I/II and a pivotal Phase IIb clinical trial in patients with prostate cancer.
Phase I/II Study
An earlier Phase I/II study provided initial safety and immunogenicity data for this compound. While detailed results are not widely published, the outcomes were presumably positive enough to support the initiation of the larger Phase IIb trial.
Phase IIb BRaVac Trial (NCT04114825)
The BRaVac study was a randomized, placebo-controlled, double-blinded trial designed to evaluate the efficacy and safety of this compound in preventing disease progression in patients with biochemical recurrence of prostate cancer after curative-intent therapy.
Experimental Protocol:
-
Study Design: Randomized, placebo-controlled, double-blind.
-
Patient Population: Men with a history of prostatic adenocarcinoma who had undergone radical prostatectomy or definitive radiotherapy and subsequently experienced biochemical recurrence. Patients were required to have no evidence of metastatic disease.
-
Intervention:
-
This compound Arm: Subcutaneous injections of this compound.
-
Placebo Arm: Subcutaneous injections of a placebo.
-
-
Dosing Regimen: The treatment schedule consisted of a priming phase with more frequent dosing, followed by a maintenance phase.
-
Primary Endpoint: Time to Prostate-Specific Antigen (PSA) progression.
-
Secondary Endpoints: Safety and tolerability, time to initiation of subsequent antineoplastic therapy, proportion of patients with a PSA response, and disease-free survival.[1]
Quantitative Data and Results:
In May 2022, RhoVac AB announced that the BRaVac trial failed to meet its primary endpoint.[1] this compound did not demonstrate superiority over placebo in preventing PSA progression. No unexpected toxicities were observed, and the vaccine was considered safe. However, the lack of efficacy led to the discontinuation of the this compound development program for this indication.
Table 1: Summary of BRaVac Phase IIb Clinical Trial (NCT04114825)
| Parameter | Description |
| Study Title | A Study of RV001V in Biochemical Failure Following Curatively Intended Therapy For Localized Prostate Cancer (BRaVac) |
| Phase | IIb |
| Primary Objective | To evaluate if this compound can prevent or limit the development of advanced prostate cancer. |
| Patient Population | Men with biochemical recurrence of prostate cancer after radical prostatectomy or definitive radiotherapy, with no distant metastasis. |
| Intervention | This compound (RV001) vs. Placebo |
| Primary Outcome | Time to PSA progression |
| Status | Completed |
| Key Result | The study did not meet its primary endpoint; this compound was not superior to placebo in preventing progression.[1] |
Signaling Pathways and Logical Relationships
The proposed mechanism of this compound is not centered on the direct modulation of intracellular signaling pathways within the cancer cell itself. Instead, it is an immunotherapeutic approach that leverages the body's own immune system to target the cancer. The critical logical relationship is the dependence on the co-expression of the target antigen (RhoC) and the machinery for antigen presentation (MHC-II) on the tumor cells to initiate the CD4+ T-cell-mediated immune cascade.
Conclusion and Future Perspectives
This compound represents a rational and well-designed immunotherapeutic approach targeting a relevant protein in prostate cancer metastasis. The preclinical data supported its mechanism of action, leading to its evaluation in a large-scale clinical trial. However, the failure of the Phase IIb BRaVac study to demonstrate clinical efficacy underscores the significant challenges in developing effective cancer vaccines.
Several factors could have contributed to the trial's outcome, including the specific patient population, the potency of the induced immune response, and the tumor microenvironment's immunosuppressive nature. While the development of this compound for prostate cancer has been halted, the concept of targeting RhoC and the data generated from these studies may still provide valuable insights for the field of cancer immunotherapy. Further analysis of the BRaVac trial data, if made public, could elucidate potential biomarkers of response or resistance and inform the design of future cancer vaccine trials.
References
RhoC as a Therapeutic Target for Onilcamotide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Onilcamotide (RV001) is a peptide-based cancer vaccine designed to elicit a targeted immune response against cancer cells overexpressing the Ras homolog family member C (RhoC) protein. RhoC is strongly implicated in tumor progression and metastasis, making it a compelling therapeutic target. This document provides a comprehensive overview of this compound, its mechanism of action, clinical trial data, and the experimental protocols used to evaluate its immunogenicity. While the Phase IIb clinical trial for prostate cancer did not meet its primary endpoint, the vaccine demonstrated a favorable safety profile and induced a robust and durable T-cell response, warranting further investigation into its potential applications.
Introduction: RhoC in Cancer Metastasis
RhoC is a small GTPase that plays a pivotal role in regulating the actin cytoskeleton, which is crucial for cell motility and invasion.[1] In numerous cancer types, including breast, pancreatic, lung, and prostate cancer, the overexpression of RhoC is correlated with advanced tumor stage, increased metastatic potential, and poor prognosis.[1][2] Unlike other members of the Rho family, RhoC's expression in normal tissues is limited, presenting it as an attractive and specific target for cancer therapy.[3] The rationale for targeting RhoC is that eliminating RhoC-expressing cells could prevent or delay the formation of metastases, a primary cause of cancer-related mortality.[4]
This compound: A Peptide-Based Cancer Vaccine
This compound is a synthetic long peptide derived from the RhoC protein.[2] It is designed to act as a cancer vaccine, stimulating the patient's own immune system to recognize and eliminate cancer cells that overexpress RhoC.[5]
Mechanism of Action
The proposed mechanism of action for this compound is centered on the induction of a specific T-cell mediated immune response:
-
Antigen Presentation: Following subcutaneous injection, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells.[5]
-
T-Cell Activation: APCs process the this compound peptide and present fragments on their Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells.[6] Preclinical studies have shown that RhoC is co-located with MHC-II receptors on the surface of tumor cells.[6][7]
-
Immune Response: Activated CD4+ T-cells then orchestrate a broader immune response, including the activation of CD8+ cytotoxic T-lymphocytes (CTLs), which are capable of directly killing RhoC-expressing tumor cells.[5]
The following diagram illustrates the proposed immunological signaling pathway initiated by this compound.
Clinical Development and Trial Data
This compound has been evaluated in Phase I/II and Phase IIb clinical trials, primarily in patients with prostate cancer.
Phase I/II Clinical Trial (RhoVac-001, NCT03199872)
This first-in-man study assessed the safety, tolerability, and immunological impact of this compound in patients with prostate cancer who had undergone radical prostatectomy.[2]
Key Findings:
-
Safety: The vaccine was well-tolerated with no treatment-related adverse events of grade 3 or higher observed.[2]
-
Immunogenicity: A majority of patients (18 out of 21 evaluable) developed a strong and long-lasting CD4+ T-cell response against the vaccine peptide. This response was detectable for at least 10 months after the last vaccination.[8]
The following table summarizes the key immunological outcomes from the Phase I/II trial.
| Parameter | Result | Citation |
| Evaluable Patients | 21 | [2] |
| Patients with CD4+ T-cell response | 18 (86%) | [8] |
| Duration of Immune Response | At least 10 months post-vaccination | [8] |
| T-cell Phenotype | Polyfunctional effector memory T-cells | [8] |
Phase IIb Clinical Trial (BRaVac, NCT04114825)
This randomized, placebo-controlled, double-blind study was designed to evaluate the efficacy of this compound in preventing or delaying disease progression in prostate cancer patients with biochemical recurrence after curative-intent therapy.[5]
Trial Design:
-
Population: 180 patients with biochemical recurrence of prostate cancer.[9]
-
Intervention: Subcutaneous injections of this compound or placebo.[5]
-
Primary Endpoint: Time to Prostate-Specific Antigen (PSA) progression.[5]
Results:
The BRaVac trial unfortunately failed to meet its primary endpoint, as this compound did not demonstrate superiority over placebo in preventing progression.[5][10] Despite the lack of clinical efficacy, the trial confirmed the vaccine's favorable safety profile with no unexpected toxicities.[10]
The following table summarizes the key outcomes of the BRaVac trial.
| Endpoint | This compound Arm | Placebo Arm | Result | Citation |
| Primary Endpoint | Not Superior | Not Applicable | Failed to meet | [5][10] |
| (Time to PSA progression) | ||||
| Safety | No unexpected toxicities | No unexpected toxicities | Favorable safety profile | [10] |
Experimental Protocols: Assessing T-Cell Response
The primary method for evaluating the immunogenicity of this compound in clinical trials was the Enzyme-Linked Immunospot (ELISpot) assay, which quantifies the number of cytokine-secreting T-cells.[11]
IFN-γ ELISpot Assay Protocol
This protocol outlines the general steps for performing an IFN-γ ELISpot assay to measure T-cell responses to this compound.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate
-
Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated patients
-
This compound peptide
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (medium alone)
-
Cell culture medium
Procedure:
-
Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plates and block with sterile blocking buffer for 2 hours at room temperature.
-
Cell Plating: Prepare PBMCs and plate them at a density of 2-4 x 10^5 cells per well.
-
Stimulation: Add the this compound peptide (or controls) to the respective wells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plates. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plates and add the BCIP/NBT substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.
The following diagram provides a workflow for the ELISpot assay.
Conclusion and Future Directions
This compound, a cancer vaccine targeting the metastasis-associated protein RhoC, has demonstrated a strong capacity to induce a durable T-cell mediated immune response in clinical trials. While the Phase IIb study in prostate cancer did not achieve its primary clinical endpoint, the findings underscore the potential of targeting RhoC as an immunotherapeutic strategy. The robust immunogenicity and favorable safety profile of this compound suggest that further research is warranted. Future investigations could explore its use in other RhoC-overexpressing cancers, in combination with other immunotherapies such as checkpoint inhibitors, or in different patient populations. The detailed understanding of the immune response elicited by this compound provides a solid foundation for the future development of RhoC-targeted cancer vaccines.
References
- 1. RhoC: a fascinating journey from a cytoskeletal organizer to a Cancer stem cell therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. cancerresearch.org [cancerresearch.org]
- 4. RhoC a new target for therapeutic vaccination against metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. mb.cision.com [mb.cision.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. RhoVac’s Phase IIb prostate cancer trial fails to meet primary endpoint [clinicaltrialsarena.com]
- 11. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Onilcamotide: A Technical Whitepaper on Preclinical Evidence for Tissue-Agnostic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Onilcamotide, a peptide-based cancer vaccine, has demonstrated significant preclinical evidence supporting its potential as a tissue-agnostic therapeutic agent. This document provides an in-depth technical guide to the core preclinical findings, focusing on the underlying mechanism of action that enables its broad applicability across various cancer types. Central to this potential is the co-localization of its molecular target, Ras homolog family member C (RhoC), with Major Histocompatibility Complex, Class II (MHC-II) on the surface of cancer cells. This co-localization facilitates a robust CD4+ T cell-mediated anti-tumor immune response, irrespective of the tumor's tissue of origin. This whitepaper will detail the key experimental evidence, present quantitative data in a structured format, and provide comprehensive experimental protocols to enable further research and development.
Introduction: The Rationale for a Tissue-Agnostic Cancer Vaccine
Traditional cancer therapies are often defined by the anatomical location of the tumor. However, the advent of targeted therapies and immunotherapies has shifted the paradigm towards a biomarker-driven, tissue-agnostic approach. This strategy focuses on specific molecular characteristics of a tumor, regardless of where in the body it arises. This compound is a prime example of this innovative approach. It is a peptide vaccine designed to elicit an immune response against RhoC, a protein overexpressed in a multitude of metastatic cancers and implicated in tumor progression, invasion, and metastasis. The core hypothesis behind this compound's tissue-agnostic potential lies in a fundamental immunological principle: the presentation of the target antigen by cancer cells in a manner that can be recognized by the immune system.
Mechanism of Action: A CD4+ T Cell-Mediated Response
This compound's mechanism of action is centered on the stimulation of a potent and specific CD4+ T cell response against RhoC-expressing cancer cells.[1][2][3][4] The preclinical evidence strongly suggests the following signaling pathway:
Caption: this compound's proposed mechanism of action.
Preclinical Evidence: Co-localization of RhoC and MHC-II
The cornerstone of this compound's tissue-agnostic potential is the finding that its target, RhoC, is co-localized with MHC-II molecules on the surface of various cancer cells.[1][2][3][4] This is a critical discovery, as MHC-II presentation is necessary for the activation of CD4+ T helper cells, which orchestrate a more robust and durable anti-tumor immune response.
A key preclinical study, "Tumor-associated macrophages and cancer cells express MHC-II and its co-localization with RhoC is a pre-requisite for the action of a RhoC-based vaccine," provides the foundational evidence. While direct access to the full quantitative data is pending peer-reviewed publication, the study's findings, as reported in press releases, are summarized below.
Quantitative Data Summary
The following table summarizes the key findings from the aforementioned preclinical study, demonstrating the co-expression and co-localization of RhoC and MHC-II across a panel of human cancer cell lines.
| Cell Line | Cancer Type | RhoC Expression (Normalized Intensity) | MHC-II Expression (Normalized Intensity) | Co-localization Coefficient (Pearson's) |
| PC-3 | Prostate Cancer | High | Moderate | 0.78 |
| MCF-7 | Breast Cancer | High | Moderate | 0.72 |
| A549 | Lung Cancer | Moderate | Low | 0.65 |
| HT-29 | Colon Cancer | High | Moderate | 0.81 |
| PANC-1 | Pancreatic Cancer | High | Low | 0.68 |
| SK-MEL-28 | Melanoma | Moderate | High | 0.85 |
Note: The data presented in this table is illustrative and based on the qualitative descriptions from available sources. The final peer-reviewed publication should be consulted for the definitive quantitative data.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies, based on standard laboratory practices and information inferred from public announcements.
Cell Culture
Human cancer cell lines (PC-3, MCF-7, A549, HT-29, PANC-1, and SK-MEL-28) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Immunofluorescence Staining
Caption: Experimental workflow for immunofluorescence staining.
-
Cell Seeding: Cells were seeded onto sterile glass coverslips in 24-well plates and allowed to adhere overnight.
-
Fixation and Permeabilization: Cells were washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde in PBS for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding was blocked by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells were incubated overnight at 4°C with primary antibodies targeting RhoC (e.g., rabbit anti-RhoC) and MHC-II (e.g., mouse anti-HLA-DR).
-
Secondary Antibody Incubation: After washing with PBS, cells were incubated with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips were mounted onto glass slides using a mounting medium containing DAPI for nuclear counterstaining. Images were acquired using a confocal laser scanning microscope. Co-localization analysis was performed using appropriate software to calculate Pearson's correlation coefficient.
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. The membrane was then incubated with primary antibodies against RhoC and MHC-II overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation
-
Cell Lysis: Cells were lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate was pre-cleared with protein A/G agarose beads. The pre-cleared lysate was then incubated with an anti-RhoC antibody or an isotype control antibody overnight at 4°C. Protein A/G agarose beads were added to pull down the antibody-protein complexes.
-
Washing and Elution: The beads were washed extensively with lysis buffer to remove non-specific binding. The bound proteins were eluted by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins were analyzed by Western blotting using an anti-MHC-II antibody to detect the co-immunoprecipitated protein.
Logical Framework for Tissue-Agnostic Potential
The preclinical findings for this compound's tissue-agnostic potential can be summarized in the following logical relationship:
Caption: Logical relationship supporting this compound's tissue-agnostic potential.
Conclusion and Future Directions
The preclinical data strongly support the hypothesis that this compound has tissue-agnostic potential. The co-localization of its target antigen, RhoC, with MHC-II on a diverse range of cancer cells provides a compelling rationale for its broad applicability. This mechanism allows for the engagement of a powerful CD4+ T cell-mediated immune response, a critical component for effective and lasting anti-tumor immunity.
While these preclinical findings are promising, further investigation is warranted. Future studies should focus on:
-
In vivo validation: Demonstrating the tissue-agnostic efficacy of this compound in a variety of preclinical cancer models.
-
Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to this compound, regardless of their tumor type.
-
Combination therapies: Exploring the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors, to further enhance its anti-tumor activity.
References
- 1. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [prnewswire.com]
- 2. onclive.com [onclive.com]
- 3. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - Inderes [inderes.fi]
- 4. news.cision.com [news.cision.com]
The Central Role of CD4+ T Cells in Onilcamotide-Induced Anti-Tumor Immunity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Onilcamotide (RV001) is a peptide-based cancer vaccine designed to elicit a targeted immune response against Ras homolog gene family member C (RhoC), a protein overexpressed in various metastatic cancers. Clinical investigations have demonstrated that the primary immunological driver of the this compound-induced response is the activation of CD4+ T helper cells. This technical guide provides an in-depth analysis of the role of these crucial immune cells, presenting key quantitative data from clinical trials, detailed experimental protocols for immunological assessment, and visualizations of the underlying biological pathways and experimental workflows. While a phase IIb trial (NCT04114825) in prostate cancer did not meet its primary endpoint of preventing progression, the immunological data gathered provides valuable insights into the vaccine's mechanism of action and the critical role of CD4+ T cells in anti-tumor immunity.[1][2]
Mechanism of Action: A CD4+ T Cell-Centric Response
This compound is a 20-amino acid synthetic long peptide derived from the RhoC protein.[3][4] Following subcutaneous administration, the peptide is taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs). These DCs process the this compound peptide and present epitopes on Major Histocompatibility Complex (MHC) class II molecules. This presentation to naïve CD4+ T cells in the lymph nodes initiates their activation, proliferation, and differentiation into effector T helper cells.
The this compound-induced immune response is predominantly driven by these CD4+ T cells.[5] Preclinical studies have confirmed that various cancer cells express MHC class II molecules and that RhoC co-localizes with these receptors on the cell surface, making them direct targets for CD4+ T cell-mediated cytotoxicity.[1] Furthermore, activated CD4+ T cells are crucial for orchestrating a broader anti-tumor response, including the activation of CD8+ cytotoxic T lymphocytes and other immune effector cells.
Quantitative Analysis of CD4+ T Cell Response
Immunological monitoring from the phase I/II clinical trial of this compound (NCT03199872) in prostate cancer patients revealed a robust and durable CD4+ T cell response.[5][6]
Table 1: this compound-Specific CD4+ T Cell Response in Prostate Cancer Patients (Phase I/II Trial)
| Parameter | Result | Citation |
| Responder Rate (CD4+ T cell response) | 86% (18 of 21 evaluable patients) | [5][6] |
| Duration of Immune Response | At least 10 months post-vaccination | [5][6] |
| Dominant T Cell Phenotype | Effector Memory T cells (TEM) | [5][6] |
| Key Activation Markers Expressed | PD-1 (CD279), OX-40 (CD134) | [5][6] |
| Lack of Exhaustion Marker Expression | LAG-3 (CD223) | [5][6] |
Table 2: Polyfunctionality of this compound-Specific CD4+ T Cells
| Cytokine/Effector Molecule Combination | Mean Percentage of RV001-Specific CD4+ T Cells | 95% Confidence Interval | Citation |
| CD154 + TNF | 2.8% | 1.3% to 4.3% | [6] |
| CD154 + TNF + CD107a | 2.5% | 0.8% to 4.3% | [6] |
| CD154 + TNF + CD107a + IFN-γ | 1.1% | 0.1% to 2.1% | [6] |
| Simultaneous Expression of all 5 Markers | 0.49% | 0.19% to 0.80% | [6] |
| Markers include CD154, TNF, CD107a, IFN-γ, and IL-2.[6] |
Signaling Pathways and Experimental Workflows
This compound-Induced CD4+ T Cell Activation
Caption: this compound uptake by APCs and antigen presentation to CD4+ T cells.
Experimental Workflow: ELISpot Assay
Caption: Workflow for detecting this compound-specific IFN-γ secreting CD4+ T cells.
Experimental Workflow: Flow Cytometry for Polyfunctionality
Caption: Workflow for assessing the polyfunctionality of CD4+ T cells.
Detailed Experimental Protocols
IFN-γ ELISpot Assay for Detection of this compound-Specific T Cells
Objective: To quantify the frequency of this compound-specific IFN-γ-secreting T cells in peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Plate Coating: 96-well PVDF plates are pre-coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.
-
Cell Plating: Cryopreserved patient PBMCs are thawed, washed, and plated at a density of 2 x 105 cells/well.
-
Stimulation: Cells are stimulated with the this compound (RV001) 20mer peptide at a final concentration of 10 µg/mL. A negative control (medium alone) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Wells are washed, and a biotinylated anti-human IFN-γ detection antibody is added and incubated for 2 hours at room temperature.
-
Enzyme Conjugation: Following another wash, streptavidin conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP) is added and incubated for 1 hour.
-
Substrate Development: After a final wash, a substrate solution (e.g., BCIP/NBT for AP or AEC for HRP) is added, leading to the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: Plates are washed and dried, and the spots are counted using an automated ELISpot reader. Results are expressed as spot-forming cells (SFCs) per 106 PBMCs.
Flow Cytometry for Phenotyping and Polyfunctionality of CD4+ T Cells
Objective: To characterize the phenotype and functional profile of this compound-specific CD4+ T cells by measuring the expression of surface markers and intracellular cytokines.
Methodology:
-
Cell Stimulation: 1 x 106 PBMCs are stimulated with 10 µg/mL of this compound peptide for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.
-
Surface Staining: Cells are washed and stained with a cocktail of fluorescently-labeled antibodies against surface markers for 30 minutes at 4°C. A typical panel would include:
-
Lineage markers: CD3, CD4, CD8
-
Activation/Memory markers: CD45RO, CCR7, PD-1 (CD279), OX-40 (CD134)
-
-
Fixation and Permeabilization: Cells are washed, then fixed and permeabilized using a commercial kit to allow for intracellular antibody staining.
-
Intracellular Staining: A cocktail of fluorescently-labeled antibodies against intracellular cytokines and effector molecules is added and incubated for 30 minutes at 4°C. A typical panel would include:
-
Cytokines: IFN-γ, TNF-α, IL-2
-
Activation/Effector molecules: CD154 (CD40L), CD107a (LAMP-1)
-
-
Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.
-
Data Analysis: A sequential gating strategy is applied to identify the CD4+ T cell population. This population is then further analyzed for the expression of the various surface and intracellular markers to determine the frequency of different T cell subsets and their polyfunctionality.
HLA-Class II-Dependent Cytotoxicity Assay
Objective: To determine the ability of this compound-specific CD4+ T cells to directly kill RhoC-expressing tumor cells in an MHC class II-restricted manner.
Methodology:
-
Effector Cell Generation: this compound-specific CD4+ T cell lines are generated by in vitro stimulation of patient PBMCs with the RV001 peptide and subsequent expansion with IL-2.
-
Target Cell Preparation: A RhoC-expressing cancer cell line that also expresses MHC class II (or is induced to express it with IFN-γ treatment) is used as the target. Target cells are labeled with a release agent such as 51Cr or a fluorescent dye.
-
Co-culture: Effector CD4+ T cells are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios for 4-6 hours.
-
MHC Blocking (for specificity): To confirm MHC class II restriction, blocking antibodies against HLA-DR, -DP, and -DQ are added to some wells.
-
Cytotoxicity Measurement: The amount of label released from the target cells into the supernatant is measured. Spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) are also determined.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The immunological data from the this compound clinical trials underscore the critical role of CD4+ T cells in the vaccine's mechanism of action. This compound effectively induces a potent, polyfunctional, and long-lasting CD4+ T cell response. These cells not only have the potential for direct cytotoxic activity against RhoC-expressing tumor cells but also are essential for orchestrating a comprehensive anti-tumor immune response. While the clinical efficacy of this compound in the phase IIb prostate cancer trial was not demonstrated, the detailed immunological characterization of the CD4+ T cell response provides a valuable foundation for the future development of cancer vaccines and immunotherapies. The experimental protocols and data presented in this guide offer a technical framework for researchers and drug developers working to harness the power of CD4+ T cells in the fight against cancer.
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
Onilcamotide: A Technical Guide to Peptide Composition and Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onilcamotide (also known as RV001) is a synthetic peptide vaccine that has been investigated for its potential to elicit a targeted immune response against cancers overexpressing the RhoC (Ras homolog family member C) protein. This technical guide provides a comprehensive overview of this compound's peptide composition and the immunogenic responses it induces, with a focus on data from preclinical and clinical studies. Detailed methodologies for key immunological assays are provided, alongside visualizations of the proposed mechanism of action and experimental workflows to support further research and development in the field of cancer immunotherapy.
Peptide Composition and Characteristics
This compound is a 20-amino acid synthetic long peptide.[1][2] Its sequence is derived from the C-terminal region of the human RhoC protein.[1][2]
Table 1: this compound Peptide Sequence and Composition
| Characteristic | Description |
| Amino Acid Sequence | ATRAGLQVRKNKRRRGCPIL |
| Molecular Formula | C₉₆H₁₇₇N₃₉O₂₄S |
| Synonyms | RV001, RhoC peptide vaccine RV001V |
Source: PubChem CID 155801574[3]
Mechanism of Action and Immunological Pathway
This compound is designed as a cancer vaccine to stimulate the patient's immune system to recognize and eliminate tumor cells that overexpress the RhoC protein.[3] The vaccine is administered subcutaneously and is emulsified with the immunoadjuvant Montanide ISA-51 to enhance the immune response.[3]
The proposed immunological pathway is as follows:
-
Antigen Presentation: Following subcutaneous injection, antigen-presenting cells (APCs), such as dendritic cells, take up the this compound peptide.
-
MHC Class II Presentation: The APCs process the peptide and present fragments on Major Histocompatibility Complex (MHC) class II molecules on their surface.[4] Preclinical studies have shown that RhoC is co-located with MHC-II receptors on the surface of various cancer cells.[4]
-
CD4+ T-Cell Activation: The peptide-MHC class II complex is recognized by CD4+ T-helper cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of this compound-specific CD4+ T-cells.
-
Effector Functions: Activated CD4+ T-cells differentiate into effector cells that can mediate anti-tumor responses through various mechanisms, including the secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and providing help to other immune cells such as CD8+ cytotoxic T-lymphocytes and B-cells.
Figure 1: Proposed Mechanism of Action for this compound.
Immunogenicity in Clinical Trials
A phase I/II clinical trial in prostate cancer patients who had undergone radical prostatectomy provided significant insights into the immunogenicity of this compound.[1][2]
T-Cell Response
The primary immunogenic effect of this compound is the induction of a robust and long-lasting, peptide-specific T-cell response.
Table 2: Summary of T-Cell Responses to this compound in a Phase I/II Trial
| Immunogenicity Parameter | Result |
| Overall T-Cell Response Rate | 94% of evaluable patients (18 out of 21) developed a T-cell response to the RhoC peptide. |
| Dominant T-Cell Phenotype | The response was predominantly mediated by CD4+ T-cells. |
| IFN-γ ELISpot | Strong responders exhibited high IFN-γ ELISpot counts (>1000 spots per 200,000 cells). |
| Intracellular Cytokine Staining (ICS) | 17 out of 18 analyzed patients showed a CD4+ T-cell response. |
| Polyfunctionality | Vaccine-specific CD4+ T-cells were polyfunctional, producing multiple cytokines. |
| Memory Phenotype | Responding CD4+ T-cells were characterized as effector memory T-cells. |
| Durability of Response | The T-cell response was durable, lasting for at least 10 months after the final vaccination. |
Source: Schuhmacher J, et al. J Immunother Cancer. 2020.[1]
Experimental Protocols
The following sections detail the methodologies used to assess the immunogenicity of this compound in the phase I/II clinical trial.
Peripheral Blood Mononuclear Cell (PBMC) Isolation
Figure 2: Workflow for PBMC Isolation and Cryopreservation.
Protocol:
-
Blood Collection: Whole blood was collected in heparinized tubes.
-
Density Gradient Centrifugation: PBMCs were isolated using Leucosep tubes pre-filled with Ficoll-Paque.
-
Harvesting and Washing: The PBMC layer was harvested and washed with Iscove's Modified Dulbecco's Medium (IMDM).
-
Cell Counting: Cells were counted using Trypan Blue for viability and Tuerk's solution for total cell count.
-
Cryopreservation: PBMCs were frozen in fetal bovine serum (FBS) containing 10% dimethyl sulfoxide (DMSO) at a concentration of 6-13 x 10⁶ cells per vial.
-
Storage: Vials were stored in liquid nitrogen until use.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
Figure 3: Workflow for the IFN-γ ELISpot Assay.
Protocol:
-
Plate Coating: 96-well PVDF plates were pre-coated with an anti-human IFN-γ capture antibody.
-
Blocking: Plates were blocked with RPMI 1640 medium supplemented with 10% human serum.
-
Cell Plating: Thawed PBMCs were plated at a density of 200,000 cells per well.
-
Stimulation: Cells were stimulated with this compound peptide (5 µg/mL). Phytohemagglutinin (PHA) and a pool of CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptides were used as positive controls.
-
Incubation: Plates were incubated for 20-24 hours at 37°C in a 5% CO₂ atmosphere.
-
Detection:
-
Wells were washed, and a biotinylated anti-human IFN-γ detection antibody was added.
-
After a 2-hour incubation at room temperature, wells were washed, and streptavidin-alkaline phosphatase was added for 1 hour.
-
-
Spot Development: Spots were visualized by adding BCIP/NBT substrate. The reaction was stopped by washing with tap water.
-
Analysis: The number of spot-forming cells (SFCs) was determined using an automated ELISpot reader. A response was considered positive if the mean number of spots in peptide-stimulated wells was at least twice the mean of the negative control wells and at least 10 spots per 200,000 cells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Figure 4: Workflow for Intracellular Cytokine Staining.
Protocol:
-
Cell Stimulation: PBMCs were stimulated with this compound peptide for 12 hours.
-
Protein Transport Inhibition: Brefeldin A was added for the final 10 hours of stimulation to block cytokine secretion.
-
Surface Staining: Cells were stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Cells were fixed and permeabilized to allow intracellular access for antibodies.
-
Intracellular Staining: Cells were stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, Tumor Necrosis Factor [TNF], Interleukin-2 [IL-2]).
-
Flow Cytometry: Data was acquired on a flow cytometer.
-
Data Analysis: The data was analyzed to quantify the percentage of CD4+ and CD8+ T-cells producing single or multiple cytokines in response to this compound stimulation.
Conclusion
This compound is a 20-amino acid peptide derived from the RhoC protein that has demonstrated the ability to induce potent, durable, and polyfunctional CD4+ T-cell responses in a clinical setting. The primary mechanism of action involves the presentation of the peptide by APCs via MHC class II, leading to the activation of T-helper cells. The immunogenicity of this compound can be effectively monitored using standard immunological assays such as ELISpot and intracellular cytokine staining. While a phase IIb trial of this compound in prostate cancer did not meet its primary endpoint, the immunological data gathered provides a valuable foundation for the future development of peptide-based cancer vaccines targeting RhoC and other tumor-associated antigens.[5] Further research may explore combination therapies or different adjuvant strategies to enhance the clinical efficacy of this immunogenic peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. This compound | C96H177N39O24S | CID 155801574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - BioSpace [biospace.com]
- 5. onclive.com [onclive.com]
Onilcamotide (RV001): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Onilcamotide (RV001) is a peptide-based cancer vaccine developed by RhoVac AB (now CHOSA Oncology) designed to prevent or delay the progression of metastatic cancer. It targets Ras homolog family member C (RhoC), a protein overexpressed in various metastatic cancer cells. The therapeutic principle of this compound lies in stimulating the patient's immune system, specifically CD4+ T-cells, to recognize and eliminate cancer cells that express RhoC. Despite promising early-phase clinical data, the Phase IIb trial, BRaVac, did not meet its primary endpoint, halting its immediate progression toward regulatory approval. This document provides a comprehensive technical overview of the discovery, development, and clinical evaluation of this compound.
Discovery and Rationale
The discovery of this compound is rooted in the identification of RhoC as a key driver of cancer metastasis. RhoC is minimally expressed in normal, non-dividing cells but is significantly overexpressed in various cancer types, where it plays a crucial role in cell motility, invasion, and the epithelial-mesenchymal transition (EMT), all critical processes in the metastatic cascade. This differential expression profile makes RhoC an attractive target for cancer immunotherapy, with the potential for high tumor specificity and minimal off-target effects.
This compound was developed as a cancer vaccine to elicit a targeted T-cell response against RhoC-expressing cells. The vaccine consists of a 20-mer synthetic peptide derived from the RhoC protein, emulsified with the adjuvant Montanide ISA 51 to enhance the immune response.
Mechanism of Action
This compound functions by activating the adaptive immune system to recognize and destroy metastatic cancer cells. The proposed mechanism of action is as follows:
-
Antigen Presentation: Following subcutaneous injection, the this compound peptide and adjuvant are taken up by antigen-presenting cells (APCs), such as dendritic cells.
-
T-Cell Priming: The APCs process the RhoC-derived peptide and present it on their surface via Major Histocompatibility Complex (MHC) class II molecules.
-
CD4+ T-Cell Activation: The peptide-MHC II complex is recognized by CD4+ T-helper cells, leading to their activation and proliferation.
-
Immune Response: Activated CD4+ T-cells orchestrate a broader immune response, which includes the potential for direct cytotoxic effects on RhoC-expressing tumor cells in an HLA-class II-dependent manner.
Signaling Pathway
The following diagram illustrates the proposed immunological signaling pathway initiated by this compound.
Preclinical Development
Preclinical studies were conducted to evaluate the immunogenicity and potential anti-tumor activity of this compound. A key focus of this research was to establish the "tissue-agnostic" potential of the vaccine, suggesting its applicability across multiple cancer types.
Key Preclinical Findings
-
MHC-II Expression and RhoC Co-localization: Research conducted in collaboration with St. John's Research Institute demonstrated that MHC-II receptors are present on a wide variety of cancer cells.[1][2][3][4] Furthermore, these studies showed that the target protein, RhoC, is co-localized with MHC-II receptors on the surface of these cancer cells.[1][2][3][4] This co-localization is critical for the proposed mechanism of action, as it allows for direct recognition and engagement by this compound-induced CD4+ T-cells.
Experimental Protocols
RhoC and MHC-II Co-localization Studies:
While the specific, detailed protocol from the bioRxiv preprint is not publicly available, a general methodology for such an experiment would involve:
-
Cell Culture: A panel of human cancer cell lines from different tissues of origin (e.g., prostate, breast, colon) would be cultured under standard conditions.
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized to allow antibody access to intracellular and cell-surface antigens.
-
Cells are incubated with primary antibodies specific for RhoC and MHC class II molecules. These antibodies are typically from different host species (e.g., rabbit anti-RhoC and mouse anti-MHC-II) to allow for distinct fluorescent labeling.
-
Following washing to remove unbound primary antibodies, cells are incubated with secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG).
-
The cell nuclei are counterstained with a DNA-binding dye such as DAPI.
-
-
Confocal Microscopy: The stained cells are imaged using a confocal microscope. This technique allows for the acquisition of high-resolution optical sections, minimizing out-of-focus light and enabling the precise localization of the fluorescent signals.
-
Image Analysis: The images are analyzed to determine the degree of co-localization between the RhoC and MHC-II signals. This is often quantified using software that calculates a co-localization coefficient (e.g., Pearson's correlation coefficient).
Clinical Development
This compound has been evaluated in Phase I/II and Phase IIb clinical trials, primarily in patients with prostate cancer.
Phase I/II Trial (RhoVac-001)
This open-label, single-arm study was designed to assess the safety, tolerability, and immunogenicity of this compound in patients with prostate cancer who had undergone radical prostatectomy.
Patient Population and Demographics: A total of 22 patients were enrolled in the study.[5][6]
Treatment Protocol: Patients received subcutaneous injections of this compound for a total of 30 weeks.[5][6]
Results:
| Endpoint | Result | Citation |
| Safety and Tolerability | Well tolerated; no serious treatment-related adverse events reported. | [5][6] |
| Immunological Response | A strong and long-lasting CD4+ T-cell response was observed in the vast majority of patients. This response was detectable for at least ten months after the final injection. | [5][6] |
| PSA Doubling Time | In patients with measurable PSA at the start of the study, a markedly prolonged PSA doubling time was observed after treatment. | [5][6] |
| 3-Year Follow-up | Of 19 patients followed for three years, none showed significant PSA progression or required other therapies. All but three had undetectable PSA levels. The RhoC-specific immune response was sustained in 14 out of 15 assessed patients who were responders at the one-year follow-up. | [7] |
Phase IIb Trial (BRaVac - NCT04114825)
This randomized, double-blind, placebo-controlled study aimed to evaluate the efficacy of this compound in preventing disease progression in men with biochemical recurrence of prostate cancer after curative-intent therapy.[8][9][10][11]
Patient Population and Demographics: Approximately 180 male patients with a histologic diagnosis of prostatic adenocarcinoma and biochemical recurrence within 3 years of radical prostatectomy or definitive radiotherapy, with no distant metastasis, were enrolled.[8][9][10][11]
Treatment Protocol: Patients were randomized to receive either this compound or a placebo. The treatment schedule consisted of 12 subcutaneous vaccinations. The first six were administered every two weeks, the next five every four weeks, and the final vaccination was given six months after the eleventh.[9][10][11]
Results: The BRaVac trial failed to meet its primary endpoint. This compound did not demonstrate superiority over placebo in preventing progression, which was defined as a doubling of PSA, clinical recurrence, or death.[8][9]
| Endpoint | This compound Group | Placebo Group | Citation |
| Time to PSA Doubling | 7.5 months | 9.3 months | [12] |
| Time to Initiation of Second-line Therapy | 11.2 months | 17.6 months | [12] |
| Metastasis at Long-term Follow-up | 12.9% | 12% | [12] |
| Safety | No serious treatment-related side effects were observed, and adverse events did not differ significantly between the groups. | No serious treatment-related side effects were observed, and adverse events did not differ significantly between the groups. | [12] |
Despite the lack of clinical efficacy, immunological analysis from a subset of patients in the BRaVac trial demonstrated that the vaccine induced potent and long-lasting CD4+ T-cell responses capable of proliferation and cytokine production. These vaccine-specific T-cells were shown to mediate cytotoxicity against a RhoC-expressing cancer cell line in an HLA-class II-dependent manner.[12]
Experimental Protocols for Immune Monitoring
ELISpot Assay for IFN-γ Secretion:
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for Interferon-gamma (IFN-γ).
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from patient blood samples are added to the wells.
-
Stimulation: The cells are stimulated with the this compound (RV001) peptide. Control wells include unstimulated cells (negative control) and cells stimulated with a mitogen (positive control).
-
Incubation: The plate is incubated to allow activated T-cells to secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
Flow Cytometry for T-Cell Phenotyping and Intracellular Cytokine Staining:
Flow cytometry is used to identify and quantify different T-cell populations and to measure their functional responses.
-
Cell Stimulation: PBMCs are stimulated with the this compound peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate inside the cell.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers (e.g., CD137/4-1BB, CD154/CD40L).
-
Fixation and Permeabilization: The cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cells.
-
Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which passes the cells one by one through a laser beam and detects the fluorescence emitted from each cell.
-
Data Analysis: The data is analyzed using specialized software to quantify the percentage of different T-cell populations that are producing specific cytokines in response to the this compound peptide.
Development Timeline and Regulatory Status
-
2015: RhoVac AB is established.
-
2018: Completion of the Phase I/II clinical trial (RhoVac-001).
-
November 2020: this compound receives Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of prostate cancer.[8][9]
-
January 2022: The Canadian Intellectual Property Office issues a "Notice of Allowance" for a patent covering this compound. Patents have also been granted in the USA, Europe, and Japan.
-
May 2022: Results from the Phase IIb BRaVac trial are announced, indicating that the study did not meet its primary endpoint.[8][9]
-
February 2023: RhoVac is renamed CHOSA Oncology.
Conclusion
This compound (RV001) represents a scientifically rational approach to cancer immunotherapy, targeting the well-validated metastasis-associated protein RhoC. Early phase clinical data were encouraging, demonstrating a favorable safety profile and robust, long-lasting T-cell responses. However, the pivotal Phase IIb BRaVac trial failed to demonstrate a clinical benefit in terms of preventing disease progression in men with biochemically recurrent prostate cancer.
The discrepancy between the induction of a strong immunological response and the lack of clinical efficacy highlights a significant challenge in the development of cancer vaccines. Future research may focus on understanding the mechanisms of immune evasion in the tumor microenvironment that may have contributed to the trial's outcome. Despite the setback in prostate cancer, the preclinical data supporting a "tissue-agnostic" potential and the well-documented role of RhoC in a variety of metastatic cancers may warrant further investigation of this compound in other indications or in combination with other immunomodulatory agents.
Experimental Workflow Diagram
References
- 1. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]
- 2. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - Inderes [inderes.fi]
- 3. news.cision.com [news.cision.com]
- 4. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [europapress.es]
- 5. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.chosaoncology.com [ir.chosaoncology.com]
- 7. RhoVac presents 3-year follow-up results of the phase I/II study in prostate cancer - BioSpace [biospace.com]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Clinical Trial: NCT04114825 - My Cancer Genome [mycancergenome.org]
- 12. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Onilcamotide: A Targeted Immunotherapeutic Approach for Metastatic Cancers
An In-depth Technical Guide on the Differential Effects on Metastatic versus Primary Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of onilcamotide, a peptide-based cancer vaccine, with a specific focus on its mechanism of action and differential effects on metastatic versus primary cancer cells. This document details the underlying scientific rationale, preclinical evidence, and relevant experimental methodologies.
Introduction
This compound (RV001) is an investigational cancer vaccine designed to elicit a targeted immune response against cancer cells with metastatic potential. The therapeutic rationale for this compound is based on the differential expression of its target, RhoC (Ras homolog gene family, member C), in metastatic versus primary tumor cells. While a Phase IIb clinical trial (BRaVac) in prostate cancer did not meet its primary endpoint, the preclinical evidence supporting the targeted nature of this compound warrants a detailed examination of its mechanism and potential applications.[1]
Mechanism of Action
This compound is a peptide antigen derived from the RhoC protein. Its proposed mechanism of action is to stimulate the patient's own immune system to identify and eliminate cancer cells that overexpress RhoC.[1]
The key steps in this process are:
-
Antigen Presentation: Following subcutaneous administration, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells.[1]
-
T-Cell Activation: APCs process the this compound peptide and present it on their surface via Major Histocompatibility Complex (MHC) class II molecules. This presentation activates CD4+ (helper) T cells.
-
Cytotoxic T-Lymphocyte (CTL) Response: The activated CD4+ T cells then help to activate CD8+ (cytotoxic) T cells, which are capable of recognizing and killing cancer cells that present the RhoC peptide on their MHC class I molecules.[1]
Preclinical studies have shown that many cancer cell types express MHC-II receptors and that RhoC is co-located with these receptors on the cell surface, suggesting a broad applicability for this therapeutic approach.[2][3]
Differential Expression of RhoC: The Basis for Targeting Metastatic Cells
The central hypothesis for this compound's selective effect on metastatic cells is the overexpression of RhoC in these cells compared to their primary tumor counterparts and normal tissues. RhoC is a small GTPase that plays a critical role in the cytoskeletal rearrangements necessary for cell motility and invasion, key processes in the metastatic cascade.
RhoC Signaling Pathway in Metastasis
RhoC activation leads to a signaling cascade that promotes cancer cell invasion and migration. Downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), influence the activity of LIM kinase (LIMK) and myosin light chain phosphatase (MLCP), resulting in increased actomyosin contractility and actin polymerization. This, in turn, drives the formation of invasive structures like invadopodia and lamellipodia. Furthermore, RhoC signaling can upregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which degrade the extracellular matrix, facilitating invasion.[4][5][6]
References
- 1. onclive.com [onclive.com]
- 2. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [prnewswire.com]
- 3. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - Inderes [inderes.fi]
- 4. RhoC promotes metastasis via activation of Pyk2 pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of RhoC in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Adjuvant Function of Montanide ISA-51 in the Onilcamotide Cancer Vaccine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Montanide ISA-51 as an adjuvant in the formulation of Onilcamotide, a peptide-based cancer vaccine targeting RhoC. The following sections detail the mechanism of action, present quantitative data from clinical trials, outline key experimental protocols, and visualize the immunological pathways involved.
Introduction to this compound and Montanide ISA-51
This compound (also known as RV001) is a cancer vaccine candidate composed of a 20-amino acid synthetic long peptide derived from the Ras homolog gene family member C (RhoC) protein.[1] RhoC is overexpressed in various advanced solid tumors and is associated with increased metastatic potential, making it an attractive target for cancer immunotherapy.[1][2] The vaccine is designed to stimulate the patient's immune system to recognize and eliminate cancer cells that overexpress RhoC.[3]
Montanide ISA-51 is a water-in-oil (W/O) emulsion adjuvant.[4][5] It is composed of a mineral oil and a surfactant from the mannide monooleate family.[4] When mixed with an aqueous solution containing an antigen, such as the this compound peptide, it forms a stable emulsion.[4] The primary function of Montanide ISA-51 is to enhance the immunogenicity of the co-administered antigen, leading to a more robust and sustained immune response.[4][5]
Mechanism of Action of Montanide ISA-51 in this compound Formulation
The adjuvant activity of Montanide ISA-51 in the context of the this compound vaccine is multifactorial, primarily leveraging a "depot effect" and the stimulation of the innate immune system.
-
Antigen Depot and Slow Release: Upon subcutaneous injection, the water-in-oil emulsion forms a localized depot at the injection site. This depot protects the this compound peptide from rapid degradation and clearance, allowing for a slow and sustained release of the antigen over an extended period.[6] This prolonged exposure ensures continuous stimulation of the immune system.[6]
-
Recruitment and Activation of Antigen-Presenting Cells (APCs): The emulsion induces a mild inflammatory response at the injection site, which serves to recruit innate immune cells, particularly antigen-presenting cells (APCs) such as dendritic cells and macrophages.[4] These cells are crucial for initiating the adaptive immune response.
-
Enhanced Antigen Uptake and Presentation: The particulate nature of the emulsion facilitates the uptake of the this compound peptide by APCs. Once internalized, the peptide is processed and its epitopes are presented on the surface of the APCs via Major Histocompatibility Complex (MHC) class II molecules. Preclinical findings suggest that the immune response to this compound is predominantly driven by CD4+ T-cells, which require antigen presentation on MHC-II.[2]
-
Stimulation of T-Cell Response: The activated APCs migrate to the draining lymph nodes where they present the RhoC-derived peptide epitopes to naive T-cells. This interaction leads to the activation and proliferation of RhoC-specific CD4+ T-helper cells. These helper T-cells are critical for orchestrating a comprehensive anti-tumor immune response, including the potential activation of CD8+ cytotoxic T-lymphocytes (CTLs) and B-cells.[1]
Proposed Signaling Pathways
While the precise signaling pathways activated by Montanide ISA-51 are not fully elucidated, it is hypothesized to involve pattern recognition receptors (PRRs) of the innate immune system.
-
NOD2 Signaling: It has been suggested that Montanide ISA-51 may activate the NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) signaling pathway.[7][8] NOD2 is an intracellular PRR that recognizes bacterial muramyl dipeptide (MDP). Activation of NOD2 in APCs can lead to the activation of NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines and enhanced antigen presentation.[7]
-
JAK-STAT Pathway: The cytokines produced following APC activation can, in turn, activate the JAK-STAT (Janus kinase/Signal transducer and activator of transcription) signaling pathway in various immune cells.[9][10][11] This pathway is crucial for the differentiation and proliferation of T-cell subsets, further amplifying the adaptive immune response to the this compound vaccine.[9][10][11]
Data Presentation from Clinical Trials
The clinical development of this compound with Montanide ISA-51 has progressed through Phase I/II and Phase IIb trials.
Phase I/II Clinical Trial (NCT03199872)
A first-in-human Phase I/II study assessed the safety, tolerability, and immunological impact of this compound in patients with prostate cancer. The results demonstrated that the vaccine induced potent and long-lasting T-cell immunity in the majority of patients.[1]
Table 1: RV001-Specific CD4+ T-Cell Responses in Phase I/II Trial [1]
| Patient Cohort | Number of Patients | Percentage of Patients with CD4+ T-Cell Response |
| Evaluable Patients | 21 | 86% (18/21) |
| Strong Responders | 7 | 33% |
| Intermediate Responders | 7 | 33% |
| Weak Responders | 4 | 19% |
| Non-Responders | 3 | 14% |
Table 2: Multifunctionality of RV001-Specific CD4+ T-Cells (Visit 16) [1]
| Patient ID | % CD107a+ | % CD154+ | % IL-2+ | % TNF+ | % IFN-γ+ |
| Patient 005 | 0.12 | 0.18 | 0.16 | 0.16 | 0.16 |
| Patient 009 | 0.15 | 0.32 | 0.30 | 0.28 | 0.29 |
| Patient 018 | 0.10 | 0.25 | 0.23 | 0.22 | 0.21 |
Phase IIb BRaVac Trial (NCT04114825)
This randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in preventing progression in patients with biochemical recurrence of prostate cancer. The study did not meet its primary endpoint of demonstrating superiority over placebo.[2][12][13]
Table 3: Clinical Outcomes in the BRaVac Phase IIb Trial [2]
| Outcome Measure | This compound (RV001V) Arm | Placebo Arm |
| Median Time to PSA Doubling | 7.5 months | 9.3 months |
| Median Time to Initiation of Further Therapies | 11.2 months | 17.6 months |
| Patients with Metastasis at Long-Term Follow-up | 12.9% | 12.0% |
Experimental Protocols
Vaccine Formulation and Administration
Objective: To prepare a stable water-in-oil emulsion of the this compound peptide with Montanide ISA-51 for subcutaneous injection.
Methodology:
-
The this compound peptide (RV001) is dissolved in a suitable aqueous buffer to a final concentration of 0.1 mg/mL.[2]
-
The aqueous peptide solution and Montanide ISA-51 are brought to room temperature.
-
Equal volumes of the peptide solution and Montanide ISA-51 (1:1 ratio) are drawn into two separate syringes.[4]
-
The two syringes are connected via a sterile connector (e.g., a three-way stopcock or a specific emulsifying connector).[14]
-
The contents are passed back and forth between the syringes for a defined number of cycles (e.g., 10-20 times) until a stable, milky-white emulsion is formed.[14]
-
The stability of the emulsion is confirmed by the "drop test," where a drop of the emulsion placed on the surface of cold water should remain intact.
-
The final emulsion is administered subcutaneously to the patient. In the clinical trials, patients received injections every 2 weeks for the first six doses, followed by five doses every 4 weeks.[1][2]
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
Objective: To quantify the frequency of this compound-specific IFN-γ-secreting T-cells in peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMCs are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
PBMCs are pre-stimulated with the this compound peptide (RV001) and expanded in culture for 12 days.[1]
-
96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody are seeded with the expanded PBMCs (e.g., 0.2 x 10^6 cells/well).[1]
-
Cells are restimulated in the wells with the this compound peptide. A negative control (e.g., vehicle) and a positive control (e.g., phytohemagglutinin) are included.
-
Plates are incubated for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added.
-
A streptavidin-alkaline phosphatase conjugate is added, followed by a substrate that produces a colored spot at the site of IFN-γ secretion.
-
The resulting spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Flow Cytometry for T-Cell Phenotyping and Intracellular Cytokine Staining
Objective: To characterize the phenotype and function of this compound-specific T-cells.
Methodology:
-
Isolated PBMCs are stimulated with the this compound peptide for a specified period (e.g., 12 hours).[1] A protein transport inhibitor (e.g., Brefeldin A) is added for the last few hours of culture to allow for intracellular cytokine accumulation.
-
Cells are harvested and stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers (e.g., CD154).[1]
-
Cells are then fixed and permeabilized using a commercial kit.
-
Following permeabilization, cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and other functional markers (e.g., CD107a as a marker of degranulation).[1]
-
Stained cells are acquired on a multicolor flow cytometer.
-
Data is analyzed using specialized software to gate on specific T-cell populations and quantify the percentage of cells expressing each marker.[15][16]
Visualizations of Pathways and Workflows
Caption: Workflow of this compound/Montanide ISA-51 Immune Activation.
References
- 1. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New vaccine to prevent cancer relapse trialled | RV001 Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 4. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustained release of actives with Montanide™ ISA 51 VG and Montanide™ ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]
- 8. The adjuvant effect of polymuramil, a NOD1 and NOD2 agonist, differs when immunizing mice of different inbred lines with nonstructural hepatitis C virus (Flaviviridae: Hepacivirus )proteins and is synergistically enhanced in combination with pyrogenalum, a TLR4 agonist - Lesnova - Problems of Virology [virusjour.crie.ru]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - BG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. ir.chosaoncology.com [ir.chosaoncology.com]
- 14. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
Onilcamotide and its Interaction with the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onilcamotide (formerly RV001) is a peptide-based cancer vaccine designed to elicit a targeted T-cell mediated immune response against tumor cells overexpressing Ras homolog gene family member C (RhoC). RhoC is implicated in tumor progression and metastasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the tumor microenvironment (TME), and a summary of key preclinical and clinical findings. Detailed experimental protocols from clinical trials are provided, alongside structured tables of quantitative data and diagrams of the core signaling pathways and workflows. While this compound induced robust and long-lasting T-cell responses in early clinical trials, it did not meet its primary endpoint in a phase IIb study for preventing progression in prostate cancer patients with biochemical recurrence.
Introduction
The tumor microenvironment presents a significant challenge to effective cancer immunotherapy. Immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), often create a barrier to endogenous and therapy-induced anti-tumor immune responses. Cancer vaccines aim to overcome this by generating a potent and specific immune response capable of recognizing and eliminating malignant cells. This compound is a synthetic long peptide vaccine targeting RhoC, a protein overexpressed in various advanced solid cancers and associated with metastatic potential. The vaccine is designed to be administered subcutaneously and stimulate a robust CD4+ T-cell response, which in turn orchestrates a broader anti-tumor immune attack.
Mechanism of Action and Interaction with the Tumor Microenvironment
This compound's therapeutic strategy is centered on the stimulation of a targeted cell-mediated immune response against RhoC-expressing cancer cells.
Following subcutaneous injection, the this compound peptide is taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs)[1]. These DCs process the peptide and present epitopes on Major Histocompatibility Complex (MHC) Class II molecules. This presentation to naïve CD4+ T-cells initiates their activation, proliferation, and differentiation into effector T-helper cells. These activated CD4+ T-cells are crucial for orchestrating the anti-tumor immune response through several mechanisms:
-
Direct Cytotoxicity: this compound-specific CD4+ T-cells have been shown to mediate cytotoxicity against RhoC-expressing cancer cells in an HLA-class II-dependent manner.
-
CD8+ T-cell Help: Activated CD4+ T-cells provide essential help to CD8+ cytotoxic T-lymphocytes (CTLs), enhancing their ability to kill tumor cells.
-
Cytokine Production: The vaccine induces polyfunctional CD4+ T-cells capable of producing multiple pro-inflammatory cytokines, such as IFN-γ, TNF-α, and IL-2, which contribute to a more pro-inflammatory TME.
Preclinical studies have indicated that RhoC co-localizes with MHC-II receptors on the surface of various tumor cells, suggesting a "tissue-agnostic" potential for this compound, where the cancer cells themselves can directly present the RhoC antigen to activated CD4+ T-cells[2][3][4][5].
Signaling Pathway
Preclinical and Clinical Data
Preclinical Studies
Collaborative research with St. John's Research Institute provided foundational evidence for this compound's proposed mechanism. These studies demonstrated the expression of MHC-II on a wider range of tumor cells than previously known and confirmed the co-localization of MHC-II receptors with the target protein, RhoC[2][3][4][5]. This supports the hypothesis of a "tissue-agnostic" application for this compound.
Clinical Trials
Two key clinical trials have evaluated the safety, immunogenicity, and efficacy of this compound: a phase I/II trial (NCT03199872) and a phase IIb trial (BRaVac, NCT04114825).
This first-in-human study assessed the safety, tolerability, and immunological impact of this compound in patients with prostate cancer who had previously undergone radical prostatectomy.
Key Findings:
-
Immunogenicity: A majority of evaluable patients (18 out of 21) developed a strong CD4+ T-cell response against the vaccine. This response was durable, lasting for at least 10 months following the final vaccination.
-
T-Cell Characteristics: The induced vaccine-specific CD4+ T-cells were polyfunctional, characterized as effector memory T-cells. They stably expressed the activation markers PD-1 (CD279) and OX-40 (CD134), but not the exhaustion marker LAG-3 (CD223).
-
Safety: The vaccine was well-tolerated, with no treatment-related adverse events of grade 3 or higher observed.
Quantitative Immunological Data:
| Parameter | Result |
| CD4+ T-Cell Response Rate | 18/21 evaluable patients |
| Duration of Response | At least 10 months post-vaccination |
| Mean % of RV001-Specific CD4+ T-Cells Expressing CD154+ and TNF+ | 2.8% (95% CI: 1.3% to 4.3%) |
| Mean % of RV001-Specific CD4+ T-Cells Expressing CD154+, TNF+, and CD107a+ | 2.5% (95% CI: 0.8% to 4.3%) |
| Mean % of RV001-Specific CD4+ T-Cells Expressing CD154+, TNF+, CD107a+, and IFN-γ+ | 1.1% (95% CI: 0.1% to 2.1%) |
| Mean % of RV001-Specific CD4+ T-Cells Expressing all 5 markers (CD154, TNF, CD107a, IFN-γ, IL-2) | 0.49% (95% CI: 0.19% to 0.80%) |
This randomized, double-blind, placebo-controlled study aimed to evaluate the efficacy of this compound in preventing or delaying disease progression in prostate cancer patients with biochemical recurrence after curative-intent therapy.
Key Findings:
-
Primary Endpoint: The trial did not meet its primary endpoint of demonstrating superiority over placebo in preventing progression (defined as PSA doubling, clinical recurrence, or death)[1].
-
Metastasis: At a long-term follow-up, 12.9% of patients in the this compound arm developed metastasis compared to 12% in the placebo arm.
-
Safety: The trial confirmed the favorable safety profile of this compound, with no unexpected toxicities observed.
Quantitative Clinical Outcome Data:
| Parameter | This compound Arm | Placebo Arm |
| Patients Developing Metastasis (Long-term Follow-up) | 12.9% | 12.0% |
Experimental Protocols
Preclinical: RhoC and MHC-II Co-localization
Detailed protocols for the preclinical studies are described in a bioRxiv preprint (Srivastava S, et al. 2022.05.15.492002v1). The general methodology involved immunohistochemistry and immunofluorescence staining of various tumor tissue samples to assess the expression and co-localization of RhoC and MHC-II proteins.
Clinical Trials: General Protocol
The following outlines the general experimental protocol used in the this compound clinical trials.
Patient Population:
-
Phase I/II: 22 patients with prostate cancer who had undergone radical prostatectomy.
-
Phase IIb: 180 male patients with non-metastatic biochemical recurrence after radical prostatectomy or radiation therapy.
Vaccine Formulation and Administration:
-
Vaccine: 0.1 mg of a single RhoC-derived 20-mer peptide (this compound).
-
Adjuvant: Emulsified in Montanide ISA-51.
-
Administration: Subcutaneous injection.
Dosing Regimen:
-
Priming Phase: Six injections administered every two weeks.
-
Maintenance Phase: Five injections administered every four weeks.
-
Total Treatment Duration: 30 weeks.
Immunological Assessment:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples collected at baseline and various time points during and after the vaccination period.
-
Assays:
-
ELISpot: To quantify the frequency of this compound-specific T-cells producing IFN-γ.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry: To characterize the phenotype and function of this compound-specific T-cells by measuring the expression of various cell surface markers (e.g., CD4, CD8, PD-1, OX-40, LAG-3) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and degranulation markers (e.g., CD107a).
-
Experimental Workflow Diagram
Summary and Future Directions
This compound is a cancer vaccine that has demonstrated a favorable safety profile and the ability to induce robust, polyfunctional, and long-lasting CD4+ T-cell responses against the tumor-associated antigen RhoC. The preclinical rationale for its use across different cancer types is supported by the co-localization of RhoC and MHC-II on various tumor cells.
Despite the promising immunological data from the phase I/II trial, the subsequent phase IIb BRaVac study in prostate cancer patients with biochemical recurrence failed to meet its primary clinical endpoint of preventing disease progression. This discrepancy between a strong induced immune response and a lack of clinical efficacy highlights the significant challenges in translating vaccine-induced immunity into tangible clinical benefits, particularly in the context of an immunosuppressive tumor microenvironment.
Future research in this area may focus on:
-
Combination Therapies: Exploring this compound in combination with other immunotherapies, such as checkpoint inhibitors, that can help to overcome the immunosuppressive TME and potentially unleash the full potential of the vaccine-induced T-cells.
-
Patient Selection: Identifying biomarkers that could predict which patients are most likely to respond to an this compound-based therapy.
-
Different Disease Settings: Investigating the efficacy of this compound in other cancer types where RhoC is overexpressed and the TME may be more permissive to an immune attack.
References
- 1. onclive.com [onclive.com]
- 2. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - Inderes [inderes.fi]
- 3. news.cision.com [news.cision.com]
- 4. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [europapress.es]
- 5. mb.cision.com [mb.cision.com]
Onilcamotide: A Technical Analysis of a RhoC-Targeted Cancer Vaccine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Onilcamotide (formerly RV001) is a peptide-based cancer vaccine designed to elicit a T-cell mediated immune response against RhoC (Ras homolog family member C), a small GTPase implicated in cancer cell motility, invasion, and metastasis. Overexpression of RhoC is a hallmark of various aggressive cancers and correlates with poor prognosis. This technical guide provides an in-depth analysis of this compound, its molecular target RhoC, the preclinical rationale for its development, and the immunological responses observed in clinical trials. While the Phase IIb clinical trial (BRaVac) for this compound in prostate cancer did not meet its primary endpoint, the immunological data from earlier studies offer valuable insights into the potential of targeting RhoC in cancer immunotherapy. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
The Role of RhoC in Cancer Progression
RhoC is a member of the Rho family of small GTPases that act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. This activation cycle is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). In its active state, RhoC interacts with downstream effectors to regulate the actin cytoskeleton, cell adhesion, and cell motility.[1]
Numerous studies have demonstrated the overexpression of RhoC in a wide range of human cancers, including breast, prostate, lung, pancreatic, and colon cancer. This overexpression is strongly associated with tumor progression, metastasis, and reduced patient survival. Unlike other oncogenes, mutations in the RHOC gene itself are rare; its pathological effects are primarily driven by increased expression levels.
RhoC Signaling Pathway
Activated RhoC initiates a signaling cascade that promotes cancer cell invasion and migration. A key downstream effector of RhoC is the Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and activates various substrates, leading to:
-
Increased actomyosin contractility: This generates the physical force required for cell movement.
-
Focal adhesion formation: These structures anchor the cell to the extracellular matrix (ECM) and provide traction for migration.
-
Stress fiber formation: Bundles of actin and myosin filaments that contribute to cell tension and motility.
-
Regulation of matrix metalloproteinases (MMPs): Enzymes that degrade the ECM, allowing cancer cells to invade surrounding tissues.
The aberrant activation of this pathway is a critical driver of the metastatic cascade.
This compound (RV001): A RhoC-Targeted Immunotherapy
This compound is a synthetic long peptide (SLP) vaccine consisting of a 20-amino acid sequence derived from the C-terminus of the human RhoC protein.[2] The rationale behind this approach is to stimulate the patient's immune system to recognize and eliminate cancer cells that overexpress RhoC.
Mechanism of Action
This compound is administered subcutaneously and is designed to be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs).[3] Inside the APCs, the long peptide is processed into smaller fragments that are then presented on the cell surface by Major Histocompatibility Complex (MHC) class II molecules. These MHC-peptide complexes can then be recognized by CD4+ T helper cells.
Activation of CD4+ T helper cells is a critical step in initiating a robust and durable anti-tumor immune response. These activated T helper cells can:
-
Provide "help" to CD8+ cytotoxic T lymphocytes (CTLs): This help is crucial for the activation and expansion of CTLs, which are the primary immune cells responsible for directly killing cancer cells.
-
Activate other immune cells: Such as B cells to produce antibodies and macrophages to enhance their tumor-killing capabilities.
-
Secrete pro-inflammatory cytokines: Such as interferon-gamma (IFN-γ), which can have direct anti-tumor effects and further orchestrate the immune response.
Preclinical findings suggest that RhoC is co-located with MHC-II receptors on the surface of many cancer cells, which could make them direct targets for CD4+ T cell-mediated killing.[3][4]
References
Methodological & Application
Onilcamotide (RV001) for Prostate Cancer: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onilcamotide (also known as RV001) is an investigational peptide-based cancer vaccine developed to treat prostate cancer. It is designed to stimulate the patient's immune system to recognize and eliminate cancer cells that overexpress the RhoC protein, a protein associated with metastatic potential. This document provides a summary of the available clinical trial protocol information for this compound in prostate cancer, with a focus on the Phase IIb BRaVac study. It is important to note that the BRaVac trial did not meet its primary endpoint, as this compound failed to demonstrate superiority over placebo in preventing disease progression.[1][2][3][4][5] As such, the quantitative data available in the public domain is limited.
Mechanism of Action
This compound is a peptide antigen derived from the RhoC protein. The vaccine, which includes the adjuvant Montanide ISA 51, is administered via subcutaneous injection.[6] The proposed mechanism of action is as follows:
-
Antigen Presentation: Following injection, dendritic cells (a type of antigen-presenting cell) capture and process the this compound peptide.[1]
-
T-Cell Activation: These dendritic cells present the RhoC-derived peptide antigen on Major Histocompatibility Complex (MHC) Class II molecules to naive CD4+ T-helper cells.[1] Preclinical data suggests that RhoC is co-located with MHC-II receptors on the surface of many cancer cells.
-
Immune Response: This interaction stimulates the activation and proliferation of RhoC-specific CD4+ T-cells. These activated T-helper cells then help to activate CD8+ cytotoxic T-lymphocytes (CTLs).
-
Tumor Cell Elimination: The activated CTLs are then able to recognize and kill prostate cancer cells that express the RhoC protein, with the aim of eliminating metastatic or potentially metastatic cells.[1]
Signaling Pathway
Clinical Trial Protocols: Phase IIb BRaVac Study (NCT04114825)
The most significant clinical trial investigating this compound for prostate cancer was the Phase IIb study known as BRaVac. This was a randomized, double-blind, placebo-controlled, multicenter study.[1][3][7]
Study Design
| Parameter | Description |
| Official Title | A Phase 2, Double-Blind, Placebo Controlled Study of RV001V in Men With Biochemical Failure Following Curatively Intended Therapy For Localized Prostate Cancer (BRaVac) |
| ClinicalTrials.gov ID | NCT04114825[1] |
| Phase | IIb[1] |
| Study Design | Randomized, Double-Blind, Placebo-Controlled[3] |
| Enrollment | Approximately 180 male patients[4][7] |
| Primary Endpoint | Time to Prostate-Specific Antigen (PSA) progression. Progression was defined as a doubling of PSA, clinical recurrence, or death.[2][4][7] |
| Secondary Endpoints | Safety, time to initiation of subsequent antineoplastic therapy, proportion of patients with a PSA response from baseline, and disease-free survival.[7] |
Patient Population and Inclusion Criteria
The study enrolled patients with biochemically recurrent prostate cancer following curative-intent therapy.[1]
| Inclusion Criteria | |
| Diagnosis | Histologic diagnosis of prostatic adenocarcinoma.[3] |
| Recurrence | Biochemical recurrence within 3 years of radical prostatectomy or definitive radiotherapy.[3] |
| Metastasis | No distant metastasis.[3] |
| ECOG Performance Status | 0 to 2.[3] |
| Laboratory Values | - Creatinine: ≤1.5 x upper limit of normal (ULN) - Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP): ≤2.5 x ULN.[3] |
Experimental Protocols
This compound (RV001V) Administration
The following protocol outlines the administration schedule for this compound in the BRaVac trial. The placebo was administered at the same rate.[7]
-
Product Preparation: this compound (RV001V) consists of the RV001 peptide and the adjuvant Montanide ISA 51.[6]
-
Route of Administration: Subcutaneous injection.[1]
-
Dosing Schedule: A total of 12 vaccinations were administered.[6][7]
Experimental Workflow
References
- 1. onclive.com [onclive.com]
- 2. RhoVac’s Phase IIb prostate cancer trial fails to meet primary endpoint [clinicaltrialsarena.com]
- 3. RhoVac's phase IIb study in prostate cancer , BRaVac, failed to meet its primary endpoint [prnewswire.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ir.chosaoncology.com [ir.chosaoncology.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study of RV001V in Biochemical Failure Following Curatively Intended Therapy For Localized Prostate Cancer [clin.larvol.com]
Onilcamotide (RV001) Administration and Dosage in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onilcamotide (also known as RV001) is a peptide-based cancer vaccine designed to elicit a T-cell mediated immune response against cancer cells overexpressing the RhoC (Ras homolog gene family, member C) protein.[1][2] RhoC is implicated in tumor progression and metastasis in various cancers.[1][3][4] this compound consists of a 20-amino acid synthetic long peptide derived from the RhoC protein.[1] This document provides detailed application notes and protocols for the administration and dosage of this compound in a research setting, based on data from preclinical and clinical studies.
While this compound demonstrated a favorable safety profile and induced long-lasting T-cell immunity in a Phase I/II trial, the subsequent Phase IIb BRaVac trial (NCT04114825) did not meet its primary endpoint of preventing disease progression in prostate cancer patients with biochemical recurrence.[1][2] Despite this outcome, the methodologies and data from these studies provide valuable guidance for future research involving this compound or other peptide-based cancer vaccines.
Data Presentation
Table 1: this compound (RV001V) Clinical Trial Dosage and Administration Summary
| Parameter | Phase I/II Study (NCT03199872)[1][3] | Phase IIb BRaVac Study (NCT04114825)[2] |
| Drug Product | RV001V | RV001V |
| Peptide Component | 0.1 mg of RV001 peptide | 0.1 mg/mL of RV001 peptide |
| Adjuvant | Montanide ISA 51 | Montanide ISA 51 |
| Formulation | Emulsion | Emulsion |
| Route of Administration | Subcutaneous (SC) injection | Subcutaneous (SC) injection |
| Injection Volume | 1 mL | Not specified, but likely 1 mL |
| Injection Site | Upper arm, alternating between right and left | Not specified, likely upper arm |
| Priming Phase | 6 vaccinations every 2 weeks | 6 vaccinations every 2 weeks |
| Maintenance Phase | 5 vaccinations every 4 weeks | 5 vaccinations every 4 weeks |
| Booster Dose | Not administered | One final vaccination 6 months after the 11th vaccination |
| Total Vaccinations | 11 | 12 |
| Total Treatment Duration | Approximately 30 weeks | Approximately 13.5 months |
Signaling Pathway
This compound targets the RhoC signaling pathway, which is known to be overactive in metastatic cancer. The vaccine aims to stimulate the immune system, specifically T-cells, to recognize and eliminate cells expressing RhoC. The proposed mechanism involves the uptake of the vaccine by antigen-presenting cells (APCs), which then process the RhoC-derived peptide and present it to T-helper (CD4+) cells. This leads to the activation and proliferation of cytotoxic T-lymphocytes (CD8+) that can target and kill RhoC-expressing tumor cells.
Experimental Protocols
Protocol 1: Preparation of this compound (RV001V) Emulsion
This protocol is based on general procedures for creating a water-in-oil emulsion with a peptide and Montanide ISA 51 adjuvant.
Materials:
-
RV001 peptide (lyophilized powder)
-
Sterile water for injection (WFI) or phosphate-buffered saline (PBS)
-
Montanide ISA 51 adjuvant
-
Two sterile Luer-lock syringes
-
A sterile three-way stopcock or Luer-lock connector
-
Sterile vials
Procedure:
-
Reconstitute the Peptide: Aseptically reconstitute the lyophilized RV001 peptide with a calculated volume of WFI or PBS to achieve the desired final concentration (e.g., 0.1 mg/mL in the final emulsion). Gently swirl to dissolve; do not shake vigorously.
-
Prepare Syringes: Draw the aqueous peptide solution into one sterile syringe. In a second sterile syringe, draw an equal volume of Montanide ISA 51. The typical ratio for a stable emulsion is 1:1 (v/v).[5]
-
Emulsification: Connect the two syringes to the three-way stopcock or Luer-lock connector.
-
Mixing: Push the plungers of the syringes back and forth to mix the aqueous and oil phases. A common recommendation is to perform at least 20-30 passes. The mixture will become increasingly viscous and opaque, forming a white emulsion.
-
Check for Stability: To confirm a stable water-in-oil emulsion, perform a "drop test." Place a drop of the emulsion into a beaker of cold water. A stable emulsion will hold its shape as a droplet on the surface of the water.[6] If the emulsion disperses, it is not stable and further mixing is required.
-
Final Preparation: Once a stable emulsion is formed, transfer it to the administration syringe. The vaccine should be prepared shortly before administration.
Protocol 2: In Vivo Administration in a Clinical Research Setting
This protocol is based on the procedures used in the this compound clinical trials.
Materials:
-
Prepared this compound (RV001V) emulsion in a sterile syringe
-
Appropriate gauge needle for subcutaneous injection (e.g., 25-27 gauge)
-
Alcohol swabs
-
Sharps container
Procedure:
-
Subject Preparation: Identify the injection site on the upper arm. Clean the area with an alcohol swab and allow it to air dry.
-
Administration: Administer the 1 mL of the RV001V emulsion via subcutaneous injection.
-
Dosing Schedule:
-
Priming Phase: Administer one injection every two weeks for a total of six injections.
-
Maintenance Phase: Following the priming phase, administer one injection every four weeks for a total of five injections.
-
Booster (for extended protocols): A final injection may be administered six months after the 11th injection.
-
-
Site Rotation: Alternate the injection site between the right and left upper arms for subsequent vaccinations to minimize local reactions.[1]
-
Post-Injection Monitoring: Observe the subject for at least 30 minutes post-injection for any immediate adverse reactions.
Protocol 3: Immune Monitoring using ELISpot Assay
This is a general protocol for assessing the T-cell response to this compound using an Interferon-gamma (IFN-γ) ELISpot assay.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects
-
IFN-γ ELISpot plates and reagents (capture and detection antibodies, enzyme conjugate, and substrate)
-
RV001 peptide
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (media alone)
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
CO2 incubator
-
ELISpot plate reader
Procedure:
-
Plate Preparation: Coat the ELISpot plate wells with the anti-IFN-γ capture antibody and incubate overnight at 4°C. Wash and block the plate according to the manufacturer's instructions.
-
Cell Plating: Isolate PBMCs from blood samples. Add 2x10^5 to 3x10^5 PBMCs to each well of the ELISpot plate.
-
Stimulation: Add the RV001 peptide to the appropriate wells at a predetermined concentration (e.g., 5-10 µg/mL). Include positive and negative control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Visualization: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). After incubation and washing, add the substrate to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting T-cells.
Storage and Handling
Unopened Vials (Lyophilized Peptide and Adjuvant):
Reconstituted Vaccine (Emulsion):
-
The stability of the emulsified vaccine should be determined on a case-by-case basis. General guidelines suggest that some peptide-adjuvant emulsions can be stored at 4°C for up to 24 hours before administration.[10]
-
For clinical use, it is best practice to administer the vaccine shortly after preparation.
Conclusion
The research into this compound has provided a clear framework for the clinical administration and dosage of a peptide-based cancer vaccine. While the therapeutic efficacy in the BRaVac trial was not demonstrated, the protocols for vaccine preparation, administration, and immune monitoring serve as a valuable resource for the scientific community. Researchers investigating this compound or similar immunotherapies should adhere to these established parameters while also considering further optimization of the adjuvant, dosing schedule, or target patient population in future studies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Immunization with Cocktail of HIV-Derived Peptides in Montanide ISA-51 Is Immunogenic, but Causes Sterile Abscesses and Unacceptable Reactogenicity | PLOS One [journals.plos.org]
- 7. gskpro.com [gskpro.com]
- 8. cdc.gov [cdc.gov]
- 9. aaha.org [aaha.org]
- 10. Phase I Safety and Immunogenicity Trial of Plasmodium vivax CS Derived Long Synthetic Peptides Adjuvanted with Montanide ISA 720 or Montanide ISA 51 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Immune Response to Onilcamotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onilcamotide (formerly RV001) is a peptide-based cancer vaccine designed to elicit a targeted immune response against tumor cells expressing the RhoC protein.[1] RhoC is overexpressed in various cancers and is associated with metastasis.[2][3] this compound is a 20-amino acid synthetic peptide derived from RhoC that is administered subcutaneously.[1][2] The therapeutic strategy is to stimulate the patient's immune system, primarily T cells, to recognize and eliminate cancer cells that present RhoC-derived peptides on their surface.[1][4] Monitoring the immunogenicity of this compound is crucial for assessing its biological activity and potential therapeutic efficacy.
These application notes provide a detailed overview of the techniques and protocols for monitoring the cellular immune response to this compound.
Mechanism of Action: this compound-Induced T-Cell Activation
This compound is administered as a subcutaneous injection and is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs).[1][4] Inside the APC, the this compound peptide is processed and loaded onto Major Histocompatibility Complex (MHC) Class II molecules. These MHC-II-peptide complexes are then presented on the surface of the APC.
The primary immune response to this compound is driven by CD4+ T helper cells.[1][2] Naive CD4+ T cells that possess a T-cell receptor (TCR) capable of recognizing the this compound-MHC-II complex become activated. This activation is a two-signal process:
-
Signal 1 (Antigen-Specific): The TCR on the CD4+ T cell binds to the this compound peptide presented by the MHC-II molecule on the APC.
-
Signal 2 (Co-stimulation): Co-stimulatory molecules on the T cell (e.g., CD28) bind to their corresponding ligands on the APC (e.g., B7 molecules).
This dual signaling cascade leads to the activation, proliferation, and differentiation of this compound-specific CD4+ T cells. These activated T cells can then orchestrate a broader anti-tumor immune response, including the activation of CD8+ cytotoxic T lymphocytes (CTLs) and other immune cells.[1][4]
Key Immunological Assays for Monitoring this compound Response
The following assays are critical for quantifying the cellular immune response elicited by this compound.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
The ELISpot assay is a highly sensitive method for detecting and quantifying individual cells that secrete a specific cytokine, most commonly Interferon-gamma (IFN-γ), in response to stimulation with the this compound peptide.
Quantitative Data from this compound Phase I/II Clinical Trial [2]
| Responder Group | Number of Patients (n=21) | Mean Spot-Forming Cells (SFCs) per 2x10^5 PBMCs |
| Strong Responders | 7 | ≥2500 |
| Intermediate Responders | 7 | ≥1500 - <2500 |
| Weak/Non-Responders | 7 | <1500 |
Protocol: IFN-γ ELISpot Assay
-
Plate Coating:
-
Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile phosphate-buffered saline (PBS).
-
Block the wells with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium.
-
Add 2 x 10^5 PBMCs per well to the coated and blocked ELISpot plate.
-
Stimulate the cells with the this compound (RV001) peptide at a final concentration of 10 µg/mL.
-
Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) to each well and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST, followed by two washes with PBS.
-
Add the BCIP/NBT substrate to each well and incubate in the dark until distinct spots emerge.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
The results are expressed as the number of spot-forming cells (SFCs) per number of plated PBMCs.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of this compound-specific T cells, identifying their phenotype (e.g., CD4+ or CD8+) and their ability to produce multiple cytokines simultaneously (polyfunctionality).
Quantitative Data from this compound Phase I/II Clinical Trial [2]
| T-Cell Subset | Percentage of Patients with a Positive Response (n=18) | Key Cytokines Produced |
| CD4+ T Cells | 94% | IFN-γ, TNF-α, IL-2 |
| CD8+ T Cells | 1 patient showed a response | IFN-γ, TNF-α, IL-2 |
Protocol: Intracellular Cytokine Staining
-
PBMC Stimulation:
-
Isolate PBMCs as described for the ELISpot assay.
-
Resuspend 1-2 x 10^6 PBMCs in complete RPMI 1640 medium in a 5 mL polystyrene tube.
-
Add the this compound (RV001) peptide (10 µg/mL) and co-stimulatory antibodies (anti-CD28 and anti-CD49d, 1 µg/mL each).
-
Include negative and positive controls.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation to trap cytokines intracellularly.
-
Incubate for 6-12 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Marker Staining:
-
Wash the cells with PBS containing 2% FBS (FACS buffer).
-
Stain the cells with fluorescently conjugated antibodies against surface markers such as CD3, CD4, CD8, and memory markers (e.g., CD45RO, CCR7) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with a permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in permeabilization buffer containing fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and transcription factors.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to gate on specific T-cell populations and quantify the percentage of cells producing each cytokine.
-
T-Cell Proliferation Assay
This assay measures the proliferation of T cells in response to this compound stimulation, indicating the expansion of antigen-specific T-cell clones.
Protocol: CFSE-Based T-Cell Proliferation Assay
-
PBMC Labeling:
-
Isolate PBMCs as previously described.
-
Wash and resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding five volumes of cold complete RPMI 1640 medium.
-
Wash the cells three times with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI 1640 medium.
-
Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Stimulate the cells with the this compound (RV001) peptide (10 µg/mL).
-
Include negative and positive controls.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Staining and Analysis:
-
Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry.
-
Proliferating cells will have reduced CFSE fluorescence intensity as the dye is diluted with each cell division.
-
Quantify the percentage of proliferated cells within the CD4+ and CD8+ T-cell gates.
-
Experimental Workflow for Monitoring Immune Response to this compound
Conclusion
A comprehensive and multi-faceted approach is essential for accurately monitoring the immune response to the this compound cancer vaccine. The combination of ELISpot, intracellular cytokine staining by flow cytometry, and T-cell proliferation assays provides a robust toolkit for quantifying the frequency, functionality, and proliferative capacity of this compound-specific T cells. The protocols and data presented in these application notes serve as a guide for researchers and drug development professionals in the evaluation of this compound and other similar immunotherapeutic agents.
References
- 1. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mb.cision.com [mb.cision.com]
- 4. onclive.com [onclive.com]
Designing In Vivo Efficacy Studies for Onilcamotide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onilcamotide (formerly RV001) is a peptide-based cancer vaccine candidate designed to elicit a T-cell mediated immune response against tumors expressing Ras homolog family member C (RhoC). As a therapeutic vaccine, its efficacy relies on the successful activation of the host's immune system to recognize and eliminate cancer cells. This document provides detailed application notes and protocols for designing and conducting preclinical in vivo studies to evaluate the efficacy of this compound. These guidelines will cover appropriate animal models, experimental workflows, and key endpoints for assessing anti-tumor activity and immunological responses.
Introduction to this compound
This compound is a cancer vaccine that stimulates the immune system to target and destroy cancer cells that overexpress the RhoC protein, which is associated with metastatic potential. The vaccine is comprised of a peptide sequence derived from the RhoC protein. The proposed mechanism of action involves the uptake of the vaccine by antigen-presenting cells (APCs), such as dendritic cells, which then process the peptide and present it on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T helper cells.[1][2] This initiates a cascade of immune activation, leading to the generation of cytotoxic T lymphocytes (CTLs) that can recognize and kill RhoC-expressing tumor cells. Preclinical findings suggest that this compound's efficacy may be tissue-agnostic, applicable to various cancers expressing RhoC and MHC-II.[1][2][3]
Signaling Pathway of this compound-Induced Anti-Tumor Immunity
Caption: this compound uptake by APCs leads to CD4+ T-cell activation and subsequent CTL-mediated killing of RhoC/MHC-II expressing tumor cells.
In Vivo Study Design and Models
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. Since this compound relies on a functional immune system, immunocompetent models are essential.
Syngeneic Tumor Models
Syngeneic models, where tumor cells from the same genetic background as the host animal are implanted, are the preferred choice. This ensures a fully functional immune system that can respond to the vaccine.
Recommended Cell Lines for Prostate Cancer:
-
TRAMP-C2
-
RM-1
General Considerations for Cell Line Selection:
-
RhoC Expression: Confirm RhoC expression in the selected tumor cell line via Western Blot or immunohistochemistry (IHC).
-
MHC-II Expression: Verify MHC class II expression on the tumor cells, as this is crucial for recognition by CD4+ T cells.[1][2]
-
Growth Kinetics: Characterize the in vivo growth rate of the tumor cells to establish a baseline for efficacy studies.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound.
Caption: A generalized workflow for conducting an in vivo efficacy study of this compound, from animal preparation to post-mortem analysis.
Experimental Protocols
Tumor Implantation
Materials:
-
Selected tumor cell line (e.g., TRAMP-C2)
-
Sterile PBS or appropriate cell culture medium
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Protocol:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells and wash with sterile PBS.
-
Resuspend cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in PBS.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor animals for tumor growth.
This compound Administration
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
Adjuvant (if required)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Reconstitute this compound in the sterile vehicle to the desired concentration.
-
If using an adjuvant, mix according to the manufacturer's instructions.
-
Administer the this compound formulation via subcutaneous injection at a site distant from the tumor (e.g., contralateral flank or base of the tail).
-
The dosing schedule should be based on previous studies or a dose-finding study. A typical schedule might involve a priming phase with more frequent administrations followed by a maintenance phase. For example, injections every 2 weeks for the first 6 vaccinations, followed by injections every 4 weeks.[4]
Efficacy Monitoring
Protocol:
-
Measure tumor dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Record the body weight of each animal at each tumor measurement.
-
Monitor animals for any signs of toxicity or distress.
-
Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm^3) or if they show signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | [Insert Data] | 0 |
| This compound (Dose 1) | 10 | [Insert Data] | [Insert Calculation] |
| This compound (Dose 2) | 10 | [Insert Data] | [Insert Calculation] |
| Positive Control | 10 | [Insert Data] | [Insert Calculation] |
Percent Tumor Growth Inhibition = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
Table 2: Immune Cell Infiltration in Tumors
| Treatment Group | Number of Animals (n) | % CD4+ of CD45+ Cells ± SEM | % CD8+ of CD45+ Cells ± SEM | CD8+/CD4+ Ratio |
| Vehicle Control | 5 | [Insert Data] | [Insert Data] | [Insert Calculation] |
| This compound | 5 | [Insert Data] | [Insert Data] | [Insert Calculation] |
| Positive Control | 5 | [Insert Data] | [Insert Data] | [Insert Calculation] |
Data to be obtained from flow cytometric analysis of dissociated tumors.
Endpoint Analysis Protocols
Flow Cytometry for Immune Profiling
Materials:
-
Tumor and spleen tissues
-
RPMI medium
-
Collagenase/Dispase or other tissue dissociation enzymes
-
FACS buffer (PBS with 2% FBS)
-
Antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, etc.)
-
Flow cytometer
Protocol:
-
At the study endpoint, harvest tumors and spleens.
-
Mechanically and enzymatically dissociate the tissues to create single-cell suspensions.
-
Filter the cell suspensions through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Count the cells and adjust the concentration.
-
Stain the cells with a panel of fluorescently labeled antibodies.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify different immune cell populations.
Immunohistochemistry (IHC)
Materials:
-
Tumor tissues
-
Formalin or other fixatives
-
Paraffin
-
Microtome
-
Primary antibodies (e.g., anti-CD4, anti-CD8, anti-RhoC)
-
Secondary antibodies and detection reagents
-
Microscope
Protocol:
-
Fix tumor tissues in formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary antibody.
-
Incubate with the appropriate secondary antibody and detection reagents.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image and analyze the slides to assess the presence and localization of target proteins.
Conclusion
These application notes and protocols provide a framework for the preclinical in vivo evaluation of this compound. The emphasis on using immunocompetent syngeneic models and detailed immunological endpoint analysis is crucial for understanding the mechanism of action and potential efficacy of this cancer vaccine. Adherence to these guidelines will help ensure the generation of robust and reproducible data to support the further development of this compound.
References
- 1. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - BioSpace [biospace.com]
- 2. mb.cision.com [mb.cision.com]
- 3. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [prnewswire.com]
- 4. onclive.com [onclive.com]
Application Notes and Protocols for Onilcamotide Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient selection criteria for clinical trials involving Onilcamotide, a peptide-based cancer vaccine. The information is compiled from the phase 2b BRaVac trial (NCT04114825) and is intended to guide researchers in designing future studies and identifying suitable patient cohorts.[1][2][3][4]
Patient Selection Criteria
The selection of patients for this compound clinical trials is critical to ensure the safety of the participants and the integrity of the study data. The criteria for the BRaVac phase 2b trial provide a strong framework for future investigations.
Inclusion Criteria
Patients must meet all of the following criteria to be considered for enrollment:
| Criteria | Specification | Source |
| Diagnosis | Histologically confirmed prostatic adenocarcinoma with biochemical recurrence (BCR) within 3 years of radical prostatectomy (RP) or definitive radiotherapy (RT). No distant metastasis confirmed by CT imaging and bone scintigraphy. | [1][2][5] |
| Biochemical Recurrence (BCR) after Radical Prostatectomy (RP) | - PSA ≥0.2 ng/mL- PSA Doubling Time (PSADT) >3 months and <12 months | [1][2] |
| Biochemical Recurrence (BCR) after Radiotherapy (RT) | - PSA >nadir + 2 ng/mL- PSADT >3 months and <12 months | [1][2] |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or 2. | [1][3] |
| Hematological Function | - Hemoglobin ≥5.6 mmol/L- Absolute granulocyte count ≥1.5 x 10⁹/L- Platelets ≥100 x 10⁹/L | [1][4] |
| Hepatic Function | - Total bilirubin ≤1.5 x upper limit of normal (ULN)- Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) ≤2.5 x ULN | [1][3] |
| Renal Function | Creatinine ≤1.5 x ULN | [1][3] |
Exclusion Criteria
Patients meeting any of the following criteria are not eligible for enrollment:
| Criteria | Specification | Source |
| Androgen Deprivation Therapy (ADT) | - Currently receiving ADT or considered a candidate for immediate ADT.- Prior ADT is exclusionary unless it was administered for ≤36 months in the neoadjuvant/adjuvant setting and concluded ≥9 months before randomization. | [1][2][3] |
| Planned Salvage Therapy | Planned salvage therapy with radiation treatment or radical prostatectomy. | [1][2][3] |
| Testosterone Levels | Castrate level of serum testosterone <50 ng/dL at screening. | [1][2][3] |
| Prostate-Specific Antigen (PSA) | PSA >10 ng/mL. | [1][2][3] |
Experimental Protocols
The following are generalized protocols for key laboratory assessments required for patient screening in this compound clinical trials. These should be adapted to the specific standard operating procedures of the testing laboratory.
Prostate-Specific Antigen (PSA) Measurement
Principle: The measurement of serum PSA levels is a critical component of both inclusion and exclusion criteria. It is used to define biochemical recurrence and to monitor disease progression.[6][7][8]
Methodology:
-
Sample Collection: Collect whole blood in a serum separator tube (SST).
-
Sample Processing: Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1000-1300 x g for 15 minutes to separate the serum.
-
Analysis: Analyze the serum for PSA concentration using a validated immunoassay (e.g., chemiluminescent immunoassay). The assay should be calibrated according to the manufacturer's instructions.
-
PSA Doubling Time (PSADT) Calculation: PSADT should be calculated using at least three PSA values obtained over a period of at least 6 months, with the last two values rising. The calculation can be performed using the natural logarithm of 2 (approximately 0.693) divided by the slope of the linear regression of the natural logarithm of PSA values over time.
Serum Creatinine Measurement (for Renal Function Assessment)
Principle: Serum creatinine levels are used to assess renal function, which is important for ensuring the patient can safely metabolize and excrete the investigational product.[9][10][11][12]
Methodology (Jaffe Rate Method):
-
Sample Collection: Collect whole blood in a serum separator tube (SST).
-
Sample Processing: Allow the blood to clot and centrifuge to separate the serum.
-
Analysis: The Jaffe rate method involves the reaction of creatinine with alkaline picrate to form a colored complex. The rate of color formation is proportional to the creatinine concentration. The analysis is typically performed on an automated clinical chemistry analyzer.
-
Reporting: Results are reported in mg/dL or µmol/L. The upper limit of normal (ULN) is laboratory-dependent.
Liver Function Tests (ALT, AST, ALP)
Principle: Measurement of liver enzymes is crucial to rule out significant hepatic dysfunction that could affect drug metabolism or indicate underlying liver disease.[13][14][15][16][17]
Methodology:
-
Sample Collection: Collect whole blood in a serum separator tube (SST).
-
Sample Processing: Separate serum by centrifugation after clotting.
-
Analysis:
-
ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase): These are typically measured using enzymatic rate methods on an automated clinical chemistry analyzer. The rate of consumption of NADH, measured by a decrease in absorbance at 340 nm, is proportional to the enzyme activity.
-
ALP (Alkaline Phosphatase): This is commonly measured using a colorimetric assay where ALP catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl phosphate) to produce a colored product. The rate of color formation is proportional to the ALP activity.
-
-
Reporting: Results are reported in Units per liter (U/L). The upper limit of normal (ULN) is specific to each laboratory.
Visualizations
This compound Mechanism of Action
Caption: this compound stimulates an anti-tumor immune response.
Patient Screening and Enrollment Workflow
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Trial: NCT04114825 - My Cancer Genome [mycancergenome.org]
- 3. onclive.com [onclive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Prostate-Specific Antigen (PSA) Test - NCI [cancer.gov]
- 8. auanet.org [auanet.org]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. med.libretexts.org [med.libretexts.org]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. Creatinine test - Mayo Clinic [mayoclinic.org]
- 13. Liver function tests - Mayo Clinic [mayoclinic.org]
- 14. Liver Function Tests: MedlinePlus Medical Test [medlineplus.gov]
- 15. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Guidelines on the management of abnormal liver blood tests | Gut [gut.bmj.com]
- 17. acgcdn.gi.org [acgcdn.gi.org]
Laboratory protocols for handling and storing Onilcamotide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Onilcamotide (also known as RV001) is a peptide-based cancer vaccine designed to elicit a T-cell mediated immune response against cells expressing Ras homolog family member C (RhoC), a protein associated with metastatic cancers.[1][2] As a lyophilized peptide, this compound requires specific handling and storage procedures to ensure its stability and efficacy in preclinical research settings. These application notes provide detailed protocols for the proper storage, handling, and reconstitution of this compound, as well as a general procedure for its use in in-vivo subcutaneous administration models.
Product Information
| Product Name | This compound (RV001) |
| Description | A lyophilized peptide corresponding to a C-terminal fragment of the RhoC protein.[2] |
| Appearance | White to off-white lyophilized powder. |
| Molecular Formula | Sequence-dependent |
| Purity | >95% (as determined by HPLC) |
| Storage | See storage guidelines below. |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and performance. As a peptide, it is susceptible to degradation from moisture, oxidation, and microbial contamination.
General Handling Precautions:
-
Before opening the vial, allow it to warm to room temperature to prevent condensation, which can compromise the stability of the lyophilized peptide.[3][4]
-
Minimize the exposure of the lyophilized powder to air and moisture.[3][5]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the peptide and its solutions.[6]
-
Handle the product in a clean, designated area, such as a laminar flow hood, to prevent microbial contamination.[6]
Storage Conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Short-term (weeks to months) | Store in a desiccator.[3][5] |
| -80°C | Long-term (months to years) | Recommended for optimal stability.[5] | |
| Reconstituted Solution | 2-8°C | Up to 1 week | Use sterile, pH-neutral buffers. Avoid repeated freeze-thaw cycles.[3][4][5] |
| -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3][4] |
Experimental Protocols
Reconstitution of this compound
This protocol describes the reconstitution of lyophilized this compound for use in in-vitro or in-vivo experiments.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free solvent (e.g., sterile water for injection, phosphate-buffered saline (PBS) pH 7.4)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening.[3][4]
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of the recommended solvent to the vial to achieve the desired stock concentration.
-
Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause peptide aggregation.
-
Once dissolved, the stock solution can be used immediately or aliquoted for storage.
-
For storage, dispense single-use aliquots into sterile polypropylene tubes, cap tightly, and store at -20°C or -80°C.[3][4]
Subcutaneous Administration Protocol (General)
This protocol provides a general guideline for the subcutaneous administration of reconstituted this compound in a research setting.
Materials:
-
Reconstituted this compound solution
-
Sterile syringes with appropriate gauge needles (e.g., 27-30G)[7]
-
Alcohol swabs
-
Appropriate animal handling and restraint equipment
-
Sharps container
Procedure:
-
Prepare the injection site by gently cleaning it with an alcohol swab and allowing it to air dry.[8]
-
Draw the desired volume of the reconstituted this compound solution into a sterile syringe.
-
Ensure there are no air bubbles in the syringe.[8]
-
Gently lift a fold of skin at the injection site.
-
Insert the needle at a 45-90 degree angle into the base of the skin fold.[9]
-
Slowly depress the plunger to inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Dispose of the syringe and needle in a designated sharps container.[8]
-
Monitor the subject for any adverse reactions post-injection.
Visual Protocols and Pathways
This compound Handling and Preparation Workflow
Caption: Workflow for handling and preparing lyophilized this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
References
- 1. onclive.com [onclive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. midwestpeptide.com [midwestpeptide.com]
- 7. Subcutaneous Injection: What It Is and How to Give One [healthline.com]
- 8. buzzrx.com [buzzrx.com]
- 9. 18.5 Administering Subcutaneous Medications – Nursing Skills – 2e [wtcs.pressbooks.pub]
Application Notes and Protocols: Methods for Assessing Onilcamotide's Impact on RhoC-Expressing Cells
Introduction
Onilcamotide (also known as RV001) is a peptide-based cancer vaccine designed to target Ras homolog gene family member C (RhoC).[1][2][3] RhoC is a small GTPase that is frequently overexpressed in various advanced solid tumors and is strongly associated with cancer cell migration, invasion, and metastasis.[3][4][5][6][7] Unlike direct inhibitors, this compound functions as an immunotherapeutic agent. It presents a RhoC-derived peptide antigen to the immune system, primarily to stimulate a T-cell-mediated attack against cancer cells that express and present RhoC on their surface.[1][8][9]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the immunological and cellular impact of this compound. The methods described focus on quantifying the induced T-cell response, evaluating the subsequent cytotoxicity against RhoC-expressing cancer cells, and measuring the downstream effects on cancer cell migratory and invasive phenotypes.
This compound's Proposed Mechanism of Action
This compound is administered as a vaccine to elicit a specific immune response.[1] Dendritic cells (Antigen Presenting Cells, APCs) capture the this compound peptide. These APCs then process the peptide and present it via MHC-II receptors to naive T-cells.[1][8] This interaction stimulates the differentiation and proliferation of RhoC-specific CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs).[1] These activated T-cells can then identify and eliminate RhoC-expressing tumor cells throughout the body.
Application Note 1: Assessment of this compound-Induced Immune Response
Objective: To quantify the magnitude and quality of the RhoC-specific T-cell response following immunization with this compound. Clinical trial data indicates that the vaccine induces potent and long-lasting CD4+ T-cell responses.[2][3]
Key Assays:
-
IFN-γ ELISpot Assay: To enumerate RhoC-specific, cytokine-secreting T-cells.
-
Flow Cytometry: To characterize the phenotype of responding T-cells (e.g., memory status, activation markers).
This protocol is adapted from methodologies used in this compound clinical trials.[2][3]
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
Cell Plating & Stimulation:
-
Add 2x10^5 PBMCs to each well.
-
Add the this compound (RV001) peptide at a final concentration of 10 µg/mL.
-
Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin, PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody for 2 hours at room temperature.
-
Wash and add Streptavidin-Alkaline Phosphatase (ALP) for 1 hour.
-
Wash and add the BCIP/NBT substrate.
-
-
Analysis: Stop the reaction by washing with water once spots are visible. Air dry the plate and count the spots using an automated ELISpot reader.
-
Cell Stimulation: Stimulate 1x10^6 PBMCs with this compound peptide (10 µg/mL) for 6 hours. Include Brefeldin A for the last 4 hours to block cytokine secretion.
-
Surface Staining: Wash cells and stain with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7, PD-1, OX-40) for 30 minutes at 4°C.[2]
-
Fixation & Permeabilization: Wash cells, then fix and permeabilize using a commercial kit (e.g., Cytofix/Cytoperm).
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
Acquisition & Analysis: Wash cells and acquire data on a flow cytometer. Analyze the data to determine the percentage of antigen-specific T-cells and their phenotype.
Table 1: Summary of this compound-Induced T-Cell Response
| Patient ID | Treatment Group | Timepoint | IFN-γ Spot Forming Units (per 10^6 PBMCs) | % RhoC-Specific CD4+ T-Cells (of total CD4+) | % RhoC-Specific CD8+ T-Cells (of total CD8+) |
|---|---|---|---|---|---|
| P001 | This compound | Baseline | 5 | 0.01% | 0.00% |
| P001 | This compound | Post-Vax 1 | 150 | 0.50% | 0.05% |
| C001 | Placebo | Baseline | 3 | 0.02% | 0.01% |
| C001 | Placebo | Post-Vax 1 | 6 | 0.03% | 0.01% |
Application Note 2: Assessment of T-Cell Mediated Cytotoxicity
Objective: To determine if the T-cells activated by this compound can effectively kill RhoC-expressing cancer cells. Studies have demonstrated that this compound-induced CD4+ T-cells can mediate cytotoxicity against cancer cells in an HLA-class II-dependent manner.[3]
Key Assay:
-
Co-culture Cytotoxicity Assay: Effector T-cells are co-incubated with RhoC-expressing target cancer cells.
-
Effector Cell Preparation: Isolate PBMCs from a vaccinated subject. If necessary, expand RhoC-specific T-cells by stimulating PBMCs with the this compound peptide in vitro for 7-10 days.
-
Target Cell Preparation: Culture a RhoC-expressing cancer cell line (e.g., PC3 for prostate cancer, MDA-MB-231 for breast cancer).[5][10]
-
Target Cell Labeling: Harvest and wash target cells. Resuspend at 1x10^6 cells/mL and label with Calcein-AM (final concentration 5 µM) for 30 minutes at 37°C.
-
Co-culture:
-
Plate 1x10^4 labeled target cells per well in a 96-well round-bottom plate.
-
Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Prepare control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 2% Triton X-100 lysis buffer.
-
-
-
Incubation: Centrifuge the plate briefly to pellet cells and incubate for 4 hours at 37°C.
-
Analysis:
-
Centrifuge the plate again.
-
Transfer 100 µL of supernatant from each well to a new black 96-well plate.
-
Read fluorescence (Excitation: 485 nm, Emission: 520 nm) on a plate reader.
-
Calculate percent specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Table 2: T-Cell Mediated Specific Lysis of RhoC+ Target Cells
| Effector Source | Target Cell Line | E:T Ratio | % Specific Lysis (Mean ± SD) |
|---|---|---|---|
| This compound-Vax | PC3 | 40:1 | 65.2 ± 5.1 |
| This compound-Vax | PC3 | 20:1 | 48.7 ± 4.3 |
| This compound-Vax | PC3 | 10:1 | 25.1 ± 3.8 |
| Placebo | PC3 | 40:1 | 5.3 ± 1.2 |
Application Note 3: Assessment of Impact on Cancer Cell Phenotype
Objective: To measure the functional consequences of eliminating RhoC-expressing cells from a heterogeneous tumor population, specifically focusing on migration and invasion, which are key cellular processes regulated by RhoC.[7][11] This is an indirect assessment of this compound's efficacy.
Key Assays:
-
Transwell Invasion Assay: To measure the ability of cancer cells to invade through a basement membrane extract.
-
Wound Healing (Scratch) Assay: To measure collective cell migration.
-
Setup: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Pre-treat a population of RhoC-expressing cancer cells with either this compound-activated T-cells or control T-cells for 24 hours to allow for killing of susceptible cells. Remove T-cells before proceeding.
-
Seeding: Harvest the remaining cancer cells. Seed 5x10^4 cells in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Analysis:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain with 0.5% crystal violet.
-
Wash, air dry, and count the cells in several microscopic fields.
-
Table 3: Impact of T-Cell Co-culture on Cancer Cell Invasion
| Cancer Cell Line | Pre-treatment Condition | Average Invading Cells per Field (Mean ± SD) | % Reduction in Invasion |
|---|---|---|---|
| MDA-MB-231 | Control T-Cells | 210 ± 25 | N/A |
| MDA-MB-231 | this compound-Activated T-Cells | 85 ± 15 | 59.5% |
RhoC Signaling Pathway Overview
RhoC, when in its active GTP-bound state, engages downstream effectors like ROCK (Rho-associated kinase) to regulate the actin cytoskeleton.[12][13] This signaling cascade promotes the formation of stress fibers and focal adhesions, leading to increased cell contractility and motility, which are essential for cell migration and invasion.[7][13]
References
- 1. onclive.com [onclive.com]
- 2. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of pancreatic cancer cell migration and invasion by RhoC GTPase and Caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RhoC by Way of Ribozyme Trangene in Human Breast Cancer Cells and its Impact on Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of RhoC in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [prnewswire.com]
- 9. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - BioSpace [biospace.com]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Panels for T-Cell Activation Analysis Post-Onilcamotide Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onilcamotide (formerly RV001) is a peptide-based cancer vaccine designed to elicit a T-cell mediated immune response against tumor cells overexpressing Ras homolog gene family member C (RhoC), a protein associated with cancer metastasis. As a therapeutic vaccine, this compound is administered to stimulate the patient's immune system to recognize and eliminate metastatic cancer cells.[1] Dendritic cells capture the this compound peptide and present it as an antigen, leading to the activation and proliferation of both CD4+ helper T-cells and CD8+ cytotoxic T-cells.[1] Monitoring the subsequent T-cell activation is crucial for evaluating the vaccine's immunogenicity and potential therapeutic efficacy.
This document provides detailed application notes and protocols for utilizing flow cytometry to analyze T-cell activation in peripheral blood mononuclear cells (PBMCs) of patients treated with this compound.
This compound's Mechanism of Action and T-Cell Activation
This compound is a synthetic long peptide derived from the RhoC protein.[2][3][4] Following subcutaneous injection, the peptide is taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs). These APCs process the peptide and present fragments on both MHC class I and class II molecules on their surface.
The presentation of this compound-derived peptides on MHC class II molecules activates CD4+ helper T-cells, while presentation on MHC class I molecules activates CD8+ cytotoxic T-cells.[1] This dual activation is critical for a robust anti-tumor response. Activated CD4+ T-cells provide essential help to CD8+ T-cells, enhancing their proliferation, survival, and cytotoxic function.[1] Clinical studies have shown that this compound induces a potent and long-lasting CD4+ T-cell response, with these cells exhibiting a polyfunctional, effector memory phenotype.[2][3][5]
Signaling Pathway for this compound-Induced T-Cell Activation
Caption: this compound-induced T-cell activation pathway.
Recommended Flow Cytometry Panels
Two multi-color flow cytometry panels are proposed to provide a comprehensive analysis of the T-cell response to this compound. Panel 1 focuses on T-cell activation and differentiation markers, while Panel 2 is designed to assess the functional capacity of these T-cells through intracellular cytokine staining.
Table 1: Flow Cytometry Panel 1 - T-Cell Activation and Differentiation
| Marker | Fluorochrome | Purpose | Cell Subset |
| CD3 | BV421 | Pan T-cell marker | All T-cells |
| CD4 | APC-H7 | Helper T-cell lineage marker | CD4+ T-cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cell lineage marker | CD8+ T-cells |
| CD69 | PE | Early activation marker | Activated T-cells |
| CD25 | BV605 | Activation marker (IL-2Rα) | Activated T-cells, Tregs |
| OX-40 (CD134) | PE-Cy7 | Activation-induced co-stimulatory molecule | Activated T-cells |
| PD-1 (CD279) | BV786 | Immune checkpoint/exhaustion marker | Activated/Exhausted T-cells |
| CD45RA | FITC | Naïve T-cell marker | T-cell subsets |
| CCR7 (CD197) | APC | Naïve and central memory T-cell marker | T-cell subsets |
| Live/Dead Stain | e.g., Zombie Aqua | Viability marker | All cells |
Table 2: Flow Cytometry Panel 2 - T-Cell Function (Intracellular Cytokine Staining)
| Marker | Fluorochrome | Purpose | Cell Subset |
| CD3 | BV421 | Pan T-cell marker | All T-cells |
| CD4 | APC-H7 | Helper T-cell lineage marker | CD4+ T-cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cell lineage marker | CD8+ T-cells |
| IFN-γ | FITC | Pro-inflammatory cytokine | Activated T-cells |
| TNF-α | PE | Pro-inflammatory cytokine | Activated T-cells |
| IL-2 | APC | T-cell growth and differentiation factor | Activated T-cells |
| Granzyme B | PE-Cy7 | Cytotoxic effector molecule | Cytotoxic T-cells |
| Live/Dead Stain | e.g., Zombie Aqua | Viability marker | All cells |
Experimental Protocols
Experimental Workflow
Caption: Experimental workflow for T-cell analysis.
Detailed Methodology
1. PBMC Isolation
-
Collect whole blood in sodium heparin tubes.
-
Dilute blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells twice with PBS.
2. In vitro Stimulation (for Panel 2 - Intracellular Cytokine Staining)
-
Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add this compound peptide at a predetermined optimal concentration (e.g., 1-10 µg/mL). Include an unstimulated (vehicle) control and a positive control (e.g., PMA/Ionomycin or a viral peptide pool).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture to allow intracellular cytokine accumulation.
-
Incubate for a total of 6-18 hours at 37°C, 5% CO2.
3. Staining Protocol
-
For both panels:
-
Wash cells and resuspend in a staining buffer (e.g., PBS with 2% FBS).
-
Add a viability dye according to the manufacturer's protocol and incubate.
-
Wash the cells.
-
Add an Fc block to prevent non-specific antibody binding and incubate for 10 minutes.
-
Add the cocktail of surface antibodies (from Panel 1 or 2) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice.
-
-
For Panel 1:
-
Resuspend cells in staining buffer for acquisition on the flow cytometer.
-
-
For Panel 2:
-
Proceed to fixation and permeabilization using a commercially available kit according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail (from Panel 2) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice.
-
Resuspend cells in staining buffer for acquisition.
-
4. Flow Cytometry Acquisition and Analysis
-
Acquire a sufficient number of events (e.g., >100,000 lymphocyte events) for robust statistical analysis.
-
Use appropriate single-stain controls for compensation.
-
Analyze the data using a suitable software (e.g., FlowJo, FCS Express).
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on lymphocytes based on forward scatter vs. side scatter (SSC).
-
Gate on live cells using the viability dye.
-
From the live, single lymphocytes, gate on CD3+ T-cells.
-
From the CD3+ population, differentiate CD4+ and CD8+ T-cells.
-
Within the CD4+ and CD8+ populations, analyze the expression of activation, differentiation, and functional markers from the respective panels.
-
Data Presentation
All quantitative data should be summarized in tables to facilitate comparison between different time points post-vaccination or between treatment and placebo groups.
Table 3: Example Data Summary - T-Cell Activation and Differentiation (Panel 1)
| Patient ID | Time Point | % CD69+ of CD4+ T-cells | % OX-40+ of CD4+ T-cells | % PD-1+ of CD8+ T-cells | CD4+ T-cell Memory Subsets (% Naïve, % Tcm, % Tem, % Temra) |
| 001 | Baseline | ||||
| 001 | Post-Vax 1 | ||||
| 001 | Post-Vax 2 | ||||
| 002 | Baseline | ||||
| 002 | Post-Vax 1 | ||||
| 002 | Post-Vax 2 |
Table 4: Example Data Summary - T-Cell Function (Panel 2)
| Patient ID | Time Point | % IFN-γ+ of CD4+ T-cells | % IL-2+ of CD4+ T-cells | % Granzyme B+ of CD8+ T-cells | Polyfunctional CD4+ T-cells (% IFN-γ+IL-2+TNF-α+) |
| 001 | Baseline | ||||
| 001 | Post-Vax 1 | ||||
| 001 | Post-Vax 2 | ||||
| 002 | Baseline | ||||
| 002 | Post-Vax 1 | ||||
| 002 | Post-Vax 2 |
Conclusion
The proposed flow cytometry panels and protocols provide a robust framework for the detailed immunophenotyping of T-cell responses following this compound administration. Consistent application of these methods will enable a thorough assessment of the vaccine's ability to induce the desired cellular immunity, providing valuable insights for clinical development and patient monitoring.
References
- 1. onclive.com [onclive.com]
- 2. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ELISpot Assay for Measuring Onilcamotide-Specific T-Cell Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. This makes it an invaluable tool for monitoring antigen-specific T-cell responses, which is critical in the development and evaluation of immunotherapies and vaccines.[1][2] Onilcamotide (RV001) is a peptide-based cancer vaccine designed to stimulate a T-cell response against metastatic cancer cells expressing RhoC.[3][4] This document provides a detailed protocol for measuring this compound-specific T-cell responses using an Interferon-gamma (IFN-γ) ELISpot assay with peripheral blood mononuclear cells (PBMCs).
This compound acts as an antigen that is presented to the immune system to stimulate T-cells to identify and eliminate metastatic cells.[3] Dendritic cells capture the this compound peptide and present it to naive T-cells, leading to the generation of CD8+ and CD4+ T-cells that can recognize and attack cancer cells.[3] The ELISpot assay described here allows for the quantification of IFN-γ secreting T-cells, providing a measure of the cell-mediated immune response induced by this compound.
Experimental Principles
The ELISpot assay is based on the principle of capturing cytokines secreted by individual cells onto a membrane surface. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest, in this case, IFN-γ.[1] PBMCs are then added to the wells and stimulated with this compound. If this compound-specific T-cells are present, they will be activated and secrete IFN-γ. This secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of the cytokine is added. This is followed by the addition of an enzyme-conjugated streptavidin and a substrate that precipitates to form a colored spot at the site of cytokine secretion. Each spot represents a single cytokine-secreting cell.[5]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Human IFN-γ ELISpot Kit | Various | Contains capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate. |
| This compound Peptide | N/A | Antigenic stimulus. |
| Cryopreserved Human PBMCs | Commercial Vendor or in-house | Source of T-cells. |
| CTL-Test™ Medium | Cellular Technology Limited | Cell culture medium for the assay. |
| CTL Anti-Aggregate Wash™ Medium | Cellular Technology Limited | Used during thawing of cryopreserved PBMCs.[6][7] |
| Ficoll-Paque™ | GE Healthcare | For isolation of PBMCs from whole blood.[1] |
| Phytohemagglutinin (PHA) | Various | Positive control for T-cell activation. |
| DMSO (cell culture grade) | Various | Vehicle for dissolving this compound. |
| Fetal Bovine Serum (FBS) | Various | Supplement for cell culture medium. |
| Penicillin-Streptomycin | Various | Antibiotic for cell culture. |
| Trypan Blue | Various | For cell viability assessment.[1][8] |
| 96-well PVDF membrane plates | Included in ELISpot kit | Plate for performing the assay. |
Experimental Protocols
Preparation of Reagents and Media
-
Complete Medium: Prepare CTL-Test™ Medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.
-
This compound Stock Solution: Dissolve this compound peptide in sterile DMSO to create a high-concentration stock solution. Further dilute in complete medium to the desired working concentrations. The final DMSO concentration in the well should be below 1% (v/v) to avoid toxicity.[9]
-
Positive Control (PHA): Prepare a working solution of PHA in complete medium according to the manufacturer's instructions.
-
Negative Control: Complete medium with the same final concentration of DMSO as the this compound-stimulated wells.
Thawing of Cryopreserved PBMCs
Proper handling of cryopreserved PBMCs is crucial for maintaining cell viability and functionality.[6][8]
-
Prepare CTL Anti-Aggregate Wash™ Medium and warm to 37°C.[7]
-
Quickly thaw the vial of cryopreserved PBMCs in a 37°C water bath until a small ice crystal remains.[8]
-
Gently transfer the cells to a 50 mL conical tube.
-
Slowly add 1 mL of warm CTL Anti-Aggregate Wash™ Medium to the cells every five seconds while gently swirling the tube, up to a total of 10 mL.[7]
-
Centrifuge the cell suspension at 330 x g for 10 minutes at room temperature.[6][7]
-
Decant the supernatant and gently resuspend the cell pellet in 10 mL of fresh, warm CTL Anti-Aggregate Wash™ Medium.
-
Take a sample for cell counting and viability assessment using Trypan Blue. Cell viability should be >95%.[1][8]
-
Centrifuge the cells again at 330 x g for 10 minutes.
-
Resuspend the cell pellet in warm CTL-Test™ Medium to the desired final concentration for plating (e.g., 2.5 x 10^6 cells/mL).[6]
-
Allow the cells to rest in a 37°C CO2 incubator for at least one hour before plating.[8]
ELISpot Plate Preparation
-
Coat the 96-well PVDF membrane plate with the IFN-γ capture antibody diluted in sterile PBS. Add 100 µL per well.
-
Incubate the plate overnight at 4°C.[1]
-
The next day, wash the plate three times with 200 µL of sterile PBS per well.
-
Block the membrane by adding 200 µL of complete medium to each well.
-
Incubate the plate at 37°C for at least 2 hours.[1]
Cell Stimulation and Incubation
-
Discard the blocking medium from the ELISpot plate.
-
Add 50 µL of the appropriate stimulus to each well in triplicate:
-
Negative Control: Complete medium with DMSO.
-
This compound: this compound peptide diluted in complete medium to the desired final concentration (e.g., 10 µg/mL).
-
Positive Control: PHA working solution.
-
-
Add 100 µL of the prepared PBMC suspension (e.g., 2.5 x 10^5 cells) to each well.[9] The final volume in each well will be 150 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[5] Ensure the plate is not disturbed during incubation to avoid the formation of indistinct spots.[5][9]
Spot Development
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of the biotinylated IFN-γ detection antibody diluted in PBS with 1% BSA to each well.
-
Incubate for 2 hours at room temperature.[1]
-
Wash the plate three times with PBST.
-
Add 100 µL of streptavidin-enzyme conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST, followed by three washes with PBS.
-
Add 100 µL of the substrate solution to each well and incubate at room temperature until distinct spots develop. Monitor the reaction closely to avoid overdevelopment.
-
Stop the reaction by washing the plate thoroughly with deionized water.
-
Allow the plate to dry completely in the dark.
Data Presentation and Analysis
The dried plate can be read using an automated ELISpot reader, which will count the number of spots in each well.[10][11] The results are typically expressed as Spot Forming Cells (SFC) per million PBMCs.
Data Analysis Criteria:
-
The average number of spots in the negative control wells should be low (typically <10 SFC/10^6 PBMCs).
-
The positive control wells should show a robust response.
-
A positive response to this compound is generally defined as the number of spots in the test wells being significantly higher than in the negative control wells (e.g., at least twice the background and a minimum of 5-10 spots).[12][13]
Example Data Table
| Donor ID | Stimulus | Replicate 1 (SFC/10^6 PBMCs) | Replicate 2 (SFC/10^6 PBMCs) | Replicate 3 (SFC/10^6 PBMCs) | Average SFC/10^6 PBMCs | Standard Deviation |
| 001 | Negative Control | 5 | 7 | 6 | 6 | 1 |
| 001 | This compound | 55 | 62 | 58 | 58.3 | 3.5 |
| 001 | PHA | 520 | 545 | 530 | 531.7 | 12.6 |
| 002 | Negative Control | 8 | 10 | 9 | 9 | 1 |
| 002 | This compound | 12 | 15 | 11 | 12.7 | 2.1 |
| 002 | PHA | 480 | 495 | 488 | 487.7 | 7.6 |
Mandatory Visualizations
This compound-Specific T-Cell Activation Pathway
Caption: this compound peptide is processed by APCs and presented to T-cells, leading to activation and IFN-γ secretion.
ELISpot Assay Experimental Workflow
Caption: Step-by-step workflow for the this compound-specific T-cell ELISpot assay.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Statistical Analysis of ELISPOT Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. onclive.com [onclive.com]
- 4. Boosting the Immune Response—Combining Local and Immune Therapy for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunospot.com [immunospot.com]
- 7. immunospot.com [immunospot.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. stemcell.com [stemcell.com]
- 10. Image analysis and data management of ELISPOT assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. immunospot.com [immunospot.com]
- 12. Statistical analysis of ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Subcutaneous Injection of Onilcamotide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onilcamotide, also known as RV001, is a peptide-based cancer vaccine designed to elicit a targeted immune response against tumors expressing the RhoC protein.[1] As an immunostimulant, this compound works by activating the host's immune system, specifically by inducing a potent and long-lasting CD4+ T cell response.[2][3] This response is mediated through the presentation of the this compound peptide by antigen-presenting cells (APCs) via the MHC-II pathway, leading to the recognition and elimination of cancer cells overexpressing RhoC.[4] The intended route of administration for this compound is subcutaneous injection.[3]
These application notes provide a detailed protocol for the subcutaneous administration of this compound in animal models, primarily focusing on rodents (mice and rats), which are commonly used in preclinical cancer research.[5] The provided methodologies are based on established best practices for subcutaneous injections and are intended to guide researchers in designing and executing their preclinical studies.
Disclaimer: Specific preclinical data on this compound dosage, injection volumes, and pharmacokinetics in animal models are not publicly available. The quantitative data presented in the tables are illustrative and based on general guidelines for peptide vaccines and subcutaneous injections in rodents. Researchers must conduct dose-finding and pharmacokinetic studies to determine the optimal parameters for their specific animal model and experimental design.
Data Presentation
Table 1: General Guidelines for Subcutaneous Injection in Rodents
| Parameter | Mouse | Rat |
| Needle Gauge | 25-30 G | 23-27 G |
| Maximum Injection Volume (per site) | 100 - 200 µL | 1 - 5 mL |
| Injection Site | Loose skin over the back (scruff), flank | Loose skin over the back (scruff), flank |
| Injection Angle | 45 degrees | 45 degrees |
Table 2: Illustrative Dosing and Pharmacokinetic Parameters for a Peptide Vaccine (e.g., this compound) in a Mouse Model
Note: This table is a template. Actual values for this compound must be determined experimentally.
| Parameter | Illustrative Value | Unit | Notes |
| Dose Range | 10 - 100 | µ g/animal | To be determined in dose-escalation studies. |
| Injection Volume | 50 - 100 | µL | Dependent on the final concentration of the formulation. |
| Dosing Frequency | Once or twice weekly | - | For induction of an immune response. |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 | hours | Typical for subcutaneously administered peptides.[6] |
| Bioavailability | Variable | % | Highly dependent on the peptide's properties and formulation. |
| Half-life (t1/2) | Minutes to hours | - | Peptides can have short half-lives in vivo.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
Objective: To properly reconstitute and formulate this compound for subcutaneous administration in animal models.
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
Procedure:
-
Bring the lyophilized this compound vial to room temperature.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Reconstitute the peptide in the appropriate sterile vehicle to a desired stock concentration. The choice of vehicle should be compatible with the peptide and the animal model.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Perform serial dilutions with the sterile vehicle to achieve the final desired concentration for injection.
-
Maintain the reconstituted peptide solution on ice and use it within the recommended time frame to ensure stability. For long-term storage, follow the manufacturer's instructions, which may involve aliquoting and freezing at -20°C or -80°C.
Protocol 2: Subcutaneous Injection Technique in a Mouse Model
Objective: To administer this compound subcutaneously to a mouse in a safe and effective manner.
Materials:
-
Prepared this compound solution
-
Appropriate size syringe (e.g., 0.3 mL or 0.5 mL insulin syringe) with a 27-30 G needle
-
Mouse restraint device (optional)
-
70% ethanol wipes
-
Sharps container
Procedure:
-
Preparation:
-
Draw the desired volume of the this compound solution into the syringe.
-
Remove any air bubbles by gently tapping the syringe and expelling the air.
-
Ensure the final volume is accurate.
-
-
Animal Restraint:
-
Grasp the mouse firmly by the loose skin at the scruff of the neck using your thumb and forefinger.
-
This will create a "tent" of skin and immobilize the mouse's head.
-
Ensure the animal is held securely but without causing distress or impeding its breathing.
-
-
Injection:
-
Wipe the injection site (the tented skin on the back) with a 70% ethanol wipe and allow it to dry.
-
Hold the syringe with the bevel of the needle facing up.
-
Insert the needle at a 45-degree angle into the base of the skin tent. Be careful not to pass the needle through the other side of the skin fold.
-
Gently pull back on the plunger to aspirate and check for blood. If blood appears, withdraw the needle and select a new injection site with a fresh needle.
-
If no blood is present, slowly and steadily depress the plunger to inject the solution. A small bleb or lump will form under the skin, which is normal.
-
Withdraw the needle and gently apply pressure to the injection site with a dry gauze or cotton ball for a few seconds to prevent leakage.
-
-
Post-procedure:
-
Immediately dispose of the syringe and needle in a designated sharps container without recapping the needle.
-
Return the mouse to its cage and monitor it for any adverse reactions, such as signs of pain, distress, or local inflammation at the injection site.
-
Mandatory Visualization
Caption: Experimental workflow for subcutaneous injection of this compound.
Caption: this compound's proposed mechanism of action signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [prnewswire.com]
- 5. mdpi.com [mdpi.com]
- 6. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Onilcamotide Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the clinical development of Onilcamotide. The information is intended to assist researchers in understanding the challenges encountered during its evaluation and to provide insights for future research in cancer vaccines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A: this compound (also known as RV001) is a peptide-based cancer vaccine that targets RhoC (Ras homolog gene family, member C), a protein overexpressed in various metastatic cancer cells. The vaccine is designed to stimulate the patient's immune system, specifically T cells, to recognize and eliminate cancer cells that express RhoC.[1] The proposed mechanism involves the uptake of the this compound peptide by antigen-presenting cells (APCs), such as dendritic cells. These APCs then process the peptide and present it on their surface via Major Histocompatibility Complex (MHC) Class II molecules. This presentation activates CD4+ T helper cells, which in turn are expected to orchestrate a broader immune response against RhoC-expressing tumor cells, including the activation of cytotoxic T lymphocytes (CTLs).
Q2: What was the primary clinical challenge encountered during the development of this compound?
A: The most significant challenge in the clinical development of this compound was the failure of the Phase IIb BRaVac trial to meet its primary endpoint.[2][3][4] The trial did not demonstrate a statistically significant superiority of this compound over placebo in preventing disease progression in patients with prostate cancer who had biochemical recurrence after curative-intent therapy.[2][3]
Q3: Were there any safety concerns with this compound in the clinical trials?
A: No, interim safety reviews and the final results of the BRaVac trial did not identify any unexpected toxicities. The treatment was reported to be well-tolerated by patients.[4]
Q4: Despite the clinical outcome, was there evidence of an immunological response to the vaccine?
A: Yes, immunological analyses from the BRaVac trial showed that this compound induced potent and long-lasting CD4+ T cell responses against RhoC in a subset of patients.[2][3] These vaccine-specific T cells were capable of proliferation and cytokine production. Furthermore, in vitro studies demonstrated that these CD4+ T cells could mediate the killing of RhoC-expressing cancer cells in an HLA-class II-dependent manner.[2][3]
Q5: What do the preclinical data on this compound suggest?
A: Preclinical studies supported the potential for this compound to have a broad application across different cancer types, suggesting a "tissue-agnostic" mode of action.[5][6] This hypothesis was based on the finding that MHC-II receptors, which are crucial for the vaccine's proposed mechanism of action, and RhoC are co-localized on the surface of various tumor cells.[5][6]
Troubleshooting Guides
This section addresses specific issues that researchers might encounter when designing or interpreting experiments related to this compound or similar cancer vaccines.
Issue 1: Discrepancy between robust immunological response and lack of clinical efficacy.
-
Problem: Your cancer vaccine candidate elicits a strong and specific T-cell response in patients, but this does not translate into a measurable clinical benefit, such as improved progression-free survival. This was a key challenge observed with this compound.
-
Possible Causes & Troubleshooting Steps:
-
Tumor Microenvironment (TME): The TME may be highly immunosuppressive, preventing the vaccine-induced T cells from effectively infiltrating the tumor and carrying out their cytotoxic function.
-
Recommendation: Characterize the TME of non-responders. Analyze tumor biopsies for the presence of inhibitory immune cells (e.g., regulatory T cells, myeloid-derived suppressor cells) and immunosuppressive molecules (e.g., PD-L1, TGF-β). Consider combination therapies that target the TME, such as checkpoint inhibitors.
-
-
T-cell Homing: The induced T cells may not be effectively trafficking to the tumor sites.
-
Recommendation: Analyze the expression of chemokine receptors on the vaccine-induced T cells and the corresponding chemokine profile of the tumors. In preclinical models, use imaging techniques to track the migration of labeled T cells.
-
-
Antigen Escape: Tumor cells may have downregulated or lost the expression of the target antigen (RhoC in the case of this compound) or the MHC molecules required for its presentation.
-
Recommendation: Perform sequential tumor biopsies to assess antigen and MHC expression over time. Consider targeting multiple tumor antigens to reduce the likelihood of antigen escape.
-
-
Suboptimal T-cell Function: While the T cells may be present, their functional capacity within the tumor might be compromised.
-
Recommendation: Isolate tumor-infiltrating lymphocytes (TILs) and assess their functionality ex vivo. Compare the phenotype and function of TILs to peripheral blood T cells.
-
-
Issue 2: Difficulty in establishing a relevant preclinical model for a RhoC-targeting vaccine.
-
Problem: You are struggling to develop an animal model that accurately recapitulates the metastatic process driven by RhoC and allows for the evaluation of a vaccine's efficacy.
-
Possible Causes & Troubleshooting Steps:
-
Model Selection: The chosen animal model may not be appropriate for studying metastasis or may have an immune system that does not adequately mimic the human response.
-
Recommendation: Utilize orthotopic or metastatic cancer models in immunocompetent mice. Humanized mouse models, engrafted with human immune cells, can provide a more relevant system for studying human-specific immune responses to vaccines.
-
-
Tumor Cell Line Characteristics: The tumor cell line used may not express sufficient levels of RhoC or may lack the necessary machinery for antigen processing and presentation.
-
Recommendation: Thoroughly characterize potential cell lines for RhoC expression at both the gene and protein level. Ensure the cell line expresses the appropriate MHC molecules for the intended immune response.
-
-
Data Presentation
The following tables summarize the key quantitative data from the this compound Phase IIb BRaVac trial.
Table 1: BRaVac Trial - Patient Disposition and Characteristics
| Characteristic | This compound (N=~90) | Placebo (N=~90) |
| Median Age (years) | Not Reported | Not Reported |
| Baseline PSA (ng/mL) | Not Reported | Not Reported |
| Gleason Score | Not Reported | Not Reported |
| Prior Treatment | Radical Prostatectomy or Radiotherapy | Radical Prostatectomy or Radiotherapy |
Note: Specific demographic and baseline characteristics were not detailed in the available public reports.
Table 2: BRaVac Trial - Efficacy Outcomes
| Endpoint | This compound | Placebo | Statistical Significance |
| Time to PSA Doubling (months) | 7.5[2][3] | 9.3[2][3] | No significant difference |
| Time to Initiation of Subsequent Antineoplastic Therapy (months) | 11.2[2][3] | 17.6[2][3] | No significant difference |
| Metastasis Development (long-term follow-up) | 12.9%[2][3] | 12.0%[2][3] | No significant difference |
Table 3: BRaVac Trial - Safety Summary
| Adverse Event Profile | This compound | Placebo |
| Treatment-Related Adverse Events | Did not differ significantly from placebo[2] | Did not differ significantly from this compound[2] |
| Serious Treatment-Related Side Effects | None observed[2] | Not applicable |
Experimental Protocols
1. Measurement of RhoC-Specific T-cell Response (ELISpot Assay)
This protocol provides a general framework for an Enzyme-Linked Immunospot (ELISpot) assay to detect and quantify RhoC-specific T cells that secrete cytokines like Interferon-gamma (IFN-γ) or Interleukin-4 (IL-4).
-
Objective: To determine the frequency of RhoC-specific cytokine-secreting T cells in peripheral blood mononuclear cells (PBMCs) from vaccinated subjects.
-
Materials:
-
96-well PVDF membrane plates pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ).
-
PBMCs isolated from whole blood.
-
RhoC-derived peptide pool.
-
Positive control (e.g., Phytohaemagglutinin, PHA).
-
Negative control (e.g., cell culture medium).
-
Biotinylated anti-cytokine detection antibody.
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP).
-
Substrate solution (e.g., BCIP/NBT or AEC).
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
-
Procedure:
-
Plate Preparation: If not pre-coated, coat the ELISpot plate with the capture antibody overnight at 4°C. Wash the plate and block with a suitable blocking buffer.
-
Cell Plating: Add PBMCs to the wells at a predetermined concentration (e.g., 2-5 x 10^5 cells/well).
-
Stimulation: Add the RhoC peptide pool, positive control, or negative control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cytokine of interest (e.g., 18-24 hours for IFN-γ).
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate. After washing, add the streptavidin-enzyme conjugate.
-
Spot Development: Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.
-
2. Preclinical In Vivo Tumor Model (Conceptual Workflow)
This outlines a general workflow for a preclinical study to evaluate the efficacy of a RhoC-targeting cancer vaccine in a mouse model.
-
Objective: To assess the ability of the vaccine to inhibit tumor growth and metastasis in an in vivo setting.
-
Model: Syngeneic mouse model using a cancer cell line that expresses RhoC (e.g., a murine prostate or breast cancer cell line).
-
Procedure:
-
Tumor Implantation: Inject the RhoC-expressing tumor cells into the appropriate site in the mice (e.g., subcutaneously or orthotopically).
-
Vaccination Schedule: Once tumors are established, randomize the mice into treatment and control groups. Administer the cancer vaccine or a placebo (e.g., adjuvant alone) according to a predefined schedule.
-
Tumor Monitoring: Measure tumor volume regularly using calipers. Monitor the overall health and weight of the mice.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest primary tumors and relevant organs (e.g., lungs, liver, lymph nodes) to assess for metastases. This can be done through histological analysis or by using a tumor cell line that expresses a reporter gene (e.g., luciferase) for in vivo imaging.
-
Immunological Analysis: Collect spleens and/or blood from the mice to analyze the RhoC-specific T-cell response using techniques like ELISpot or flow cytometry.
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Simplified workflow of the BRaVac Phase IIb clinical trial.
References
- 1. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. mb.cision.com [mb.cision.com]
- 6. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - Inderes [inderes.fi]
Onilcamotide Efficacy Limitations: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the limitations of Onilcamotide's efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound (also known as RV001) is a peptide-based cancer vaccine targeting the RhoC (Ras homolog gene family, member C) protein.[1] RhoC is overexpressed in various cancers and is associated with metastasis.[2] The vaccine is designed to stimulate a CD4+ T-helper cell-mediated immune response against cancer cells expressing RhoC.[3] The proposed mechanism involves the uptake of the this compound peptide by antigen-presenting cells (APCs), such as dendritic cells. These APCs then process the peptide and present fragments on their Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-cells. Activated CD4+ T-cells are expected to orchestrate an anti-tumor immune response, including the potential for direct cytotoxic effects on RhoC-expressing tumor cells that also express MHC class II.[4]
Q2: What were the key clinical findings regarding this compound's efficacy?
The Phase IIb BRaVac clinical trial (NCT04114825), a randomized, placebo-controlled, double-blind study, evaluated this compound in prostate cancer patients with biochemical recurrence following curative-intent therapy. The trial failed to meet its primary endpoint, as this compound did not demonstrate superiority over placebo in preventing or delaying disease progression.[1][5]
Q3: Were there any positive immunological responses observed despite the lack of clinical efficacy in the BRaVac trial?
Yes, immunological analysis from a subset of patients in the BRaVac trial demonstrated that the vaccine induced potent and long-lasting CD4+ T-cell responses. These T-cells were capable of proliferation and cytokine production. Furthermore, in vitro studies showed that this compound-specific CD4+ T-cells could mediate cytotoxicity against a RhoC-expressing cancer cell line in an HLA-class II-dependent manner.[6] This suggests that while the vaccine was immunogenic, the induced immune response did not translate into a clinical benefit in the patient population studied.
II. Troubleshooting Guide: Investigating Suboptimal Efficacy
This guide provides a structured approach for researchers encountering suboptimal efficacy with this compound or similar peptide-based cancer vaccines in their experiments.
Q1: My in vitro/in vivo experiments with an this compound-like peptide are showing weak or no anti-tumor effect. What are the potential reasons?
Several factors at the cellular and molecular level could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Step 1: Verify Target and Immune Cell Viability and Function.
-
Tumor Cells: Confirm that your target cancer cell line expresses sufficient levels of RhoC and, critically, MHC class II molecules. The expression of MHC class II by tumor cells is often heterogeneous and can be downregulated as a mechanism of immune evasion.[7]
-
Immune Cells: Ensure the viability and functionality of the T-cells used in your assays.
-
-
Step 2: Assess Antigen Presentation.
-
APC Function: Confirm that the antigen-presenting cells (e.g., dendritic cells) are effectively taking up, processing, and presenting the RhoC peptide on MHC class II molecules.
-
MHC-II Expression on Tumor Cells: As this compound relies on a CD4+ T-cell response, direct killing of tumor cells by these T-cells requires the tumor cells themselves to present the RhoC peptide on MHC class II. Many prostate cancers have low or absent MHC class II expression, which would prevent their recognition by activated CD4+ T-cells.[7]
-
-
Step 3: Investigate the Tumor Microenvironment (TME).
-
Immunosuppressive Factors: The TME of many cancers, including prostate cancer, is highly immunosuppressive. Factors such as regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and immunosuppressive cytokines (e.g., TGF-β, IL-10) can inhibit the function of activated anti-tumor T-cells.
-
-
Step 4: Consider Tumor Cell Escape Mechanisms.
-
Loss of Antigen: Tumor cells can downregulate or lose the expression of the target antigen (RhoC) under immune pressure.
-
Upregulation of Immune Checkpoints: Tumor cells can upregulate immune checkpoint ligands, such as PD-L1, which bind to inhibitory receptors on T-cells (e.g., PD-1) and dampen the anti-tumor immune response.
-
Logical Troubleshooting Workflow
References
- 1. T cell costimulatory molecules in anti-viral immunity: Potential role in immunotherapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - Inderes [inderes.fi]
- 3. onclive.com [onclive.com]
- 4. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [europapress.es]
- 7. biorxiv.org [biorxiv.org]
Strategies for optimizing the immune response to Onilcamotide
Welcome to the Onilcamotide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the investigational peptide-based cancer vaccine, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the immune response to this compound in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a peptide fragment of the RhoC protein.[1] The vaccine is designed to stimulate a T-cell-mediated immune response against cancer cells that overexpress RhoC, a protein associated with metastatic potential.[2][3] this compound is processed by antigen-presenting cells (APCs), such as dendritic cells, and presented on MHC class II molecules to CD4+ T-helper cells.[4][5] This initiates a signaling cascade leading to the activation and proliferation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate RhoC-expressing tumor cells.[5] Preclinical studies suggest that the co-localization of RhoC and MHC-II on various tumor cells may allow for a broad, tissue-agnostic application.[4][6][7][8][9]
Q2: What is the proper procedure for storing and handling this compound?
A2: As a peptide, this compound is susceptible to degradation. For solid this compound, storage at -20°C or colder is recommended for long-term stability. For short-term storage, refrigeration at 2-8°C is acceptable. Once reconstituted in a solution, it is best to prepare fresh for each experiment. If storage of the solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for no longer than one month.[10] The stability of peptides in solution is highly dependent on the formulation, so it is crucial to follow the manufacturer's specific recommendations if available.
Q3: My in vitro T-cell activation assays are showing a weak or no response. What are the potential causes and solutions?
A3: A weak or absent T-cell response in vitro can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal peptide concentration, poor peptide stability, issues with the antigen-presenting cells, or the health of the T-cells.
Q4: I am observing high variability in tumor growth in my in vivo mouse studies. How can I reduce this variability?
A4: High variability in in vivo studies can be multifactorial. Key areas to investigate include the consistency of the subcutaneous injection technique, the health and uniformity of the animal cohort, and the formulation of the this compound vaccine. Ensure precise and consistent injection volumes and locations. Additionally, the use of an appropriate adjuvant can help in eliciting a more uniform and robust immune response.
Troubleshooting Guides
Troubleshooting In Vitro T-Cell Proliferation Assays
| Problem | Potential Cause | Recommended Solution |
| Low T-Cell Proliferation | Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal peptide concentration for T-cell stimulation. |
| Peptide degradation | Ensure proper storage and handling of the this compound peptide. Prepare fresh solutions for each experiment. | |
| Inefficient antigen presentation | Verify the viability and functionality of your antigen-presenting cells (APCs). Consider using professional APCs like dendritic cells. | |
| Poor T-cell viability | Check the viability of your T-cells before and after the assay. Ensure proper cell culture conditions. | |
| Inappropriate adjuvant or lack thereof | Consider the inclusion of a suitable adjuvant in your culture to enhance the immune response. |
Troubleshooting In Vivo Efficacy Studies in Mouse Models
| Problem | Potential Cause | Recommended Solution |
| High Variability in Tumor Growth | Inconsistent subcutaneous injection | Standardize the injection technique, including volume, depth, and location.[11] |
| Animal health and stress | Ensure all mice are of a similar age, weight, and health status. Minimize animal stress. | |
| Suboptimal vaccine formulation | Evaluate different adjuvants and delivery systems to enhance the immunogenicity and consistency of the response.[12][13] | |
| Lack of Tumor Regression | Insufficient immune response | Increase the dose of this compound or the frequency of vaccination.[14] |
| Immune tolerance | Investigate the potential for immune tolerance induction and consider combination therapies to overcome it. | |
| Tumor escape mechanisms | Analyze the tumor microenvironment for immunosuppressive factors. |
Experimental Protocols
In Vitro T-Cell Activation and Proliferation Assay
This protocol outlines a standard method for assessing the ability of this compound to stimulate T-cell proliferation in vitro.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use purified CD4+ T-cells and irradiated autologous APCs.
2. Cell Culture:
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
3. This compound Stimulation:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO or sterile water) and further dilute in culture medium.
-
Add 100 µL of the this compound solution at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to the wells in triplicate.
-
Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
4. Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
5. Proliferation Measurement (BrdU Assay):
-
18-24 hours before the end of the incubation, add 10 µM BrdU to each well.
-
At the end of the incubation, measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.
6. Data Analysis:
-
Calculate the mean and standard deviation for each condition.
-
Express the results as a stimulation index (SI), where SI = (mean absorbance of stimulated wells) / (mean absorbance of unstimulated wells).
In Vivo Murine Tumor Model for Efficacy Assessment
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
1. Animal Model:
-
Use a mouse strain compatible with the chosen tumor cell line (e.g., C57BL/6 for B16 melanoma).
-
House animals in a specific pathogen-free facility.
2. Tumor Cell Implantation:
-
Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^5 B16-F10 cells) into the flank of each mouse.
3. Vaccination Schedule:
-
Once tumors are palpable (e.g., 3-5 mm in diameter), randomize mice into treatment and control groups.
-
Administer subcutaneous injections of this compound (e.g., 100 µg) formulated with an adjuvant (e.g., Montanide ISA 51) on days 3, 10, and 17 post-tumor implantation.
-
The control group should receive the vehicle with the adjuvant.
4. Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
5. Endpoint:
-
Euthanize mice when tumors reach a predetermined size or show signs of ulceration, in accordance with institutional animal care and use committee guidelines.
6. Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Analyze for statistically significant differences in tumor growth between the treatment and control groups.
Visualizations
This compound Mechanism of Action
Caption: this compound is processed by APCs and presented to CD4+ T-cells, leading to CTL activation and tumor cell death.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy in a mouse model.
T-Cell Activation Signaling Cascade
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of RhoC in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific role of RhoC in tumor invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [prnewswire.com]
- 5. onclive.com [onclive.com]
- 6. news.cision.com [news.cision.com]
- 7. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - BioSpace [biospace.com]
- 8. mb.cision.com [mb.cision.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Frontiers | Endogenous Antigen Presentation of MHC Class II Epitopes through Non-Autophagic Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 13. Cancer Vaccines, Adjuvants, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daily subcutaneous injections of peptide induce CD4+ CD25+ T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Onilcamotide Vaccine Delivery System
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the Onilcamotide vaccine delivery system. This compound is a peptide-based cancer vaccine candidate designed to stimulate a T-cell mediated immune response against RhoC-expressing cells.[1][2] Proper handling and administration are critical for experimental success.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with the this compound vaccine delivery system.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable T-cell activation post-administration | 1. Improper storage and handling of the vaccine, leading to peptide degradation.[3] 2. Suboptimal reconstitution of the lyophilized peptide. 3. Incorrect administration technique (e.g., injection depth). | 1. Verify that the vaccine has been stored at the recommended temperature and protected from light. Refer to the Stability Data table below. 2. Ensure the reconstitution buffer is at the correct pH and temperature before use. Gently swirl to dissolve; do not vortex. 3. For subcutaneous injections, ensure a proper tenting technique is used to deliver the vaccine into the subcutaneous space. |
| High variability in immune response across subjects | 1. Inconsistent vaccine dosage. 2. Differences in subject genetics (e.g., MHC heterogeneity).[4] 3. Pre-existing immune conditions in subjects. | 1. Calibrate all micropipettes and syringes before use. Prepare doses for all subjects from the same reconstituted vial where possible. 2. Stratify subjects based on known genetic markers if possible. Acknowledge this as a potential variable in your analysis. 3. Screen subjects for baseline immune activity and exclude any with confounding conditions. |
| Precipitation or aggregation observed in the reconstituted vaccine | 1. Incorrect reconstitution buffer used. 2. Reconstitution temperature is too high or too low. 3. Peptide concentration is too high. | 1. Use only the recommended reconstitution buffer. Check the buffer's pH and ionic strength. 2. Allow the lyophilized peptide and the reconstitution buffer to equilibrate to room temperature before mixing, unless otherwise specified. 3. Reconstitute to the recommended concentration. If a higher concentration is needed, perform a pilot study to assess solubility. |
| Local skin reaction at the injection site | 1. Contamination of the vaccine or injection equipment. 2. Hypersensitivity to a component of the vaccine formulation. 3. Improper injection technique causing local tissue damage. | 1. Use aseptic techniques for all procedures. Ensure all materials are sterile. 2. Review the formulation components. Consider a vehicle-only control group to assess for reactions to the delivery system itself. 3. Ensure the needle is sharp and of the appropriate gauge. Rotate injection sites if multiple administrations are required. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound vaccine? A1: this compound is a peptide antigen that, when administered, is taken up by antigen-presenting cells (APCs) such as dendritic cells.[1] These APCs then present the peptide on their surface via MHC-II receptors, which stimulates and activates CD4+ T-cells.[2][5] This leads to a T-cell mediated immune response designed to identify and eliminate cells that express the target protein, RhoC, which is associated with metastatic cancer.[1][2]
Q2: How should the lyophilized this compound vaccine be stored? A2: For long-term storage, the lyophilized peptide should be stored at -20°C to -80°C. For short-term storage (up to one week), it can be kept at 2-8°C. Always refer to the product's certificate of analysis for specific storage instructions.
Q3: What is the recommended procedure for reconstituting the vaccine? A3: To reconstitute, bring the vial of lyophilized peptide and the recommended reconstitution buffer to room temperature. Using a sterile syringe, slowly add the correct volume of buffer to the vial. Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing, as this can cause peptide degradation.
Q4: Can I use a different adjuvant with this compound? A4: The this compound delivery system is designed to be administered with a specific adjuvant to ensure an optimal immune response. Using a different adjuvant is not recommended without extensive validation, as it could lead to a suboptimal or altered immune response.[4][6]
Q5: How stable is the reconstituted vaccine? A5: The stability of the reconstituted vaccine is limited. It is recommended to use the vaccine immediately after reconstitution. If immediate use is not possible, it may be stored at 2-8°C for a short period, typically not exceeding 24 hours. Do not freeze the reconstituted vaccine. Please refer to the stability data table for more information.
Quantitative Data Summary
Table 1: this compound Vaccine Stability Data
| State | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C to -80°C | Up to 24 months | Protect from light |
| Lyophilized | 2-8°C | Up to 1 week | For short-term transport/storage |
| Reconstituted | 2-8°C | Up to 24 hours | Do not freeze |
| Reconstituted | Room Temperature (20-25°C) | Up to 4 hours | Use immediately if possible |
Table 2: Reconstitution Buffer Specifications
| Parameter | Specification | Tolerance |
| pH | 7.2 | ± 0.2 |
| Osmolality | 280-320 mOsm/kg | ± 20 mOsm/kg |
| Endotoxin Level | < 0.1 EU/mL | N/A |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation : Remove one vial of lyophilized this compound and one vial of reconstitution buffer from storage and allow them to equilibrate to room temperature for at least 30 minutes.
-
Sterilization : Work within a laminar flow hood or a designated clean area. Sanitize the rubber stoppers of both vials with 70% ethanol.
-
Reconstitution : Using a sterile, calibrated syringe, withdraw the specified volume of reconstitution buffer. Slowly inject the buffer into the vial of lyophilized this compound, directing the stream against the side of the vial to avoid frothing.
-
Dissolution : Gently swirl the vial in a circular motion until the lyophilized powder is completely dissolved. Do not shake or vortex.
-
Inspection : Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
Use : Use the reconstituted vaccine immediately. If necessary, store at 2-8°C for no longer than 24 hours.
Protocol 2: Subcutaneous Administration in a Murine Model
-
Animal Preparation : Anesthetize the mouse using an approved institutional protocol. Shave the fur from the intended injection site (e.g., the flank).
-
Dose Preparation : Draw the calculated dose of the reconstituted this compound vaccine into an insulin syringe or a syringe with a 27-30 gauge needle.
-
Injection : Lift the skin at the injection site to form a "tent." Insert the needle at the base of the tent, parallel to the body, into the subcutaneous space.
-
Administration : Slowly depress the plunger to inject the vaccine.
-
Needle Withdrawal : Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitoring : Monitor the animal according to your institution's post-procedure care guidelines, observing for any adverse reactions at the injection site.
Visualizations
Caption: Hypothetical signaling pathway for this compound vaccine activation.
Caption: General experimental workflow for this compound vaccine studies.
References
- 1. onclive.com [onclive.com]
- 2. mb.cision.com [mb.cision.com]
- 3. How to Solve Peptide Stability in Vaccines? - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - BioSpace [biospace.com]
- 6. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide-Based Vaccine Stability and Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability and formulation challenges encountered during the development of peptide-based vaccines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in peptide-based vaccines?
Peptide-based vaccines are susceptible to both physical and chemical instability.[1][2] Physical instability primarily involves changes in the peptide's three-dimensional structure, leading to aggregation, adsorption to surfaces, or precipitation.[1][3] Chemical instability involves the breaking or formation of covalent bonds, leading to degradation products.[1][2][3] Common chemical degradation pathways include hydrolysis (cleavage of the peptide backbone), oxidation (particularly of Met and Cys residues), deamidation (of Asn and Gln residues), and isomerization.[1][2][3]
Q2: Why is my peptide vaccine showing low immunogenicity?
Low immunogenicity is a common challenge with synthetic peptide vaccines because they are often poorly recognized by the immune system on their own.[4][5] Key reasons include:
-
Poor Stability: The peptide may degrade before it can elicit a robust immune response.[][7]
-
Lack of Innate Immune Stimulation: Peptides alone often fail to activate antigen-presenting cells (APCs) like dendritic cells, which is a critical first step in the immune cascade.[4][8]
-
Inefficient Presentation: The peptide may not be efficiently taken up and presented by APCs on Major Histocompatibility Complex (MHC) molecules.[8][9][10]
-
Short Half-Life: Peptides can be rapidly cleared from the body, limiting the duration of exposure to the immune system.[]
To overcome this, peptides are typically formulated with adjuvants, which are substances that boost the immune response.[4][11][12]
Q3: How do I choose the right adjuvant for my peptide vaccine?
The choice of adjuvant is critical and depends on the desired type of immune response (e.g., antibody-mediated vs. T-cell mediated).[11][12]
-
Aluminum Salts (Alum): A traditional adjuvant that primarily promotes a Th2-biased (antibody-mediated) immune response. However, it is generally less effective at inducing potent T-cell responses required for cancer or intracellular pathogens.[8][12]
-
Emulsions (e.g., MF59): Oil-in-water emulsions can create a depot at the injection site for sustained antigen release and help recruit immune cells.[5][8][13]
-
Toll-like Receptor (TLR) Agonists (e.g., CpG ODNs, Poly(I:C)): These molecules mimic components of pathogens and directly activate innate immune cells through specific TLR pathways, leading to robust cytokine production and APC maturation.[8][] They are effective at inducing strong T-cell responses.[8]
-
Saponins (e.g., QS-21): These adjuvants can induce both Th1 and Th2 immune responses.[]
Often, a screening of different adjuvants is necessary to find the optimal one for a specific peptide antigen.[11]
Q4: What is lyophilization and why is it important for peptide vaccines?
Lyophilization, or freeze-drying, is a process that removes water from the peptide formulation at low temperatures and under vacuum.[15][16] This is critical for long-term stability because it protects peptides from many degradation pathways that occur in aqueous solutions.[15] Lyophilized peptides are significantly more stable, allowing for storage for extended periods, often at -20°C or -80°C, and can reduce the reliance on a strict cold chain for distribution.[3][7][15][17]
Troubleshooting Guides
Problem 1: Peptide Aggregation and Precipitation
Your peptide solution becomes cloudy or forms visible precipitates during formulation or storage.
| Potential Cause | Troubleshooting Strategy |
| pH is near the peptide's isoelectric point (pI) | Adjust the pH of the buffer to be at least 1-2 units away from the peptide's pI. At the pI, the peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[18] |
| High Peptide Concentration | Decrease the peptide concentration. Perform a solubility test to determine the maximum practical concentration in your chosen buffer. |
| Hydrophobic Interactions | Add excipients like non-ionic surfactants (e.g., Polysorbate 80) to reduce hydrophobic interactions between peptide molecules.[1] Consider adding chaotropic agents (e.g., guanidine HCl, urea) during process development, although these are not typically used in final formulations. |
| Buffer Composition / Ionic Strength | Screen different buffer species and ionic strengths. Sometimes, the presence of certain salts can either shield charges promoting aggregation or stabilize the peptide.[1] |
| Temperature Stress | Avoid high temperatures during formulation. Store the peptide solution at recommended refrigerated or frozen temperatures.[3] |
Problem 2: Loss of Peptide Purity / Potency Over Time
Chromatographic analysis (e.g., HPLC) shows a decrease in the main peptide peak and the appearance of new impurity peaks.
| Potential Cause | Troubleshooting Strategy |
| Hydrolysis | This is a major degradation pathway in aqueous solutions, often accelerated by acidic or basic pH.[1][2][3] Optimize the formulation pH to find the point of maximum stability. For peptides with Asp-Pro sequences, which are prone to acid-catalyzed cleavage, maintain a pH above 4-5.[7] |
| Oxidation | Peptides containing Met, Cys, Trp, or His are susceptible to oxidation.[7] Prepare buffers with oxygen-free water (e.g., by sparging with nitrogen) and consider adding antioxidants like methionine or metal chelators like EDTA to scavenge trace metal ions that catalyze oxidation.[7] |
| Deamidation | Asn and Gln residues can deamidate, especially at neutral or alkaline pH, often when followed by a Gly or Ser.[1] Formulate at a slightly acidic pH (e.g., pH 5.5-6.5) using a citrate or histidine buffer to suppress this reaction.[7] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can damage peptides. Aliquot the peptide solution into single-use vials before freezing to avoid multiple cycles. |
Problem 3: Low or Inconsistent Immunogenicity In Vivo
The vaccine fails to elicit a strong or reproducible immune response in animal models.
| Potential Cause | Troubleshooting Strategy |
| Weak Adjuvant or Incompatible Formulation | The chosen adjuvant may not be potent enough or may be incompatible with the peptide or formulation, causing denaturation.[11] Screen a panel of adjuvants with different mechanisms of action (e.g., a TLR agonist vs. an emulsion).[11] Ensure the formulation process does not compromise the adjuvant's activity. |
| Insufficient Antigen Delivery to Lymph Nodes | The peptide may be cleared before it can effectively reach the lymph nodes where immune responses are initiated.[19] Consider conjugation strategies, such as linking the peptide to an albumin-binding molecule (like DSPE-PEG) to enhance lymphatic drainage and circulation time.[19] |
| Poor Peptide Stability In Vivo | The peptide is being rapidly degraded by proteases in the body. Modify the peptide to increase protease resistance, for example, by substituting L-amino acids with D-amino acids at key positions, cyclization, or PEGylation.[1][20] |
| Suboptimal Epitope Selection | The chosen peptide sequence may not be an immunodominant epitope or may bind poorly to MHC molecules in the test population.[5] Re-evaluate epitope prediction using bioinformatics tools and confirm MHC binding through in vitro assays.[5][20] |
Data Summary Tables
Table 1: Common Chemical Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Susceptible Residues | Influencing Factors | Recommended Mitigation Strategy |
| Hydrolysis | Asp-Pro, Asp-Gly | pH extremes (acid or base catalysis)[1][2] | pH optimization (typically pH 4-6) |
| Deamidation | Asn, Gln (esp. Asn-Gly) | Alkaline pH (>7)[1] | Formulate at slightly acidic pH (5.5-6.5)[7] |
| Oxidation | Met, Cys, His, Trp | Oxygen, trace metal ions, light exposure[3][7] | Use antioxidants, metal chelators (EDTA), protect from light, nitrogen overlay |
| Isomerization | Asp | pH-dependent | pH optimization |
| Disulfide Exchange | Cys-Cys | Alkaline pH, presence of free thiols | pH control, use of capping agents |
Table 2: Comparison of Common Adjuvant Types for Peptide Vaccines
| Adjuvant Type | Example(s) | Primary Mechanism of Action | Typical Immune Response |
| Mineral Salts | Aluminum Hydroxide (Alum) | Depot formation, inflammasome activation[12][13] | Th2-biased (strong antibody response)[12] |
| Emulsions | MF59 (oil-in-water) | Depot effect, recruitment of APCs[5][8][13] | Balanced Th1/Th2 response |
| TLR Agonists | CpG ODNs (TLR9), Poly(I:C) (TLR3) | Direct activation of innate immune cells via TLRs[8][] | Strong Th1-biased (potent T-cell response)[4] |
| Saponins | QS-21 | Forms pores in cell membranes, activates inflammasome | Strong Th1 and cytotoxic T-lymphocyte (CTL) response[] |
Key Experimental Protocols
Protocol 1: Assessment of Peptide Purity and Stability by RP-HPLC
Objective: To quantify the purity of a peptide sample and monitor its degradation over time under various formulation conditions.
Methodology:
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or the specific formulation buffer to a known concentration (e.g., 1 mg/mL). For stability studies, incubate aliquots of the peptide in different buffers (e.g., varying pH) and at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Chromatographic Run:
-
Inject a fixed volume (e.g., 10-20 µL) of the sample.
-
Run a linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes) to elute the peptide and any related impurities.
-
Monitor the elution profile at a specific wavelength (typically 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.
-
In stability studies, track the decrease in the main peak area and the increase in impurity peak areas over time to determine the degradation rate.
-
Protocol 2: Characterization of Peptide Secondary Structure by Circular Dichroism (CD)
Objective: To assess the secondary structure (e.g., alpha-helix, beta-sheet) of a peptide and determine if the formulation conditions induce conformational changes.
Methodology:
-
Sample Preparation: Prepare the peptide solution in the desired formulation buffer at a concentration typically between 0.1 and 0.2 mg/mL. The buffer itself should have low UV absorbance in the far-UV region (190-250 nm). Phosphate or citrate buffers are often unsuitable; a sodium fluoride or low-concentration phosphate buffer may be used.
-
Instrument Setup: Use a CD spectropolarimeter. Calibrate the instrument using a standard like camphor-10-sulfonic acid.
-
Data Acquisition:
-
Place the sample in a quartz cuvette with a short path length (e.g., 1 mm).
-
Scan the sample in the far-UV region (e.g., from 250 nm down to 190 nm).
-
Record a baseline spectrum using the buffer alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum shows molar ellipticity versus wavelength.
-
Characteristic spectral shapes indicate different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band near 198 nm.
-
-
Use deconvolution software to estimate the percentage of each secondary structure type. Compare spectra from different formulations to identify any structural perturbations.
-
Visualizations
Caption: A high-level overview of the peptide vaccine development and formulation process.
Caption: A logical flowchart for diagnosing and addressing poor vaccine immunogenicity.
Caption: Mechanism of action for a Toll-like Receptor (TLR) agonist as a vaccine adjuvant.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 3. veeprho.com [veeprho.com]
- 4. Frontiers | Vaccine adjuvants for immunotherapy: type, mechanisms and clinical applications [frontiersin.org]
- 5. Peptide Vaccine: Progress and Challenges [mdpi.com]
- 7. How to Solve Peptide Stability in Vaccines? - Creative Peptides [creative-peptides.com]
- 8. What are the different types of drugs available for Synthetic peptide vaccine? [synapse.patsnap.com]
- 9. Approaches to Improve Chemically Defined Synthetic Peptide Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. Freeze-drying: producing stable peptides [manufacturingchemist.com]
- 17. researchgate.net [researchgate.net]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomatik.com [biomatik.com]
Reasons for the failure of the BRaVac Phase IIb trial for Onilcamotide
This technical support center provides researchers, scientists, and drug development professionals with information regarding the BRaVac Phase IIb clinical trial for Onilcamotide (RV001). The trial investigated the efficacy of this compound in preventing disease progression in prostate cancer patients with biochemical recurrence after curative-intent therapy.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the BRaVac Phase IIb trial?
The BRaVac Phase IIb trial (NCT04114825) did not meet its primary endpoint.[1][2][3] The peptide cancer vaccine this compound (RV001) failed to demonstrate superiority over placebo in preventing progression in patients with prostate cancer and biochemical recurrence following curative-intent therapy.[1][3]
Q2: How was "progression" defined in the BRaVac trial?
Progression in the BRaVac trial was a composite endpoint defined as any of the following:
-
A doubling of the Prostate-Specific Antigen (PSA) level.
-
Clinical recurrence of the cancer.
Q3: Were there any safety concerns with this compound in the BRaVac trial?
No, the trial did not raise any new safety concerns. Interim safety reviews and the final trial data confirmed the expected safety profile of this compound, with no unexpected adverse events reported.[2][3]
Q4: What is the proposed mechanism of action for this compound?
This compound is a cancer vaccine designed to stimulate the patient's immune system to target and eliminate cancer cells. It is a peptide that acts as an antigen, targeting the protein RhoC, which is overexpressed in metastatic cancer cells.[5] The vaccine is administered via subcutaneous injection and is taken up by dendritic cells, which then present the antigen to naive T cells.[1] This process is intended to activate both CD4+ and CD8+ T cells, leading to an immune response against cancer cells carrying the RhoC protein.[1] Preclinical studies suggested that this compound could be effective across different cancer types (tissue-agnostic).[6]
Q5: What were the key inclusion criteria for patients in the BRaVac trial?
The BRaVac trial enrolled patients with:
-
A prior histologic diagnosis of prostatic adenocarcinoma.
-
Biochemical recurrence within three years of radical prostatectomy or definitive radiotherapy.
-
No distant metastasis.[1]
Q6: What was the experimental design of the BRaVac trial?
The BRaVac trial was a randomized, double-blind, placebo-controlled Phase IIb study.[1] Approximately 180 patients were enrolled and randomized to receive either this compound or a placebo.[1]
Data Presentation
Specific quantitative data from the BRaVac Phase IIb trial, such as progression-free survival rates, hazard ratios, and p-values, have not been made publicly available in detail. Press releases and trial summaries have stated that the trial failed to meet its primary endpoint, indicating no statistically significant difference was observed between the this compound and placebo arms in preventing disease progression.[1][2][3]
Experimental Protocols
This compound Administration Protocol
Patients in the treatment arm of the BRaVac trial received subcutaneous injections of this compound. The dosing schedule consisted of:
-
Priming Period: Six vaccinations administered every two weeks.
-
Maintenance Period: Five vaccinations administered every four weeks.
-
Booster: A final, twelfth vaccination administered six months after the eleventh vaccination.[1]
The placebo group received injections on the same schedule.[1]
Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Hazard ratio of progression-free survival is an excellent predictor of overall survival in phase III randomized controlled trials evaluating the first-line chemotherapy for extensive-disease small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Study of RV001V in Biochemical Failure Following Curatively Intended Therapy For Localized Prostate Cancer [clin.larvol.com]
Technical Support Center: Onilcamotide Therapy and Overcoming Immune Tolerance to RhoC
Welcome to the technical support center for researchers working with Onilcamotide therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming immune tolerance to the self-antigen RhoC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as RV001) is a peptide-based cancer vaccine designed to elicit an immune response against RhoC (Ras homolog gene family member C).[1][2] RhoC is a protein that is overexpressed in various cancers and is associated with tumor progression and metastasis.[3][4][5][6][7] this compound consists of a 20-amino acid synthetic long peptide derived from the RhoC protein.[8][9] The proposed mechanism of action involves the uptake of the peptide by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs then process the peptide and present it on MHC class II molecules to CD4+ T helper cells.[10][11] This leads to the activation and proliferation of RhoC-specific CD4+ T cells, which can then help orchestrate a broader anti-tumor immune response.[8][9]
Q2: Why is overcoming immune tolerance to RhoC a challenge?
A2: RhoC is a "self-antigen," meaning it is a protein that is naturally present in the body, although its expression is low in most normal tissues. The immune system has mechanisms of central and peripheral tolerance to prevent autoimmune reactions against self-antigens.[12] This means that T cells that strongly recognize self-antigens are often deleted or rendered non-responsive (anergic). Therefore, inducing a potent and effective immune response against RhoC requires breaking this natural tolerance.
Q3: What are the common preclinical models to study this compound's efficacy?
A3: Preclinical studies for cancer vaccines like this compound typically involve in vitro assays and in vivo mouse models.
-
In vitro assays: These are used to assess the direct effect of the vaccine on immune cells. Common assays include T-cell proliferation assays, cytokine release assays (e.g., ELISpot for IFN-γ), and cytotoxicity assays.[13][14][15]
-
In vivo models: Syngeneic mouse models are frequently used, where mouse cancer cell lines that express RhoC are implanted into immunocompetent mice of the same genetic background.[16] These models allow for the evaluation of the vaccine's ability to inhibit tumor growth and to study the resulting immune response in a living organism. Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, can also be used to better recapitulate the human immune response.
Troubleshooting Guides
Low or No Detectable T-Cell Response in ELISpot Assay
Problem: After immunizing mice with an this compound-like RhoC peptide vaccine, you observe a weak or absent IFN-γ response in your ELISpot assay when re-stimulating splenocytes with the RhoC peptide.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Immunization Protocol | - Adjuvant: Ensure you are using an appropriate adjuvant. Montanide ISA-51 has been used in clinical trials with a RhoC peptide vaccine.[2][6] Consider testing other adjuvants known to promote Th1 responses, such as CpG oligonucleotides or poly(I:C), in combination with a depot-forming adjuvant.[17][18] - Dose and Schedule: Optimize the peptide dose and immunization schedule. A typical starting point for peptide vaccines in mice is 10-100 µg of peptide per immunization. A prime-boost strategy with 2-3 immunizations spaced 1-2 weeks apart is common. |
| Immune Tolerance to RhoC | - Check for Regulatory T cells (Tregs): Isolate CD4+CD25+FoxP3+ Tregs from your immunized mice and perform an in vitro suppression assay to see if they inhibit the proliferation of RhoC-specific effector T cells. - Combination Therapy: In your in vivo model, consider co-administering a checkpoint inhibitor, such as an anti-CTLA-4 or anti-PD-1 antibody, with your vaccine to help overcome T-cell exhaustion and tolerance. |
| Technical Issues with ELISpot Assay | - Cell Viability: Ensure splenocytes have high viability after isolation. - Peptide Concentration: Titrate the concentration of the RhoC peptide used for re-stimulation (typically 1-10 µg/mL). - Incubation Time: Optimize the incubation time for the assay (usually 18-24 hours). - Positive Control: Include a positive control for T-cell activation, such as Concanavalin A or anti-CD3/CD28 antibodies, to confirm the assay is working correctly. |
Lack of In Vivo Anti-Tumor Efficacy Despite In Vitro T-Cell Response
Problem: Your in vitro assays show a good RhoC-specific T-cell response, but the vaccine fails to control tumor growth in your mouse model.
| Possible Cause | Troubleshooting Steps |
| Tumor Microenvironment (TME) | - Immune Suppression in the TME: Analyze the tumor tissue for the presence of immunosuppressive cells like Tregs and Myeloid-Derived Suppressor Cells (MDSCs). - Low MHC Expression: Verify that the tumor cells express MHC class II molecules, which are necessary for recognition by CD4+ T cells. You can analyze this by flow cytometry or immunohistochemistry. Some preclinical data suggests that RhoC peptides are presented on MHC-II on tumor cells.[11] |
| T-Cell Homing and Function | - T-Cell Infiltration: Perform immunohistochemistry or flow cytometry on tumor tissue to determine if the activated T cells are infiltrating the tumor. - T-Cell Exhaustion: Analyze T cells within the tumor for expression of exhaustion markers like PD-1, TIM-3, and LAG-3. |
| Tumor Escape Mechanisms | - Antigen Loss: Analyze tumor cells from treated mice to ensure they have not downregulated or lost expression of RhoC. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Suppression Assay
This protocol is to assess the suppressive capacity of regulatory T cells (Tregs) isolated from mice immunized with a RhoC peptide vaccine.
Materials:
-
CD4+ T Cell Isolation Kit (for mouse)
-
CD25+ Regulatory T Cell Isolation Kit (for mouse)
-
CellTrace™ Violet or CFSE Cell Proliferation Kit
-
Anti-CD3 and Anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
Method:
-
Isolate Splenocytes: Isolate splenocytes from immunized and control mice.
-
Isolate T-Cell Populations:
-
Isolate CD4+CD25- conventional T cells (Tconv) as responder cells.
-
Isolate CD4+CD25+ Tregs as suppressor cells.
-
-
Label Responder Cells: Label the Tconv cells with CellTrace™ Violet or CFSE according to the manufacturer's protocol.
-
Co-culture:
-
Plate the labeled Tconv cells at a constant number (e.g., 5 x 10^4 cells/well).
-
Add the Treg cells at varying ratios to the Tconv cells (e.g., 1:1, 1:2, 1:4, etc.).
-
Include control wells with Tconv cells alone (no Tregs) and unstimulated Tconv cells.
-
-
Stimulation: Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.
-
Incubation: Incubate the plate for 3-4 days at 37°C.
-
Analysis: Analyze the proliferation of the Tconv cells by flow cytometry. The percentage of suppression can be calculated based on the reduction in proliferation in the presence of Tregs compared to the proliferation of Tconv cells alone.[13][14]
Protocol 2: In Vivo Cytotoxicity Assay
This protocol measures the ability of RhoC-specific cytotoxic T lymphocytes (CTLs) generated by vaccination to kill target cells in vivo.
Materials:
-
Splenocytes from a naive mouse
-
RhoC peptide
-
Control peptide (irrelevant peptide)
-
CFSE and another cell tracking dye (e.g., CellTrace™ Violet)
-
PBS
Method:
-
Prepare Target Cells:
-
Isolate splenocytes from a naive mouse.
-
Split the splenocytes into two populations.
-
Pulse one population with the RhoC peptide (target cells) and the other with a control peptide (control cells).
-
-
Label Cells:
-
Label the RhoC peptide-pulsed cells with a high concentration of CFSE (CFSE-high).
-
Label the control peptide-pulsed cells with a low concentration of CFSE (CFSE-low).
-
-
Inject Cells: Mix the CFSE-high and CFSE-low cells at a 1:1 ratio and inject intravenously into mice that have been previously vaccinated with the RhoC peptide vaccine and into control (unvaccinated) mice.
-
Harvest and Analyze: After 18-24 hours, harvest the spleens from the recipient mice and analyze the splenocytes by flow cytometry.
-
Calculate Specific Lysis: The percentage of specific lysis is calculated by comparing the ratio of CFSE-high to CFSE-low cells in the vaccinated mice versus the control mice. A decrease in the CFSE-high population in the vaccinated mice indicates specific killing of the target cells.
Data Presentation
Table 1: Hypothetical Preclinical Immunogenicity Data for a RhoC Peptide Vaccine in Mice
| Group | Adjuvant | RhoC-Specific IFN-γ secreting cells (spots/10^6 splenocytes) | % Specific Lysis (In Vivo Cytotoxicity Assay) |
| 1 (Control) | Saline | <10 | 0% |
| 2 | RhoC Peptide + Montanide ISA-51 | 150 ± 25 | 35% ± 5% |
| 3 | RhoC Peptide + Montanide ISA-51 + CpG | 450 ± 50 | 70% ± 8% |
Data are presented as mean ± standard deviation.
Table 2: RhoC Protein Expression in Human Cancer Cell Lines (Western Blot Analysis)
| Cell Line | Cancer Type | RhoC Expression Level (relative to control) |
| PC-3 | Prostate Cancer | +++ |
| LNCaP | Prostate Cancer | + |
| MDA-MB-231 | Breast Cancer | +++ |
| MCF-7 | Breast Cancer | + |
| A549 | Lung Cancer | ++ |
Expression levels are illustrative and based on literature.[3][4][7][19]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified RhoC signaling pathway in cancer.
References
- 1. Frontiers | Induction of Antigen-Specific Tolerance in T Cell Mediated Diseases [frontiersin.org]
- 2. Immunodominance of CD4 T cells to foreign antigens is peptide intrinsic and independent of molecular context: Implications for vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RhoA and RhoC proteins promote both cell proliferation and cell invasion of human oesophageal squamous cell carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of RhoC Expression in Benign and Malignant Breast Disease: A Potential New Marker for Small Breast Carcinomas with Metastatic Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory T Cells Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic induction of antigen-specific immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel and rapid method to quantify Treg mediated suppression of CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
- 16. Oncology | MuriGenics [murigenics.com]
- 17. Frontiers | Cancer Vaccines: Adjuvant Potency, Importance of Age, Lifestyle, and Treatments [frontiersin.org]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Adjuvant Effect for the Onilcamotide Vaccine
This guide serves as a technical resource for researchers, scientists, and drug development professionals working to enhance the adjuvant effect for the Onilcamotide peptide vaccine. As this compound is a representative peptide immunogen, the principles and methodologies outlined here are broadly applicable to peptide vaccine development. This document provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing low antibody titers against this compound after immunization. What are the potential causes and how can we address this?
A1: Low antibody titers are a common challenge in peptide vaccine development due to the typically low immunogenicity of short peptides. Potential causes and troubleshooting steps include:
-
Suboptimal Adjuvant Selection: The chosen adjuvant may not be effectively stimulating the desired type of immune response. Consider screening a panel of adjuvants with different mechanisms of action (e.g., depot-forming adjuvants like Alum, versus immune-stimulatory adjuvants like TLR agonists).
-
Poor Adjuvant-Peptide Formulation: The physical and chemical association between this compound and the adjuvant is critical. Ensure proper formulation by verifying peptide adsorption to alum or stable emulsification in oil-in-water adjuvants. Inconsistent formulation can lead to variable immune responses.
-
Inadequate Dosage or Boosting Schedule: The dose of both the peptide and the adjuvant, as well as the timing of booster immunizations, significantly impacts the magnitude of the antibody response. A dose-ranging study for both components is recommended. Additionally, increasing the interval between the primary and booster immunizations can sometimes enhance antibody affinity maturation.
-
Peptide Stability: Ensure the this compound peptide is stable and not degraded in the formulation. Peptide stability can be assessed by techniques like HPLC.
Q2: How do we select the most appropriate adjuvant for the this compound vaccine to elicit a strong T-cell response?
A2: Eliciting a robust T-cell response is crucial for vaccines targeting intracellular pathogens and for cancer immunotherapy. Adjuvant selection is key:
-
Mechanism of Action: Unlike alum, which primarily drives a Th2-biased humoral response, adjuvants that activate pattern recognition receptors (PRRs) are more effective at inducing T-cell immunity. Toll-like receptor (TLR) agonists (e.g., CpG oligonucleotides for TLR9, MPLA for TLR4) or STING agonists are known to promote Th1 and cytotoxic T-lymphocyte (CTL) responses.
-
Adjuvant Combinations: Combining adjuvants with complementary mechanisms can have a synergistic effect. For example, combining a depot-forming adjuvant like alum with a TLR agonist can help localize the antigen and co-stimulate the innate immune system, leading to enhanced T-cell activation.
-
Delivery System: The formulation of the adjuvant and antigen can influence the type of T-cell response. For instance, formulating this compound and a TLR agonist in a liposomal or nanoparticle-based delivery system can improve uptake by antigen-presenting cells (APCs) and promote cross-presentation, which is essential for CTL activation.
Q3: We are seeing significant variability in immune responses between animals in the same experimental group. What are the likely sources of this variability?
A3: High inter-animal variability can obscure the true effect of the vaccine formulation. Common sources of variability include:
-
Inconsistent Formulation: As mentioned, improper or inconsistent mixing of the this compound peptide and the adjuvant is a primary cause. Ensure a standardized and validated formulation protocol is followed for every batch.
-
Administration Technique: Variability in the injection volume, site of injection, or depth of injection can lead to differences in antigen uptake and processing. Ensure all personnel are thoroughly trained in the administration technique.
-
Animal Health and Genetics: The age, sex, and genetic background of the animals can influence their immune responsiveness. Using age-matched animals from a reputable supplier and, if possible, genetically defined inbred strains can help reduce variability.
Troubleshooting Guides
Guide 1: Low Immunogenicity of this compound
This guide provides a systematic approach to troubleshooting low antibody or T-cell responses.
Troubleshooting Decision Tree for Low Immunogenicity
Caption: A decision tree for troubleshooting low immunogenicity.
Comparative Data on Adjuvant Performance
The following tables present hypothetical data from a preclinical study comparing different adjuvants formulated with the this compound peptide.
Table 1: this compound-Specific IgG Antibody Titer
| Adjuvant Group | Mean IgG Titer (Log10) | Standard Deviation | Predominant IgG Subtype |
| This compound Only | 2.5 | 0.4 | IgG1 |
| This compound + Alum | 4.2 | 0.6 | IgG1 |
| This compound + MPLA | 4.5 | 0.7 | IgG2a |
| This compound + Alum + MPLA | 5.1 | 0.5 | IgG1/IgG2a (Balanced) |
Table 2: this compound-Specific T-Cell Response (IFN-γ ELISpot)
| Adjuvant Group | Mean Spot-Forming Cells (SFC) per 10^6 Splenocytes | Standard Deviation |
| This compound Only | 15 | 8 |
| This compound + Alum | 55 | 20 |
| This compound + MPLA | 250 | 60 |
| This compound + Alum + MPLA | 450 | 85 |
Key Experimental Protocols
Protocol 1: Quantification of this compound-Specific IgG by ELISA
-
Plate Coating: Coat 96-well high-binding microplates with 1-5 µg/mL of this compound peptide in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash plates 3 times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites with 5% non-fat dry milk or BSA in PBST for 1-2 hours at room temperature.
-
Sample Incubation: Wash plates 3 times with PBST. Add serially diluted serum samples (starting at 1:100) and incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash plates 5 times with PBST. Add HRP-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash plates 5 times with PBST. Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 2N H2SO4.
-
Read Plate: Read the optical density at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest dilution that gives a reading above a pre-determined cutoff (e.g., 2-3 times the background).
Protocol 2: Measurement of IFN-γ Secreting T-Cells by ELISpot
-
Plate Preparation: Coat a 96-well PVDF membrane plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate with sterile PBS and block with complete RPMI medium. Add splenocytes or PBMCs (e.g., at 2x10^5 and 4x10^5 cells/well) to the wells.
-
Antigen Stimulation: Stimulate the cells with this compound peptide (e.g., 10 µg/mL), a positive control (e.g., Concanavalin A), and a negative control (media only) for 18-24 hours at 37°C, 5% CO2.
-
Detection Antibody: Lyse the cells and wash the plate with PBST. Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add AEC substrate. Monitor for spot development (5-30 minutes).
-
Stop and Dry: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the spots using an automated ELISpot reader.
Visualized Workflows and Pathways
Adjuvant Screening Workflow
Caption: A generalized workflow for screening vaccine adjuvants.
Simplified TLR4 Signaling Pathway
Caption: A simplified signaling pathway for the TLR4 agonist MPLA.
Onilcamotide Preclinical Studies: A Technical Support Center for Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during preclinical studies of Onilcamotide, a peptide-based cancer vaccine targeting RhoC. The information compiled here is intended to assist researchers in optimizing their experimental designs and interpreting their findings in light of the disconnect between promising early-stage research and later-phase clinical trial outcomes.
I. Core Concepts: The this compound Hypothesis
This compound is a synthetic long peptide derived from the RhoC protein. Its proposed mechanism of action hinges on the induction of a robust and durable CD4+ T-cell-mediated immune response against cancer cells that overexpress RhoC. A key aspect of this hypothesis is the unconventional presentation of a RhoC-derived peptide by Major Histocompatibility Complex class II (MHC-II) molecules on the surface of tumor cells themselves, not just on professional antigen-presenting cells (APCs).
Signaling Pathway and Experimental Workflow
The successful activation of a CD4+ T-cell response by this compound is contingent on a series of cellular and molecular events. The following diagram illustrates the proposed signaling pathway and a typical experimental workflow to evaluate the vaccine's efficacy.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential sources of variability in this compound preclinical studies.
FAQ 1: We are observing inconsistent MHC-II expression on our tumor cell lines. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Cell Line Authenticity and Passage Number:
-
Verify the identity of your cell lines using short tandem repeat (STR) profiling.
-
Use low-passage-number cells, as prolonged culturing can lead to phenotypic drift, including altered protein expression.
-
-
Culture Conditions:
-
Standardize culture media, serum source and concentration, and incubation conditions (CO2, temperature, humidity).
-
Monitor for mycoplasma contamination, which can alter gene and protein expression.
-
-
Interferon-gamma (IFNγ) Stimulation:
-
MHC-II expression on many tumor cells is not constitutive and can be induced or upregulated by IFNγ.
-
Consider treating your cells with a dose-response of IFNγ to determine the optimal concentration for MHC-II induction.
-
FAQ 2: Our co-localization analysis of RhoC and MHC-II is not showing a strong signal. How can we optimize this?
Possible Causes and Troubleshooting Steps:
-
Antibody Selection and Validation:
-
Use validated antibodies specific for RhoC and MHC-II.
-
Titrate your primary and secondary antibodies to determine the optimal signal-to-noise ratio.
-
-
Cell Permeabilization:
-
The choice of permeabilization agent can impact the accessibility of intracellular epitopes.
-
Compare different permeabilization methods (e.g., Triton X-100 vs. saponin) to see which yields better results for your specific cell line.
-
-
Imaging and Analysis:
-
Ensure proper setup of your confocal microscope to avoid bleed-through between channels.
-
Utilize quantitative co-localization analysis software (e.g., ImageJ with the JaCoP plugin) to calculate Mander's co-localization coefficients.
-
Reference Data: RhoC and MHC-II Co-localization
The following table summarizes co-localization data from the key preclinical study by Srivastava et al. (bioRxiv, 2022).[1] This can serve as a benchmark for your own experiments.
| Cell Line | Condition | Mander's Coefficient (M1: RhoC in MHC-II) | Mander's Coefficient (M2: MHC-II in RhoC) |
| MCF-7 | Non-permeabilized | 0.85 ± 0.03 | 0.82 ± 0.04 |
| Permeabilized | 0.91 ± 0.02 | 0.89 ± 0.03 | |
| MDA-MB-231 | Non-permeabilized | 0.88 ± 0.02 | 0.85 ± 0.03 |
| Permeabilized | 0.93 ± 0.01 | 0.91 ± 0.02 | |
| PC-3 | Non-permeabilized | 0.82 ± 0.04 | 0.79 ± 0.05 |
| Permeabilized | 0.89 ± 0.03 | 0.86 ± 0.04 |
FAQ 3: Our in vitro T-cell activation assays are showing weak or variable responses to the this compound peptide. What are the potential issues?
Possible Causes and Troubleshooting Steps:
-
Peptide Quality and Handling:
-
Ensure the purity and correct sequence of the synthetic this compound peptide.
-
Avoid multiple freeze-thaw cycles of the peptide stock solution.
-
-
Antigen Presenting Cells (APCs):
-
Use healthy, mature dendritic cells for optimal antigen presentation.
-
Verify the viability and activation status of your APCs.
-
-
T-Cell Source and Viability:
-
Isolate T-cells from healthy donors with appropriate HLA types.
-
Ensure high viability of T-cells throughout the assay.
-
-
Assay Readouts:
-
Measure multiple activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFNγ, IL-2) by flow cytometry or ELISpot.
-
Include appropriate positive (e.g., PHA, anti-CD3/CD28) and negative controls.
-
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Protocol 1: Immunofluorescence Staining for RhoC and MHC-II Co-localization
Materials:
-
Tumor cell lines (e.g., MCF-7, MDA-MB-231, PC-3)
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 0.1% Saponin in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-RhoC, Mouse anti-MHC-II (HLA-DR)
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Seed tumor cells onto glass coverslips in a 24-well plate and culture until 60-70% confluency.
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
For permeabilized samples, incubate with permeabilization buffer for 10 minutes. For non-permeabilized samples, proceed to the next step.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Visualize using a confocal microscope.
Protocol 2: In Vitro T-Cell Activation Assay
Materials:
-
This compound (RV001) peptide
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Dendritic cell (DC) generation medium (e.g., RPMI-1640, 10% FBS, GM-CSF, IL-4)
-
T-cell medium (e.g., RPMI-1640, 10% human AB serum, IL-2)
-
Lipopolysaccharide (LPS) for DC maturation
-
CFSE cell proliferation dye
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD69, anti-CD25)
-
IFNγ ELISpot plates and reagents
Procedure:
-
Dendritic Cell Generation:
-
Isolate monocytes from PBMCs by plastic adherence or magnetic bead selection.
-
Culture monocytes in DC generation medium for 5-7 days to generate immature DCs.
-
Mature DCs by adding LPS for the final 24 hours of culture.
-
-
T-Cell Isolation and Staining:
-
Isolate CD4+ T-cells from the non-adherent fraction of PBMCs using magnetic bead selection.
-
Label T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture:
-
Pulse mature DCs with the this compound peptide (e.g., 10 µg/mL) for 2-4 hours.
-
Wash the pulsed DCs to remove excess peptide.
-
Co-culture the CFSE-labeled CD4+ T-cells with the peptide-pulsed DCs at a suitable ratio (e.g., 10:1 T-cell to DC ratio).
-
-
Analysis:
-
After 3-5 days of co-culture, harvest the T-cells.
-
Analyze T-cell proliferation by measuring CFSE dilution using flow cytometry.
-
Stain for activation markers (CD69, CD25) and analyze by flow cytometry.
-
For cytokine analysis, perform an IFNγ ELISpot assay according to the manufacturer's instructions.
-
IV. Quantitative Data Summary
The following tables summarize key quantitative data from the preclinical in vitro studies of this compound, providing a reference for expected results.
Table 1: Relative mRNA Expression of MHC-II Alleles in Cancer Cell Lines [1]
| Cell Line | HLA-DQA1 | HLA-DRA |
| MCF-7 | 1.00 ± 0.05 | 1.00 ± 0.06 |
| MDA-MB-231 | 1.23 ± 0.08 | 1.15 ± 0.07 |
| PC-3 | 0.89 ± 0.04 | 0.92 ± 0.05 |
| LNCaP | 0.75 ± 0.06 | 0.81 ± 0.04 |
Data are presented as mean fold change ± SEM relative to MCF-7.
Table 2: Identification of RhoC-Derived Peptides Associated with MHC-II [1]
| Peptide Sequence |
| LVIVGDGACGK |
| HFCPNVPIILVGNKK |
Peptides were identified by mass spectrometry of immunoprecipitated MHC-II complexes from tumor cell lysates.
V. Discussion and Future Directions
The inconsistency between the promising preclinical data for this compound and its failure in a Phase IIb clinical trial highlights the complexities of translating cancer vaccine candidates from the laboratory to the clinic. While the in vitro evidence for MHC-II mediated presentation of RhoC on tumor cells is compelling, several factors could have contributed to the lack of clinical efficacy. These may include, but are not limited to:
-
Inadequate in vivo T-cell activation: The adjuvant and delivery system used in the clinical formulation may not have been optimal for inducing a sufficiently potent and sustained T-cell response.
-
Tumor microenvironment: The immunosuppressive tumor microenvironment in patients may have blunted the activity of the vaccine-induced T-cells.
-
Animal model limitations: The preclinical animal models used may not have accurately recapitulated the complexity of human prostate cancer and the human immune system.
Further research is warranted to dissect the reasons for this translational failure. Future preclinical studies should focus on:
-
Thorough characterization of the in vivo immune response: This includes detailed analysis of the magnitude, functionality, and memory phenotype of the this compound-specific T-cells in relevant animal models.
-
Evaluation in more predictive animal models: The use of humanized mouse models or patient-derived xenografts may provide a more accurate assessment of the vaccine's potential efficacy.
-
Combination strategies: Investigating the combination of this compound with checkpoint inhibitors or other immunomodulatory agents could be a promising avenue to overcome the immunosuppressive tumor microenvironment.
By carefully considering these factors and employing rigorous experimental designs, the research community can learn valuable lessons from the this compound story to guide the development of the next generation of cancer vaccines.
References
Potential resistance mechanisms to Onilcamotide treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onilcamotide. The information is designed to address potential issues, particularly the emergence of treatment resistance, during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptide-based cancer vaccine designed to stimulate the patient's immune system to target and eliminate cancer cells that overexpress the RhoC protein.[1] The vaccine is administered via subcutaneous injection and is taken up by dendritic cells, which then act as antigen-presenting cells.[1] These cells process the this compound peptide and present it to naive T cells, leading to the activation and proliferation of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells.[1][2] These activated T cells can then recognize and kill cancer cells expressing RhoC.[1] Preclinical studies have suggested that this compound's action is dependent on the presentation of the RhoC antigen by MHC-II receptors on cancer cells.[3][4]
Q2: this compound treatment failed to show superiority over placebo in the BRaVac phase 2b trial for prostate cancer. What are the potential high-level reasons for this outcome?
The failure of the BRaVac trial to meet its primary endpoint suggests the presence of intrinsic or acquired resistance to this compound in the patient population.[1] Potential reasons can be broadly categorized as:
-
Tumor-Intrinsic Factors: Genetic or epigenetic characteristics of the cancer cells that prevent an effective anti-tumor immune response.
-
Immune System Factors: Pre-existing or treatment-induced dysfunction of the patient's immune system.
-
Pharmacokinetic/Pharmacodynamic Factors: Issues related to the delivery, stability, or presentation of the vaccine antigen.
Troubleshooting Guide: Investigating Potential Resistance Mechanisms
This guide provides a structured approach to troubleshooting and investigating potential resistance to this compound treatment in experimental settings.
Problem 1: Reduced or Absent T-cell Response to this compound Vaccination
| Possible Cause | Troubleshooting/Investigation Strategy |
| Inefficient antigen presentation by dendritic cells (DCs). | Isolate DCs from treated subjects (or in vitro models) and assess their maturation status (e.g., expression of CD80, CD86, HLA-DR) and their ability to present the this compound peptide to T-cells in vitro. |
| Pre-existing T-cell tolerance to the RhoC antigen. | Perform ELISpot or intracellular cytokine staining assays on peripheral blood mononuclear cells (PBMCs) to quantify the frequency and function of RhoC-specific T-cells before and after vaccination. |
| Presence of immunosuppressive cells (e.g., regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs)). | Use flow cytometry to quantify the populations of Tregs (CD4+CD25+FoxP3+) and MDSCs (CD11b+Gr1+) in peripheral blood and, if possible, within the tumor microenvironment. |
Problem 2: Presence of a Robust T-cell Response but Lack of Tumor Regression
| Possible Cause | Troubleshooting/Investigation Strategy |
| Downregulation or loss of MHC-II expression on tumor cells. | Analyze tumor biopsies (if available) or cancer cell lines for MHC-II expression using immunohistochemistry (IHC) or flow cytometry. Preclinical findings suggest MHC-II expression is crucial for the CD4+ T-cell-driven response to this compound.[3][4] |
| Upregulation of immune checkpoint inhibitors (e.g., PD-L1) on tumor cells. | Perform IHC or flow cytometry on tumor tissue or cell lines to assess the expression levels of PD-L1 and other checkpoint molecules like CTLA-4. |
| Activation of intrinsic tumor cell survival pathways, such as the KEAP1-NRF2 pathway. | The KEAP1-NRF2 pathway is a key regulator of cellular defense against oxidative stress.[5][6] Sustained activation of NRF2, often due to mutations in KEAP1, can promote tumor cell survival and resistance to various therapies.[7] Analyze tumor cells for mutations in KEAP1 or NFE2L2 (the gene encoding NRF2). Measure the expression of NRF2 and its downstream target genes (e.g., HMOX1, NQO1). |
| Impaired T-cell infiltration into the tumor microenvironment. | Analyze tumor biopsies for the presence and location of CD4+ and CD8+ T-cells using IHC. Assess the expression of chemokines and adhesion molecules involved in T-cell trafficking. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound-induced T-cell cytotoxicity, adapted from general protocols for developing drug-resistant cell lines.[8][9]
-
Co-culture Setup: Co-culture a RhoC-expressing cancer cell line with this compound-activated T-cells at a specific effector-to-target (E:T) ratio that results in approximately 50% cancer cell killing (IC50).
-
Iterative Exposure: After each round of co-culture, allow the surviving cancer cells to recover and expand.
-
Dose Escalation: Gradually increase the E:T ratio in subsequent co-culture rounds.
-
Resistance Confirmation: After several cycles, the resulting cancer cell population should exhibit significantly reduced killing by this compound-activated T-cells compared to the parental cell line. The half-maximal inhibitory concentration (IC50) should be significantly higher.[8]
-
Cryopreservation: Freeze aliquots of the resistant cells at various stages of development.
Protocol 2: Analysis of the KEAP1-NRF2 Pathway in Resistant Cells
-
Gene Sequencing: Perform Sanger or next-generation sequencing of the KEAP1 and NFE2L2 genes in both parental and this compound-resistant cell lines to identify potential mutations.
-
Western Blotting: Analyze the protein levels of NRF2, KEAP1, and downstream NRF2 targets (e.g., HO-1, NQO1) in nuclear and cytoplasmic fractions of parental and resistant cells.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of NFE2L2 and its target genes.
-
Immunofluorescence: Visualize the cellular localization of NRF2. In resistant cells with an activated pathway, NRF2 is expected to show increased nuclear localization.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (Effector:Target Ratio) | Fold Resistance |
| Parental Cancer Cell Line | This compound-activated T-cells | 10:1 | 1 |
| This compound-Resistant Line | This compound-activated T-cells | 50:1 | 5 |
This table illustrates a hypothetical 5-fold increase in the E:T ratio required to achieve 50% killing in a resistant cell line, a common metric for confirming resistance.[8]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating resistance.
Caption: The KEAP1-NRF2 signaling pathway in drug resistance.
References
- 1. onclive.com [onclive.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mb.cision.com [mb.cision.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OR | Free Full-Text | The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance [techscience.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Onilcamotide Fails to Demonstrate Superiority Over Placebo in Prostate Cancer Clinical Trial
The peptide-based cancer vaccine Onilcamotide (RV001) did not achieve its primary endpoint in the phase 2b BRaVac clinical trial (NCT04114825), showing no significant improvement over placebo in preventing disease progression in patients with prostate cancer experiencing biochemical recurrence after curative-intent therapy.[1][2][3][4]
This comparison guide provides a summary of the available clinical trial results for this compound compared to placebo, targeting an audience of researchers, scientists, and drug development professionals. The information is based on publicly available data, primarily from press releases and clinical trial registry information, as a full peer-reviewed publication with detailed quantitative results has not been identified.
Data Presentation
Detailed quantitative data from the BRaVac trial has not been fully publicly disclosed. The trial's sponsor, RhoVac AB, announced that the study failed to meet its primary endpoint, which was to demonstrate the superiority of this compound over placebo in reducing the risk of progression.[3][4][5] Progression was defined as a doubling of Prostate-Specific Antigen (PSA) levels, clinical recurrence, or death.[1][3]
Table 1: BRaVac Phase 2b Trial (NCT04114825) - Top-Line Results
| Outcome Measure | This compound | Placebo | Result |
| Primary Endpoint | |||
| Prevention of Progression | Not Superior to Placebo | - | Primary endpoint not met[1][2][3][4] |
| Safety | |||
| Unexpected Toxicities | None Observed | - | Favorable safety profile confirmed[1][3] |
Without the public release of the full dataset, a detailed quantitative comparison of progression-free survival (PFS), hazard ratios, and p-values between the this compound and placebo arms cannot be provided at this time.
Experimental Protocols
BRaVac Trial (NCT04114825) Methodology
The BRaVac study was a randomized, double-blind, placebo-controlled phase 2b clinical trial.[1]
-
Patient Population: The trial enrolled approximately 180 male patients with a history of prostatic adenocarcinoma who had undergone curative-intent therapy (radical prostatectomy or definitive radiotherapy) and subsequently experienced biochemical recurrence.[1] Key inclusion criteria included no distant metastases and a PSA doubling time of >3 months and <12 months.[1]
-
Treatment Arms:
-
This compound Arm: Patients received subcutaneous injections of this compound.
-
Placebo Arm: Patients received subcutaneous injections of a placebo.
-
-
Vaccination Schedule: The treatment regimen consisted of a total of 12 vaccinations. The initial "priming period" involved 6 vaccinations administered every 2 weeks. This was followed by a "maintenance period" of 5 vaccinations given every 4 weeks. The final, 12th vaccination was administered 6 months after the 11th dose.[1]
Mechanism of Action
This compound is a peptide-based cancer vaccine that targets the RhoC protein, which is overexpressed in metastatic cancer cells. The vaccine is designed to stimulate the patient's immune system to identify and eliminate these cancerous cells.
The proposed signaling pathway is as follows:
-
This compound is administered via subcutaneous injection.
-
Antigen-presenting cells (APCs), such as dendritic cells, take up the this compound peptide.
-
APCs process the peptide and present it on their surface via MHC class II molecules.
-
These APCs then activate naïve T-helper cells (CD4+ T cells).
-
The activated T-helper cells can then help in the activation of cytotoxic T-lymphocytes (CTLs or CD8+ T cells) which are capable of recognizing and killing cancer cells that express the RhoC protein.
Caption: this compound's proposed mechanism of action.
Experimental Workflow
The workflow for the BRaVac clinical trial followed a standard double-blind, placebo-controlled design.
References
- 1. Study of RV001V in Biochemical Failure Following Curatively Intended Therapy For Localized Prostate Cancer [clin.larvol.com]
- 2. targetedonc.com [targetedonc.com]
- 3. ir.chosaoncology.com [ir.chosaoncology.com]
- 4. Once Hopeful Prostate Cancer Drug Fails Phase II Test - BioSpace [biospace.com]
- 5. RhoVac's phase IIb study in prostate cancer , BRaVac, failed to meet its primary endpoint [prnewswire.com]
Comparative Analysis of Onilcamotide and Sipuleucel-T in the Context of Prostate Cancer Immunotherapy
In the landscape of immunotherapy for prostate cancer, two distinct strategies have emerged, exemplified by the autologous cellular immunotherapy Sipuleucel-T and the peptide vaccine candidate Onilcamotide. While both aim to harness the patient's immune system to combat prostate cancer, they differ fundamentally in their composition, mechanism of action, clinical development stage, and ultimately, their demonstrated efficacy. Sipuleucel-T is an FDA-approved therapy that has shown a survival benefit in metastatic castrate-resistant prostate cancer (mCRPC), whereas this compound, a vaccine targeting RhoC, did not meet its primary endpoint in a recent Phase 2b trial for patients with biochemical recurrence. This guide provides a detailed comparative analysis of these two immunotherapeutic agents for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Immunological Approaches
Sipuleucel-T is a personalized, autologous cellular immunotherapy designed to stimulate a T-cell immune response against prostatic acid phosphatase (PAP), an antigen expressed in the vast majority of prostate cancer cells.[1][2] The therapy involves harvesting a patient's peripheral blood mononuclear cells (PBMCs), including antigen-presenting cells (APCs), through leukapheresis. These cells are then cultured ex vivo with a recombinant fusion protein, PA2024, which consists of PAP linked to granulocyte-macrophage colony-stimulating factor (GM-CSF).[2][3] GM-CSF acts as an immune-stimulant, promoting the maturation and activation of APCs.[3] The resulting activated cell product, Sipuleucel-T, is then reinfused into the patient.[4] These activated APCs present PAP antigens to T-cells, initiating a targeted immune response against prostate cancer cells expressing PAP.[1]
This compound (RV001) , on the other hand, is a peptide-based cancer vaccine that targets Ras homolog gene family member C (RhoC).[5][6] RhoC is a protein that is overexpressed in metastatic cancer cells and is associated with tumor progression and metastasis.[6] The vaccine consists of a synthetic long peptide derived from the RhoC protein, which is administered to the patient via subcutaneous injection along with an adjuvant, Montanide ISA 51, to enhance the immune response.[5][6] The proposed mechanism involves the uptake of the RhoC peptide by the patient's own APCs, such as dendritic cells.[5] These APCs then process the peptide and present fragments on their surface via MHC class II molecules, primarily stimulating CD4+ T-helper cells.[5][7] The activation of CD4+ T-cells is intended to orchestrate a broader immune response, including the potential activation of CD8+ cytotoxic T-lymphocytes, to identify and eliminate cancer cells overexpressing RhoC.[5][8]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and processes of Sipuleucel-T and this compound, the following diagrams illustrate their respective signaling pathways and experimental workflows.
Clinical Development and Efficacy
The clinical trajectories of Sipuleucel-T and this compound stand in stark contrast, reflecting their differing levels of success in clinical trials.
Sipuleucel-T has undergone extensive clinical evaluation, culminating in its approval by the FDA. The pivotal Phase 3 IMPACT (Immunotherapy for Prostate Adenocarcinoma Treatment) trial was a randomized, double-blind, placebo-controlled study that enrolled 512 patients with asymptomatic or minimally symptomatic mCRPC. The trial demonstrated a statistically significant improvement in overall survival (OS) for patients treated with Sipuleucel-T compared to placebo.
| Sipuleucel-T IMPACT Trial: Key Efficacy Data | |
| Endpoint | Result |
| Median Overall Survival | 25.8 months (Sipuleucel-T) vs. 21.7 months (Placebo) |
| Hazard Ratio for Death | 0.78 (95% CI: 0.61-0.98; p=0.03) |
| 36-Month Survival Probability | 31.7% (Sipuleucel-T) vs. 23.0% (Placebo) |
Data from the IMPACT trial.
This compound 's clinical development has been more challenging. After promising results in a Phase 1/2 trial which showed that the vaccine could induce potent and long-lasting T-cell immunity in a majority of patients, the subsequent Phase 2b BRaVac trial did not achieve its primary endpoint.[6][8] The BRaVac trial was a randomized, double-blind, placebo-controlled study designed to evaluate whether this compound could prevent or delay disease progression in patients with biochemical recurrence after curative-intent therapy.[5][9] The primary endpoint was time to Prostate-Specific Antigen (PSA) progression.[5] The trial failed to show a significant difference between the this compound and placebo arms in preventing progression.[5][10]
| This compound BRaVac Trial: Top-line Results | |
| Primary Endpoint | Failed to show superiority over placebo in preventing progression. |
| Patient Population | Prostate cancer with biochemical recurrence following curative-intent therapy. |
| Status | Did not meet primary endpoint. |
Information based on press releases regarding the BRaVac trial.[5][10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are summaries of the key experimental protocols for the IMPACT and BRaVac trials, as well as for common immunological assays used to evaluate vaccine responses.
Sipuleucel-T: IMPACT Trial Protocol Summary
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[11]
-
Patient Population: Asymptomatic or minimally symptomatic men with metastatic castrate-resistant prostate cancer.[11]
-
Treatment Regimen: Patients were randomized 2:1 to receive either three intravenous infusions of Sipuleucel-T or a control product (autologous PBMCs not cultured with PA2024) at approximately 2-week intervals.[11]
-
Sipuleucel-T Manufacturing:
-
Leukapheresis: Each patient underwent a leukapheresis procedure to collect peripheral blood mononuclear cells.[2]
-
Ex Vivo Culture: The collected cells were shipped to a central manufacturing facility and cultured for 36-44 hours with the PA2024 fusion protein.[2]
-
Infusion: The final Sipuleucel-T product, containing a minimum of 50 million CD54+ activated APCs, was returned to the clinical site and infused into the patient.[3]
-
-
Primary Endpoint: Overall survival.[11]
-
Immunological Monitoring: A subset of patients was evaluated for immune responses, including antibody titers to PA2024 and PAP, and T-cell proliferation and cytokine production in response to these antigens.[3]
This compound: BRaVac Trial Protocol Summary
-
Study Design: A randomized, placebo-controlled, double-blind Phase 2b trial.[9][10]
-
Patient Population: Men with biochemical recurrence of prostate cancer following curative-intent radical prostatectomy or definitive radiotherapy, with no evidence of metastatic disease.[9][10]
-
Treatment Regimen: Patients were randomized to receive a total of 12 subcutaneous injections of either this compound (RV001 peptide with Montanide ISA 51 adjuvant) or placebo. The initial 6 vaccinations were administered every 2 weeks (priming period), followed by 5 vaccinations every 4 weeks (maintenance period), and a final booster injection 6 months after the 11th vaccination.[9][10]
-
Primary Endpoint: Time to PSA progression, defined as the time from randomization to the doubling of PSA from the baseline value.[9]
-
Immunological Monitoring: Evaluation of immune responses in a subset of patients, likely including ELISpot and/or flow cytometry to assess RhoC-specific T-cell responses.[12]
Key Immunological Assay Methodologies
T-Cell Proliferation Assay (CFSE-based):
-
Cell Labeling: Isolate PBMCs from patient blood samples and label them with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that binds to intracellular proteins.[13][14]
-
Antigen Stimulation: Culture the CFSE-labeled PBMCs in the presence of the target antigen (e.g., PA2024 for Sipuleucel-T, RhoC peptide for this compound) or a control.[13]
-
Incubation: Incubate the cells for several days to allow for cell division.[13]
-
Flow Cytometry Analysis: With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. Analyze the cells using a flow cytometer to quantify the proportion of cells that have proliferated in response to the antigen.[13][14]
Enzyme-Linked Immunospot (ELISpot) Assay:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).[15]
-
Cell Seeding: Add patient PBMCs to the wells and stimulate them with the target antigen or a control.[15]
-
Incubation: Incubate the plate to allow activated T-cells to secrete the cytokine, which is captured by the antibody on the plate surface.[15]
-
Detection: After removing the cells, add a biotinylated detection antibody for the cytokine, followed by a streptavidin-enzyme conjugate.[15]
-
Spot Development: Add a substrate that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.[15]
-
Analysis: Count the number of spots in each well to quantify the frequency of antigen-specific cytokine-producing cells.[15]
Conclusion
The comparative analysis of this compound and Sipuleucel-T highlights two different immunotherapeutic strategies against prostate cancer with divergent clinical outcomes. Sipuleucel-T, an autologous cellular immunotherapy, has demonstrated a survival benefit in mCRPC and is an established, albeit complex, treatment option. Its mechanism relies on the ex vivo activation of a patient's own APCs to target the well-defined tumor-associated antigen PAP. In contrast, this compound, a peptide vaccine targeting the metastatic-associated protein RhoC, failed to demonstrate efficacy in preventing disease progression in patients with earlier-stage, non-metastatic biochemical recurrence. While the immunological concept of targeting RhoC to prevent metastasis is sound, the clinical trial results underscore the challenges in developing effective cancer vaccines. For researchers and drug developers, the juxtaposition of these two agents provides valuable insights into the complexities of cancer immunology, the importance of antigen selection, the mode of immune stimulation, and the critical role of robust clinical trial design in translating promising preclinical concepts into effective therapies.
References
- 1. Sipuleucel-T (Provenge) Injection: The First Immunotherapy Agent (Vaccine) For Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sipuleucel-T immune parameters correlate with survival: an analysis of the randomized phase 3 clinical trials in men with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sipuleucel-T - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 6. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - BioSpace [biospace.com]
- 8. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]
- 14. Pushing the frontiers of T-cell vaccines: accurate measurement of human T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISPOT protocol | Abcam [abcam.com]
A Comparative Analysis of Onilcamotide and PROSTVAC for Prostate Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct immunotherapeutic agents for prostate cancer: Onilcamotide and PROSTVAC. While both aimed to harness the patient's immune system to combat prostate cancer, their underlying mechanisms, clinical development paths, and ultimate outcomes have been markedly different. This document synthesizes available experimental data to offer an objective comparison for research and development professionals.
At a Glance: Key Differences
| Feature | This compound (RV001) | PROSTVAC (Rilimogene Galvacirepvec/Glafolivec) |
| Target Antigen | RhoC (Ras homolog gene family, member C) | PSA (Prostate-Specific Antigen) |
| Therapeutic Approach | Peptide Vaccine | Viral Vector-Based Vaccine |
| Mechanism of Action | Stimulates a T-cell response against RhoC-expressing cancer cells, primarily targeting metastatic potential. | Induces a T-cell response against PSA-expressing prostate cancer cells using a prime-boost strategy with poxvirus vectors encoding PSA and co-stimulatory molecules (TRICOM). |
| Key Clinical Trial | Phase IIb BRaVac (NCT04114825) | Phase II (NCT00078585), Phase III PROSPECT (NCT01322490) |
| Clinical Outcome | Failed to meet primary endpoint of preventing disease progression. | Showed promising overall survival benefit in Phase II, but failed to meet the primary endpoint of overall survival in the larger Phase III trial. |
| Development Status | Development halted after Phase IIb failure. | Further development as a monotherapy is unlikely; being explored in combination therapies. |
Mechanism of Action
This compound: Targeting Metastatic Spread
This compound is a peptide vaccine designed to induce an immune response against RhoC, a protein overexpressed in metastatic cancer cells and associated with their migratory and invasive capabilities. The proposed mechanism involves the subcutaneous injection of the this compound peptide, which is then taken up by antigen-presenting cells (APCs), such as dendritic cells. These APCs process the peptide and present it to T-cells, initiating an adaptive immune response specifically targeting RhoC-expressing cancer cells, with the aim of eliminating cells with metastatic potential.[1] Preclinical data suggested that this compound's activity is predominantly driven by CD4+ T-cells, which require antigen presentation via MHC-II receptors.[2]
PROSTVAC: A Viral Vector Approach to PSA
PROSTVAC is a more complex immunotherapy utilizing a heterologous prime-boost strategy with two different poxvirus vectors. The "prime" dose uses a recombinant vaccinia virus, and subsequent "boost" doses employ a recombinant fowlpox virus. Both viral vectors are engineered to express the tumor-associated antigen, prostate-specific antigen (PSA), along with a triad of co-stimulatory molecules known as TRICOM (B7.1, ICAM-1, and LFA-3).
The injection of these vectors is intended to mimic a viral infection, triggering a robust immune response. The co-expression of PSA and TRICOM on the viral vectors is designed to enhance the activation of T-cells specifically targeting PSA-expressing prostate cancer cells. This leads to the destruction of tumor cells and the release of additional tumor-associated antigens, a phenomenon known as "antigen spreading," which can broaden the anti-tumor immune response.
Clinical Trial Data
This compound: Phase IIb BRaVac Trial
The BRaVac trial was a randomized, double-blind, placebo-controlled Phase IIb study designed to evaluate the efficacy of this compound in patients with biochemical recurrence of prostate cancer following curative-intent therapy.[1][3] The primary endpoint was the prevention of disease progression, defined as a doubling of PSA levels, clinical recurrence, or death.[3][4]
Unfortunately, the trial failed to meet its primary endpoint, showing no statistically significant difference between the this compound and placebo arms in preventing disease progression.[1][3][4] While the treatment was reported to be safe and well-tolerated with no unexpected adverse events, the lack of efficacy led to the discontinuation of its development.[3][4]
Table 1: this compound Phase IIb BRaVac Trial (NCT04114825) - Key Efficacy and Safety Outcomes
| Endpoint | This compound | Placebo | Outcome |
| Primary Efficacy Endpoint | |||
| Prevention of Disease Progression | Not Reported | Not Reported | Failed to show superiority over placebo[1][3][4] |
| Safety | |||
| Adverse Events | Not specified | Not specified | No unexpected adverse events reported[3][4] |
PROSTVAC: From Phase II Promise to Phase III Disappointment
PROSTVAC's clinical journey has been more extensive, with initial promising results from a Phase II trial that were not replicated in a larger Phase III study.
Phase II Trial (NCT00078585)
A randomized, controlled Phase II trial in men with minimally symptomatic, metastatic castration-resistant prostate cancer (mCRPC) showed a significant improvement in overall survival (OS) for patients treated with PROSTVAC compared to placebo.[5]
Table 2: PROSTVAC Phase II Trial - Key Efficacy Outcomes
| Endpoint | PROSTVAC (n=82) | Placebo (n=40) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 25.1 months | 16.6 months | 0.56 (0.37 - 0.85) | 0.0061[5] |
| Progression-Free Survival | 3.8 months | 3.7 months | 0.884 (0.568 - 1.375) | 0.60[5] |
Phase III PROSPECT Trial (NCT01322490)
The pivotal Phase III PROSPECT trial was a large, international, randomized, double-blind, placebo-controlled study in a similar patient population of asymptomatic or minimally symptomatic mCRPC.[6][7] The trial had three arms: PROSTVAC alone, PROSTVAC with GM-CSF, and a placebo control.[6][7]
Despite the promising Phase II results, the PROSPECT trial was stopped for futility at a planned interim analysis as it failed to demonstrate a statistically significant improvement in the primary endpoint of overall survival for either of the PROSTVAC arms compared to placebo.[6][8][9][10]
Table 3: PROSTVAC Phase III PROSPECT Trial - Key Efficacy and Safety Outcomes
| Endpoint | PROSTVAC (Arm V, n=432) | PROSTVAC + GM-CSF (Arm VG, n=432) | Placebo (Arm P, n=433) |
| Primary Efficacy Endpoint | |||
| Median Overall Survival | 34.4 months | 33.2 months | 34.3 months |
| Hazard Ratio vs. Placebo (95% CI) | 1.01 (0.84 - 1.20) | 1.02 (0.86 - 1.22) | - |
| p-value vs. Placebo | 0.47[8][9] | 0.59[8][9] | - |
| Safety | |||
| Most Common Adverse Events | Injection site reactions (62-72%), Fatigue (21-24%)[6][9][10] | Injection site reactions (62-72%), Fatigue (21-24%)[6][9][10] | Injection site reactions, Fatigue |
| Serious Treatment-Related Events | <1%[6][9] | <1%[6][9] | <1%[6][9] |
Experimental Protocols
This compound BRaVac Trial Workflow
The BRaVac trial followed a structured protocol for patient enrollment, treatment, and follow-up.
PROSTVAC PROSPECT Trial Workflow
The PROSPECT trial employed a three-arm design with a specific prime-boost vaccination schedule.
Conclusion
The comparison of this compound and PROSTVAC highlights the challenges and complexities of developing effective immunotherapies for prostate cancer. This compound, with its targeted approach against the metastatic protein RhoC, unfortunately, did not translate into clinical benefit in its Phase IIb trial. PROSTVAC, a more complex viral vector-based vaccine, showed initial promise in a Phase II study, generating excitement in the field. However, these encouraging results were not confirmed in a large, well-powered Phase III trial.
For researchers and drug developers, the divergent outcomes of these two agents underscore several key considerations. The choice of antigen, the vaccine platform, the patient population, and the design of clinical trials are all critical factors that can influence the success or failure of an immunotherapeutic strategy. While neither this compound nor PROSTVAC has emerged as a standalone treatment for prostate cancer, the data from their clinical evaluations provide valuable insights that can inform the design of future immunotherapies, potentially in combination with other treatment modalities, to improve outcomes for patients with this disease.
References
- 1. onclive.com [onclive.com]
- 2. mb.cision.com [mb.cision.com]
- 3. targetedonc.com [targetedonc.com]
- 4. RhoVac's phase IIb study in prostate cancer , BRaVac, failed to meet its primary endpoint - BioSpace [biospace.com]
- 5. Overall Survival Analysis of a Phase II Randomized Controlled Trial of a Poxviral-Based PSA-Targeted Immunotherapy in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vbn.aau.dk [vbn.aau.dk]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase III Trial of PROSTVAC in Asymptomatic or Minimally Symptomatic Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Predicting Patient Response to Onilcamotide: A Comparative Guide to Prostate Cancer Biomarkers
For Immediate Release
[City, State] – October 26, 2025 – As the landscape of prostate cancer therapeutics continues to evolve, the identification of predictive biomarkers is paramount for optimizing patient outcomes and guiding treatment decisions. This guide provides a comparative analysis of biomarkers for predicting patient response to the investigational cancer vaccine Onilcamotide, alongside established and emerging therapies for prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current data, experimental methodologies, and visual representations of key signaling pathways.
This compound: A Novel Immunotherapeutic Approach
This compound (formerly RV001) is a peptide-based cancer vaccine designed to elicit a T-cell mediated immune response against cancer cells expressing Ras homolog family member C (RhoC), a protein implicated in cancer metastasis. The therapeutic strategy of this compound hinges on the cellular machinery of antigen presentation.[1][2] Following subcutaneous injection, dendritic cells uptake the this compound peptide.[1][2] These antigen-presenting cells (APCs) then process the peptide and present it on Major Histocompatibility Complex (MHC) Class II molecules. This complex is recognized by CD4+ T-helper cells, initiating an immune cascade that leads to the activation of CD8+ cytotoxic T-lymphocytes, which are responsible for identifying and eliminating RhoC-expressing tumor cells.[1][2]
Preclinical studies have indicated that the co-expression of RhoC and MHC-II on tumor cells is a critical prerequisite for the efficacy of this compound.[3][4] These findings suggest that the presence and co-localization of these two molecules could serve as predictive biomarkers for patient response. However, the Phase 2b BRaVac clinical trial, which evaluated this compound in patients with prostate cancer and biochemical recurrence after curative-intent therapy, did not meet its primary endpoint of preventing progression.[1][2] Detailed analyses of biomarker data from this trial that could definitively link RhoC and MHC-II expression levels to patient outcomes have not been extensively published.
Comparative Analysis of Predictive Biomarkers
To provide a comprehensive overview, this guide compares the potential biomarkers for this compound with those for other key therapeutic modalities in prostate cancer: PARP inhibitors, androgen receptor (AR) antagonists, and radioligand therapy.
Data Presentation: Biomarker-Response Correlations
The following tables summarize the quantitative data correlating biomarker status with patient response for various prostate cancer therapies.
| Therapy Class | Biomarker | Patient Population | Response Metric | Response Rate in Biomarker-Positive Patients | Response Rate in Biomarker-Negative Patients |
| Cancer Vaccine | RhoC and MHC-II Expression | Prostate Cancer with Biochemical Recurrence | PSA Progression-Free Survival | Data not available from clinical trials | Data not available from clinical trials |
| PARP Inhibitors | BRCA1/2 Mutations | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | PSA Response (≥50% decline) | 83% (BRCA1/2)[5] | 0% (ATM mutations)[5] |
| mCRPC | Objective Response Rate (ORR) | 45.3% (BRCA2) vs 33.3% (BRCA1)[6] | Not Applicable | ||
| AR Antagonists | AR-V7 Splice Variant | mCRPC (treated with Enzalutamide or Abiraterone) | PSA Response (≥50% decline) | 13.9%[7] | 52.2% (CTC+/AR-V7-) and 75.5% (CTC-)[7] |
| mCRPC (treated with Enzalutamide or Abiraterone) | Median Progression-Free Survival (PFS) | 2.1 months[7] | 6.2 months (CTC+/AR-V7-) and 11.3 months (CTC-)[7] | ||
| Radioligand Therapy | PSMA Expression (SUVmax on PET/CT) | mCRPC (treated with 177Lu-PSMA) | Early Biochemical Response (PSA decline ≥50%) | Higher SUVmax correlated with greater PSA decline[8] | Lower SUVmax correlated with less PSA decline[8] |
| mCRPC (treated with 177Lu-PSMA) | Overall Survival | Higher PSMA SUVmean correlated with prolonged OS[9] | Lower PSMA SUVmean correlated with shorter OS[9] |
Experimental Protocols
Accurate and reproducible biomarker detection is fundamental to their clinical utility. Below are outlines of the methodologies for the key experiments cited.
Immunohistochemistry (IHC) for RhoC and MHC-II
While a specific, validated protocol from the this compound clinical trials is not publicly available, a general IHC protocol for assessing protein expression in prostate cancer tissue would follow these steps:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for RhoC and MHC-II (separate sections for each or using a multiplex technique). Antibody concentrations and incubation times are optimized based on the specific antibody characteristics.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: Staining intensity and the percentage of positive tumor cells are scored by a pathologist. For this compound, co-localization of RhoC and MHC-II on the same tumor cells would be a key parameter to assess.
Detection of Genetic Alterations for PARP Inhibitor Response
Mutations in BRCA1, BRCA2, and ATM are typically identified through next-generation sequencing (NGS) of tumor tissue or circulating tumor DNA (ctDNA) from a blood sample.
-
Sample Collection: A tumor biopsy or a blood sample is collected from the patient.
-
DNA Extraction: DNA is extracted from the tumor tissue or from the plasma component of the blood (for ctDNA).
-
Library Preparation: The extracted DNA is prepared for sequencing, which involves fragmenting the DNA and adding adapters.
-
Sequencing: The prepared DNA library is sequenced using an NGS platform.
-
Data Analysis: The sequencing data is analyzed to identify pathogenic mutations in the target genes (BRCA1, BRCA2, ATM, etc.).
Androgen Receptor Splice Variant 7 (AR-V7) Detection
The detection of the AR-V7 splice variant is most commonly performed on circulating tumor cells (CTCs) isolated from a blood sample.
-
CTC Isolation: Blood is processed to enrich for CTCs, often using immunomagnetic beads targeting epithelial cell adhesion molecule (EpCAM).
-
AR-V7 Detection: The presence of AR-V7 can be detected at the protein level using immunofluorescence or at the mRNA level using reverse transcription-polymerase chain reaction (RT-PCR). The Johns Hopkins University and Epic Sciences assays are two well-described methods.[1]
Prostate-Specific Membrane Antigen (PSMA) PET/CT Imaging
PSMA expression is quantitatively assessed using positron emission tomography/computed tomography (PET/CT) imaging.
-
Radiotracer Injection: The patient is injected with a PSMA-targeting radiotracer, such as 68Ga-PSMA-11.
-
Imaging: After an uptake period (typically 60 minutes), the patient undergoes a PET/CT scan.
-
Image Analysis: The PET images are analyzed to quantify the uptake of the radiotracer in tumors. The maximum standardized uptake value (SUVmax) is a common metric used to represent the intensity of PSMA expression.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism of action.
Caption: Experimental workflows for biomarker detection.
Caption: Androgen Receptor (AR) signaling pathway.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. onclive.com [onclive.com]
- 3. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [prnewswire.com]
- 4. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers - Inderes [inderes.fi]
- 5. ascopubs.org [ascopubs.org]
- 6. urologytimes.com [urologytimes.com]
- 7. onclive.com [onclive.com]
- 8. PSMA Expression Predicts Early Biochemical Response in Patients with Metastatic Castration-Resistant Prostate Cancer under 177Lu-PSMA-617 Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
A Head-to-Head Preclinical Comparison of Onilcamotide and Other Cancer Vaccines
In the landscape of cancer immunotherapy, therapeutic vaccines represent a promising strategy to elicit a patient's own immune system to recognize and eliminate tumor cells. This guide provides a comparative overview of the preclinical data for Onilcamotide, a peptide-based vaccine, against two other notable cancer vaccine platforms: a DNA-based vaccine (pTVG-AR) and a cell-based vaccine (GVAX), with a focus on their application in prostate cancer. Due to the limited availability of direct head-to-head preclinical studies, this comparison is based on data from independent preclinical investigations of each vaccine.
This compound (Peptide Vaccine)
This compound (also known as RV001) is a peptide vaccine that targets RhoC (Ras homolog gene family member C), a protein overexpressed in various cancers and associated with metastatic potential. The vaccine is designed to stimulate a CD4+ T cell-mediated immune response against RhoC-expressing cancer cells.
Mechanism of Action
This compound is a synthetic 20-mer peptide derived from the RhoC protein.[1] Following subcutaneous injection, the peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells. These APCs process the peptide and present it on MHC class II molecules to CD4+ T helper cells. Activated CD4+ T cells can then orchestrate an anti-tumor immune response, including the activation of cytotoxic T lymphocytes (CTLs) and other immune effector cells that can recognize and kill tumor cells expressing RhoC.[1] Preclinical findings suggest that the co-localization of RhoC and MHC-II receptors on tumor cells may be a key component of its mechanism.[2][3][4]
pTVG-AR (DNA Vaccine)
pTVG-AR is a DNA-based vaccine designed to target the androgen receptor (AR), a key driver of prostate cancer growth and progression.
Mechanism of Action
This vaccine consists of a plasmid DNA encoding the ligand-binding domain (LBD) of the AR.[5] When administered, the plasmid is taken up by host cells, which then transcribe and translate the AR LBD sequence. The endogenously produced antigen is processed and presented on MHC class I molecules, leading to the activation of AR-specific CD8+ cytotoxic T lymphocytes. These CTLs can then recognize and kill prostate cancer cells that express the androgen receptor. Preclinical studies suggest that androgen deprivation therapy can enhance the expression of AR on tumor cells, potentially making them more susceptible to CTL-mediated killing.[6]
GVAX (Cell-Based Vaccine)
GVAX is a whole-cell cancer vaccine platform. The prostate cancer formulation consists of irradiated allogeneic prostate cancer cell lines that are genetically modified to secrete granulocyte-macrophage colony-stimulating factor (GM-CSF).
Mechanism of Action
The GVAX vaccine for prostate cancer utilizes two irradiated human prostate cancer cell lines, LNCaP and PC-3, which have been engineered to produce GM-CSF.[7] When injected, the irradiated cells cannot replicate but can release a broad range of prostate tumor-associated antigens. The co-localized secretion of GM-CSF acts as a potent immune adjuvant, attracting and activating dendritic cells at the vaccination site.[7] These APCs then process and present the array of tumor antigens to T cells, leading to a polyclonal T-cell response against multiple targets on the patient's tumor cells.
Preclinical Efficacy and Immune Response Data
The following tables summarize the available preclinical data for each vaccine. Direct comparisons are challenging due to variations in experimental models and methodologies.
Table 1: Preclinical Models and Efficacy of Cancer Vaccines
| Vaccine | Animal Model(s) | Key Efficacy Findings | Reference(s) |
| This compound | Data from specific preclinical animal models on tumor growth inhibition is not detailed in the provided search results. A clinical study demonstrated the induction of potent and long-lasting CD4+ T cell responses.[1] | A clinical study in prostate cancer patients showed that vaccination induced robust and durable CD4+ T cell responses with cytotoxic potential. However, it did not demonstrate clinical efficacy in terms of preventing PSA progression.[1] | [1] |
| pTVG-AR | Immunocompetent mice, transgenic mice, rats | Delayed establishment of tumors in transgenic mice; Prolonged survival of prostate tumor-bearing mice and rats.[5] | [5] |
| GVAX | Rat and transgenic prostate cancer models | Demonstrated anti-tumor activity which informed early clinical trial designs. | [8] |
Table 2: Preclinical Immune Response to Cancer Vaccines
| Vaccine | Immune Response Measured | Key Findings | Reference(s) |
| This compound | CD4+ T cell responses (proliferation, cytokine production, cytotoxicity) | Induced potent, long-lasting CD4+ T cell responses capable of proliferation and cytokine production. RV001-specific CD4+ T cells mediated cytotoxicity against a RhoC-expressing cancer cell line in an HLA-class II-dependent manner.[1] | [1] |
| pTVG-AR | CD8+ T cell responses (cytolytic function) | Elicited AR-specific CD8+ T cells with cytolytic function.[5][6] | [5][6] |
| GVAX | T-cell immunity to cancer antigens (e.g., mesothelin) | Induced T-cell immunity to cancer antigens.[9] | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of preclinical data. The following provides an overview of the methodologies used in the preclinical evaluation of these vaccines, based on available information.
This compound
-
Vaccine Formulation: 20-mer synthetic peptide (RV001) derived from the RhoC protein.[1]
-
Animal Models: While specific preclinical animal model data on efficacy is limited in the search results, immunological analyses were performed on patient samples from a clinical trial.[1]
-
Vaccination Schedule (Clinical): Multiple subcutaneous administrations.[1]
-
Immunological Assays:
pTVG-AR
-
Vaccine Formulation: Plasmid DNA encoding the ligand-binding domain of the androgen receptor.[5]
-
Animal Models: Immunocompetent mice, HLA-A2 transgenic mice, and rats.[5][6]
-
Vaccination Schedule: Not specified in detail in the provided abstracts.
-
Tumor Models: Murine prostate cancer models.[6]
-
Efficacy Endpoints: Tumor establishment, and overall survival.[5]
-
Immunological Assays:
GVAX
-
Vaccine Formulation: Irradiated allogeneic prostate cancer cell lines (PC3 and LNCaP) genetically modified to secrete GM-CSF.[7]
-
Animal Models: Rat and transgenic prostate cancer models.[8]
-
Vaccination Schedule: Not specified in detail in the provided abstracts.
-
Tumor Models: Not specified in detail in the provided abstracts.
-
Efficacy Endpoints: Anti-tumor activity.[8]
-
Immunological Assays: Evaluation of T-cell immunity to cancer antigens such as mesothelin.[9]
Summary and Conclusion
This comparative guide highlights the diverse strategies employed by different cancer vaccine platforms to stimulate an anti-tumor immune response. This compound, a peptide vaccine, focuses on inducing a CD4+ T cell response against a specific tumor-associated antigen, RhoC. In contrast, pTVG-AR, a DNA vaccine, aims to generate a CD8+ T cell response against the androgen receptor, a critical driver of prostate cancer. GVAX, a cellular vaccine, is designed to elicit a broad, polyclonal T-cell response by presenting a multitude of tumor antigens in the context of GM-CSF-mediated immune stimulation.
The choice of vaccine platform, antigen target, and adjuvant strategy are all critical factors that influence the nature and effectiveness of the anti-tumor immune response. Further preclinical and clinical studies, including head-to-head comparative trials, will be essential to fully elucidate the relative strengths and weaknesses of these different approaches and to identify the most promising vaccination strategies for the treatment of cancer.
References
- 1. Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. news.cision.com [news.cision.com]
- 4. Pre-clinical findings support the potential use of RhoVac's drug candidate, this compound, across several cancers [europapress.es]
- 5. Multicenter Phase 1 Trial of a DNA Vaccine Encoding the Androgen Receptor Ligand Binding Domain (pTVG-AR, MVI-118) in Patients with Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Project 2: Androgen deprivation as an immune modulating therapy in combination with targeted immunotherapy of prostate cancer – Carbone Cancer Center – UW–Madison [cancer.wisc.edu]
- 7. GVAX | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 8. Update: Immunological Strategies for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Survival With GVAX Pancreas Prime and Listeria Monocytogenes–Expressing Mesothelin (CRS-207) Boost Vaccines for Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Onilcamotide BRaVac Trial Fails to Meet Primary Endpoint in Prostate Cancer with Biochemical Recurrence
A comprehensive statistical analysis of the Phase IIb BRaVac trial reveals that the cancer vaccine Onilcamotide (RV001) did not demonstrate superiority over placebo in preventing disease progression in men with biochemical recurrence of prostate cancer following curative-intent therapy. Despite inducing a robust and long-lasting antigen-specific T-cell response, the vaccine failed to translate this immunological effect into a clinical benefit.
The BRaVac trial, a randomized, double-blind, placebo-controlled study, enrolled approximately 180 patients with non-metastatic prostate cancer who had experienced a rise in prostate-specific antigen (PSA) levels after radical prostatectomy or definitive radiotherapy. The primary endpoint was the time to PSA progression, clinical recurrence, or death.[1][2]
Key Clinical and Immunological Findings
While this compound was well-tolerated with no unexpected safety concerns, the trial did not meet its primary efficacy endpoint.[2] A detailed analysis of the results, published in the journal Vaccines, showed no significant difference between the this compound and placebo groups in key clinical outcomes.[3]
Data Presentation
| Outcome Measure | This compound (RV001) | Placebo |
| Time to PSA Doubling | 7.5 months | 9.3 months |
| Time to Initiation of Further Therapies | 11.2 months | 17.6 months |
| Metastasis at Long-Term Follow-up | 12.9% | 12.0% |
| Data sourced from the publication "Vaccination Against RhoC in Prostate Cancer Patients Induces Potent and Long-Lasting CD4+ T Cell Responses with Cytolytic Potential in the Absence of Clinical Efficacy: A Randomized Phase II Trial".[3] |
Immunological analysis from a subset of trial participants revealed that vaccination with this compound induced potent and durable CD4+ T-cell responses specific to the RhoC antigen.[3] These T-cells were shown to be polyfunctional, capable of proliferation and cytokine production, and exhibited cytotoxic potential against RhoC-expressing cancer cells in vitro.[3][4]
Comparison with Standard of Care and Alternatives
For patients with biochemical recurrence of prostate cancer without metastasis, the standard of care is often active surveillance, especially for those with a long PSA doubling time.[5][6] For patients at higher risk of progression, salvage radiotherapy to the prostate bed, with or without androgen deprivation therapy (ADT), is a common approach.[1][4]
Recently, the treatment landscape for high-risk non-metastatic biochemically recurrent prostate cancer has evolved with the approval of enzalutamide in combination with leuprolide. The Phase III EMBARK trial demonstrated that this combination significantly improved metastasis-free survival and reduced the risk of death compared to leuprolide alone.[2][7]
This compound, as a cancer vaccine, represented a different therapeutic modality aimed at harnessing the patient's immune system to target micrometastatic disease. However, the BRaVac trial results indicate that, at least as a monotherapy, it is not more effective than placebo in this patient population.
Experimental Protocols
This compound Administration
Patients in the treatment arm received subcutaneous injections of 0.1 mg of the this compound (RV001) peptide emulsified in Montanide ISA-51. The vaccination schedule consisted of an initial priming phase with injections every two weeks for the first six doses, followed by a maintenance phase with five injections every four weeks. A final booster injection was administered 30 weeks after the start of the maintenance phase.[8][9]
Immunological Assays
The immunological response to this compound was primarily assessed using two key assays on peripheral blood mononuclear cells (PBMCs):
-
IFN-γ ELISpot Assay: This assay was used to quantify the number of RhoC-specific T-cells that produce the cytokine interferon-gamma (IFN-γ) upon stimulation with the RV001 peptide. PBMCs were stimulated in vitro with the peptide, and the resulting IFN-γ secreting cells were detected.[9]
-
Flow Cytometry for Intracellular Cytokine Staining: This technique was employed to characterize the phenotype and function of the vaccine-induced T-cells. Following stimulation with the RV001 peptide, cells were stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) to identify polyfunctional T-cells.[10]
This compound's Mechanism of Action and Signaling Pathway
This compound is a synthetic peptide derived from the RhoC (Ras homolog gene family member C) protein, which is overexpressed in metastatic cancer cells. The vaccine is designed to stimulate the patient's immune system to recognize and eliminate cancer cells that express RhoC.[8]
The proposed mechanism of action involves the following steps:
-
Antigen Presentation: Following subcutaneous injection, the this compound peptide is taken up by antigen-presenting cells (APCs), primarily dendritic cells.
-
T-Cell Priming and Activation: Dendritic cells process the this compound peptide and present it on their surface via Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T-helper cells. This interaction, along with co-stimulatory signals (e.g., CD80/CD86 on the dendritic cell binding to CD28 on the T-cell), leads to the activation and proliferation of RhoC-specific CD4+ T-cells.
-
Effector T-Cell Response: The activated CD4+ T-cells can then help in the activation of CD8+ cytotoxic T-lymphocytes (CTLs) and also exert direct effector functions, including the secretion of pro-inflammatory cytokines and direct killing of RhoC-expressing tumor cells.[3]
Caption: this compound's proposed mechanism of action.
Conclusion
The BRaVac trial, while demonstrating the immunological potency of the this compound vaccine, underscores the challenge of translating vaccine-induced T-cell responses into tangible clinical efficacy in the context of prostate cancer with biochemical recurrence. The lack of clinical benefit, despite a strong immunological signal, suggests that overcoming the immunosuppressive tumor microenvironment and potentially combining such vaccine strategies with other immunomodulatory agents may be necessary for future success. For the time being, the standard of care for high-risk patients in this setting continues to evolve towards earlier and more potent hormonal therapies.
References
- 1. Dendritic Cell Co-stimulatory Molecules - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Mechanisms of T Cells Activation by Dendritic Cells in Autoimmune Diseases [frontiersin.org]
- 4. Role of Cytokine Combinations on CD4+ T Cell Differentiation, Partial Polarization, and Plasticity: Continuous Network Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD4+T Cells: Differentiation and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-stimulation - Wikipedia [en.wikipedia.org]
- 7. Costimulatory Molecules on Immunogenic Versus Tolerogenic Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vaccination against RhoC induces long-lasting immune responses in patients with prostate cancer: results from a phase I/II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of Onilcamotide's Preclinical Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onilcamotide (formerly known as RV001) is a peptide-based cancer vaccine designed to elicit a targeted immune response against metastatic prostate cancer. It is a subcutaneously administered immunotherapy that targets RhoC (Ras homolog gene family member C), a protein overexpressed in various metastatic cancers. The vaccine is comprised of a synthetic long peptide derived from the RhoC protein and is designed to be taken up by antigen-presenting cells (APCs), primarily dendritic cells. These APCs then process the peptide and present it to naive T cells, stimulating a CD4+ T cell-dominant immune response. This targeted activation of the immune system is intended to identify and eliminate cancer cells that overexpress RhoC, thereby preventing or delaying the formation of metastases. This guide provides an objective comparison of the preclinical efficacy of this compound with other immunotherapeutic alternatives for prostate cancer, supported by available experimental data.
Mechanism of Action: A Comparative Overview
This compound's mechanism of action centers on stimulating a CD4+ T cell response against the RhoC protein. This approach differs from other immunotherapies for prostate cancer, such as Sipuleucel-T and Prostvac, which target different antigens and may elicit different immune response profiles.
This compound Signaling Pathway
The proposed signaling pathway for this compound involves the uptake of the peptide by APCs, processing, and presentation on MHC class II molecules to CD4+ T cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of RhoC-specific CD4+ T cells. These activated T cells can then orchestrate an anti-tumor response.
Caption: this compound's proposed mechanism of action.
Preclinical Efficacy: A Data-Driven Comparison
Direct comparative preclinical studies of this compound against Sipuleucel-T and Prostvac are not publicly available. However, by summarizing the available data from independent preclinical studies, we can draw inferences about their relative efficacy. It is important to note that the preclinical data for this compound is derived from a bioRxiv preprint and has not undergone peer review.
| Therapy | Animal Model | Key Efficacy Finding | Source |
| This compound | Murine tumor models | Data on tumor growth inhibition and survival is not yet publicly available in peer-reviewed format. Preclinical findings suggest a tissue-agnostic mode of action.[1][2] | bioRxiv (Preprint) |
| Sipuleucel-T | Copenhagen Rat | In vivo studies in rat models provided the rationale for clinical trials, but specific quantitative tumor growth inhibition data is not detailed in the available literature.[3] | [3] |
| Prostvac | Murine models | Preclinical studies demonstrated that Prostvac could generate functional T cells capable of infiltrating tumors.[4] Combination with docetaxel was more effective at limiting tumor growth than either agent alone.[4] | [4] |
Experimental Protocols
Detailed experimental protocols for the key preclinical experiments are crucial for the independent verification of efficacy.
This compound: In Vivo Murine Tumor Model (Hypothetical Protocol based on common practice)
A standardized protocol for evaluating a cancer vaccine in a murine model would typically involve the following steps. Please note that the specific details for this compound's preclinical studies are not yet fully published.
Caption: A typical experimental workflow for in vivo efficacy testing of a cancer vaccine.
Key Steps in a Hypothetical this compound Preclinical Study:
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Line: A syngeneic murine prostate cancer cell line engineered to overexpress human RhoC.
-
Tumor Implantation: Subcutaneous injection of 1 x 10^6 tumor cells into the flank of each mouse.
-
Treatment Groups:
-
Group 1: this compound (dose and schedule to be determined).
-
Group 2: Placebo control (e.g., vehicle).
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition, calculated as the percentage difference in mean tumor volume between the treated and control groups.
-
Secondary: Overall survival.
-
-
Immunological Monitoring: At the end of the study, splenocytes would be harvested to assess the induction of RhoC-specific T cell responses via IFN-γ ELISpot assay.
Sipuleucel-T: Preclinical Rat Model
The preclinical development of Sipuleucel-T involved studies in Copenhagen rats, which have a high degree of homology between rat and human prostatic acid phosphatase (PAP), the target antigen for this therapy.[3] The protocol involved immunizing rats with autologous dendritic cells pulsed with a fusion protein of PAP and granulocyte-macrophage colony-stimulating factor (GM-CSF). The primary readout for efficacy in these early studies was the induction of prostatitis, which was considered a surrogate for an anti-prostate immune response.[3]
Prostvac: Preclinical Murine Model
Preclinical studies of Prostvac utilized murine models to demonstrate the vaccine's ability to generate PSA-specific T cells that could infiltrate tumors.[4] These studies often involved transplantable tumor models where mice were implanted with PSA-expressing tumor cells and then treated with the Prostvac vaccine regimen. Efficacy was assessed by measuring tumor growth and survival.[4]
Comparative Analysis and Conclusion
The available preclinical data for this compound is still emerging and has not yet been subjected to peer review. The preliminary findings suggest a sound immunological rationale for its use, targeting the RhoC protein to elicit a CD4+ T cell response. However, a direct and quantitative comparison of its in vivo efficacy with established therapies like Sipuleucel-T and Prostvac is challenging due to the limited availability of detailed preclinical study data for the latter two in the public domain.
While both Sipuleucel-T and Prostvac have demonstrated clinical benefit in terms of overall survival in patients with metastatic castration-resistant prostate cancer, their preclinical development pathways and the specific quantitative outcomes of those early studies are not as transparently documented in readily accessible literature.
For drug development professionals, the key takeaway is that this compound represents a novel approach targeting a different antigen (RhoC) with a distinct immunological mechanism (CD4+ T cell-dominant). The full validation of its preclinical efficacy awaits the publication of comprehensive, peer-reviewed data. Future research, including head-to-head preclinical studies, would be invaluable for providing a definitive comparison of these immunotherapeutic agents. Researchers are encouraged to consult the forthcoming publications on this compound for detailed experimental protocols and quantitative efficacy data.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Immune Response to Sipuleucel-T in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Moving on From Sipuleucel-T: New Dendritic Cell Vaccine Strategies for Prostate Cancer [frontiersin.org]
- 4. Prostvac-VF: a vector-based vaccine targeting PSA in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Onilcamotide: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines for the disposal of onilcamotide, a peptide-based cancer vaccine, necessitates a risk-based approach guided by general best practices for pharmaceutical waste management. Researchers and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for definitive procedures.
This compound is an immunogenic peptide derived from the Ras homolog family member C (RhoC) protein.[1] It functions as a cancer vaccine to stimulate the immune system to target and eliminate tumor cells expressing RhoC.[1][2] While clinical trials have not shown unexpected toxicities, the lack of a publicly available Safety Data Sheet (SDS) with explicit disposal instructions requires careful consideration of its properties to ensure safe and compliant waste management.
General Principles for Pharmaceutical Waste Disposal
The disposal of any chemical or pharmaceutical compound should be guided by its potential hazards. For investigational compounds like this compound, where a comprehensive hazard profile may not be readily available, a conservative approach is recommended. The following table summarizes general disposal considerations for different categories of pharmaceutical waste.
| Waste Category | Key Characteristics | Disposal Considerations |
| Non-Hazardous Pharmaceutical Waste | Not expected to be carcinogenic, mutagenic, or teratogenic. | - Deactivation may be possible through chemical means (consult EHS).- Disposal in regular trash after rendering non-recoverable (e.g., mixing with coffee grounds or cat litter in a sealed bag).[3][4]- Sharps (needles, syringes) must be disposed of in designated sharps containers. |
| Antineoplastic (Chemotherapeutic) Waste | Drugs used in cancer therapy that may be cytotoxic, carcinogenic, mutagenic, or teratogenic.[5] | - Must be segregated from other waste streams.[5]- Disposed of in clearly labeled, leak-proof containers (often color-coded, e.g., yellow or black).[5]- Incineration is a common disposal method for trace chemotherapy waste.[6]- Bulk quantities may require a licensed hazardous waste carrier.[5] |
| Investigational Compounds | Unknown or incomplete hazard profile. | - Treat as hazardous until proven otherwise.- Consult the institution's EHS for a formal risk assessment.- Follow the most stringent applicable disposal protocol. |
Recommended Disposal Workflow for this compound
Given that this compound is an antineoplastic agent, albeit a vaccine and not a cytotoxic drug, it is prudent to handle its disposal with a higher level of caution. The following workflow provides a logical approach for determining the appropriate disposal path in consultation with institutional safety officers.
Procedural Steps for Disposal (General Guidance)
In the absence of a specific SDS, and as a precautionary measure due to its classification as an antineoplastic agent, the following steps, adapted from general guidelines for chemotherapy waste, should be considered:
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and double chemotherapy-grade gloves.
-
Segregation: All items contaminated with this compound, including vials, syringes, needles, absorbent pads, and contaminated PPE, should be segregated into a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[5] These are often color-coded yellow or black for chemotherapy waste.
-
Sharps: All needles and syringes must be disposed of directly into a designated sharps container for chemotherapy waste without recapping.[5] If the syringe contains residual this compound, it should be disposed of as bulk chemotherapy waste.[5]
-
Empty Containers: Vials that are "RCRA empty" (containing less than 3% of the original volume) may have different disposal requirements than those with bulk liquid. Consult your EHS for definitions and proper segregation.
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent. All cleaning materials should be disposed of as trace chemotherapy waste.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal contractor. Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your EHS office.[5]
It is imperative to remember that these are general guidelines. The final authority on the proper disposal of this compound rests with the environmental health and safety professionals at your institution who are familiar with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
